molecular formula C5H9NO4 B7766794 O-Acetylserine CAS No. 25248-96-8

O-Acetylserine

Número de catálogo: B7766794
Número CAS: 25248-96-8
Peso molecular: 147.13 g/mol
Clave InChI: VZXPDPZARILFQX-BYPYZUCNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

O-acetyl-L-serine is an acetyl-L-serine where the acetyl group is attached to the side-chain oxygen. It is an intermediate in the biosynthesis of the amino acid cysteine in bacteria. It has a role as a bacterial metabolite and a Saccharomyces cerevisiae metabolite. It is an acetate ester and an acetyl-L-serine. It is a tautomer of an O-acetyl-L-serine zwitterion.
O-Acetylserine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
O-acetyl-L-serine has been reported in Daphnia pulex, Arabidopsis thaliana, and other organisms with data available.
RN given refers to (DL)-isome

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-3-acetyloxy-2-aminopropanoic acid
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InChI

InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXPDPZARILFQX-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904718
Record name O-Acetyl-L-serine
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name O-Acetylserine
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CAS No.

5147-00-2, 25248-96-8
Record name O-Acetyl-L-serine
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Record name O-Acetylserine
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Record name Poly-O-acetylserine
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Record name O-ACETYLSERINE
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Record name O-Acetylserine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Pivotal Role of O-Acetylserine in the Cysteine Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Acetylserine (OAS) is a critical intermediate and signaling molecule at the heart of the cysteine biosynthesis pathway in bacteria and plants. This technical guide provides an in-depth exploration of the core mechanisms involving OAS, from its enzymatic synthesis to its regulatory functions. We delve into the intricate interplay between the key enzymes, serine acetyltransferase (SAT) and this compound sulfhydrylase (OASS), the formation and significance of the cysteine synthase complex (CSC), and the role of OAS as a sensor of sulfur status, influencing gene expression. This document consolidates quantitative kinetic data, detailed experimental protocols, and visual representations of the associated pathways to serve as a comprehensive resource for researchers in the field.

The Core of Cysteine Biosynthesis: The Two-Step Enzymatic Reaction

The synthesis of cysteine from serine is a highly regulated two-step process. The first and often rate-limiting step is the acetylation of L-serine to form this compound (OAS), catalyzed by the enzyme serine acetyltransferase (SAT; EC 2.3.1.30). This reaction utilizes acetyl-CoA as the acetyl group donor.[1][2] The second step involves the insertion of a sulfide (B99878) molecule into OAS, releasing acetate (B1210297) and forming L-cysteine. This sulfhydrylation reaction is catalyzed by this compound sulfhydrylase (OASS; EC 2.5.1.47), also known as this compound (thiol)-lyase.[3][4]

The overall reaction can be summarized as follows:

  • L-Serine + Acetyl-CoA ⇌ O-Acetyl-L-serine + CoA (catalyzed by SAT)

  • O-Acetyl-L-serine + S²⁻ → L-Cysteine + Acetate + H₂O (catalyzed by OASS)

The Cysteine Synthase Complex: A Regulatory Hub

In many organisms, SAT and OASS associate to form a bi-enzyme complex known as the cysteine synthase complex (CSC) or cysteine synthase.[5] The formation of this complex is not for substrate channeling, as OAS readily diffuses from the complex. Instead, the CSC acts as a key regulatory unit, sensing the cellular sulfur status and modulating the rate of cysteine biosynthesis.

The stoichiometry of the CSC can vary, but it typically involves a hexameric SAT and multiple dimeric OASS units. The interaction is primarily mediated by the C-terminal tail of SAT inserting into the active site of OASS.

Regulation of Enzyme Activity within the Complex

The formation of the cysteine synthase complex has opposing effects on the activities of its constituent enzymes. When associated in the complex, SAT activity is enhanced, while OASS activity is inhibited. This dynamic regulation ensures that the production of OAS is tightly coupled to the availability of sulfide.

Under conditions of sufficient sulfur, sulfide levels are high, which stabilizes the CSC. This leads to increased SAT activity and the production of OAS. The large excess of free, active OASS in the cell then efficiently converts the released OAS into cysteine.

Conversely, under sulfur-limiting conditions, sulfide levels drop, leading to the accumulation of OAS. Elevated OAS levels promote the dissociation of the CSC. The dissociation inactivates SAT, thereby downregulating the production of OAS and conserving cellular resources.

This compound as a Signaling Molecule

Beyond its role as a metabolic intermediate, this compound functions as a crucial signaling molecule, particularly in response to sulfur availability. When sulfur is scarce, the resulting accumulation of OAS triggers a signaling cascade that upregulates the expression of genes involved in sulfate (B86663) uptake and assimilation. This includes genes encoding sulfate transporters and enzymes of the sulfur reduction pathway. This regulatory loop ensures a coordinated response to sulfur starvation, aiming to restore the cellular supply of this essential nutrient.

In bacteria, OAS, along with its isomer N-acetylserine (NAS), acts as an inducer of the cys regulon, a group of genes responsible for sulfate transport and reduction.

Quantitative Data

The kinetic parameters of the enzymes involved in cysteine biosynthesis are crucial for understanding the flux through the pathway and for developing kinetic models. The following tables summarize key quantitative data for serine acetyltransferase (SAT) and this compound sulfhydrylase (OASS) from various organisms.

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)ConditionsReference
Escherichia coli SATL-Serine2,3001506.5 x 10⁴pH 8.0, 25°C
Escherichia coli SATAcetyl-CoA1301501.15 x 10⁶pH 8.0, 25°C
Soybean SATL-Serine1,5003402.27 x 10⁵pH 8.0, 30°C
Soybean SATAcetyl-CoA1003403.4 x 10⁶pH 8.0, 30°C

Table 1: Kinetic Parameters of Serine Acetyltransferase (SAT)

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)ConditionsReference
Arabidopsis thaliana OASS (Cytosolic)This compound5,8001,2002.07 x 10⁵pH 7.5, 25°C
Arabidopsis thaliana OASS (Plastidial)This compound4,2001,5003.57 x 10⁵pH 7.5, 25°C
Arabidopsis thaliana OASS (Mitochondrial)This compound2,9009003.1 x 10⁵pH 7.5, 25°C
Neisseria gonorrhoeae CysK (OASS)This compound2,10045.52.17 x 10⁴pH 7.4, 37°C
Staphylococcus aureus CysK (OASS)This compound1,40023.81.7 x 10⁴pH 7.4, 37°C

Table 2: Kinetic Parameters of this compound Sulfhydrylase (OASS)

Organism/ConditionThis compound ConcentrationReference
Arabidopsis thaliana (sulfur-sufficient)~1-5 nmol/g FW
Arabidopsis thaliana (sulfur-deficient)Up to 100-fold increase
Potato (wild-type, adequate sulfur)~0.2 nmol/g FW
Potato (cysE overexpressor, adequate sulfur)~0.2 nmol/g FW

Table 3: Intracellular Concentrations of this compound (OAS)

Experimental Protocols

Serine Acetyltransferase (SAT) Activity Assay (DTNB-based)

This protocol is adapted from methods that utilize 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify the free thiol group of Coenzyme A (CoA) released during the SAT-catalyzed reaction.

Materials:

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA

  • L-Serine stock solution (e.g., 200 mM)

  • Acetyl-CoA stock solution (e.g., 10 mM)

  • DTNB solution (e.g., 10 mM in reaction buffer)

  • Purified SAT enzyme

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a reaction mixture in a microplate well containing:

    • Reaction Buffer

    • L-Serine (final concentration, e.g., 10 mM)

    • Acetyl-CoA (final concentration, e.g., 0.5 mM)

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the purified SAT enzyme.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes) at the chosen temperature.

  • Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

  • Add DTNB solution to the reaction mixture and incubate for 5-10 minutes at room temperature to allow for color development.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration of CoA produced using the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹).

This compound Sulfhydrylase (OASS) Activity Assay (Ninhydrin-based)

This protocol is based on the colorimetric detection of the product, L-cysteine, using an acid ninhydrin (B49086) reagent.

Materials:

  • Reaction Buffer: 100 mM HEPES-NaOH (pH 7.5)

  • This compound (OAS) stock solution (e.g., 100 mM, prepare fresh)

  • Sodium Sulfide (Na₂S) stock solution (e.g., 50 mM)

  • Dithiothreitol (DTT) stock solution (e.g., 100 mM)

  • Acid Ninhydrin Reagent: Dissolve 1.25 g of ninhydrin in a mixture of 30 mL glacial acetic acid and 20 mL concentrated HCl.

  • Purified OASS enzyme

  • Spectrophotometer capable of measuring absorbance at 560 nm.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing:

    • Reaction Buffer

    • DTT (final concentration, e.g., 2.5 mM)

    • Na₂S (final concentration, e.g., 5 mM)

    • Purified OASS enzyme

  • Pre-incubate the mixture at the desired temperature (e.g., 25°C) for 5 minutes.

  • Initiate the reaction by adding OAS (final concentration, e.g., 10 mM).

  • Incubate the reaction for a defined time (e.g., 5-10 minutes) at the chosen temperature.

  • Terminate the reaction by adding 20% (w/v) trichloroacetic acid.

  • Centrifuge to pellet any precipitate.

  • To an aliquot of the supernatant, add the acid ninhydrin reagent.

  • Heat the mixture at 100°C for 10 minutes.

  • Cool the mixture and measure the absorbance at 560 nm.

  • Determine the amount of cysteine produced by comparing to a standard curve of known L-cysteine concentrations.

Visualizing the Pathways and Workflows

Cysteine Biosynthesis Pathway

Cysteine_Biosynthesis serine L-Serine sat Serine Acetyltransferase (SAT) serine->sat acetyl_coa Acetyl-CoA acetyl_coa->sat oas This compound oass This compound Sulfhydrylase (OASS) oas->oass sulfide Sulfide sulfide->oass cysteine L-Cysteine coa CoA acetate Acetate sat->oas sat->coa oass->cysteine oass->acetate

Caption: The two-step enzymatic pathway of cysteine biosynthesis.

Regulation of the Cysteine Synthase Complex

CSC_Regulation cluster_conditions Cellular Sulfur Status cluster_csc Cysteine Synthase Complex (CSC) High Sulfide High Sulfide CSC_formed CSC Formed (SAT Active, OASS Inactive) High Sulfide->CSC_formed Stabilizes Low Sulfide Low Sulfide OAS This compound Low Sulfide->OAS Leads to Accumulation CSC_formed->OAS Produces CSC_dissociated CSC Dissociated (SAT Inactive) CSC_dissociated->OAS Reduces Production OAS->CSC_dissociated Promotes Dissociation Cysteine Cysteine Synthesis OAS->Cysteine Leads to Gene_Expression Upregulation of Sulfur Uptake Genes OAS->Gene_Expression Signals for

Caption: Regulation of the cysteine synthase complex by sulfur availability.

Experimental Workflow for SAT Activity Assay

SAT_Workflow start Start prep_mix Prepare Reaction Mix (Buffer, L-Serine, Acetyl-CoA) start->prep_mix pre_incubate Pre-incubate at 30°C for 5 min prep_mix->pre_incubate add_enzyme Initiate with SAT Enzyme pre_incubate->add_enzyme incubate Incubate at 30°C for 10-30 min add_enzyme->incubate stop_reaction Stop Reaction (e.g., TCA) incubate->stop_reaction add_dtnb Add DTNB Solution stop_reaction->add_dtnb color_dev Incubate at RT for 5-10 min add_dtnb->color_dev measure Measure Absorbance at 412 nm color_dev->measure end End measure->end

Caption: Workflow for the DTNB-based SAT activity assay.

Conclusion

This compound stands as a linchpin in the biosynthesis of cysteine, serving not only as an essential precursor but also as a sophisticated signaling molecule that allows organisms to adapt to fluctuating sulfur availability. The intricate regulation of the cysteine synthase complex, governed by the levels of OAS and sulfide, provides a fine-tuned mechanism for controlling the flux through this vital metabolic pathway. The quantitative data and detailed experimental protocols provided herein offer a valuable resource for researchers aiming to further unravel the complexities of cysteine metabolism and for professionals in drug development targeting this pathway. A thorough understanding of the role of OAS is paramount for advancements in agricultural biotechnology, microbiology, and the development of novel therapeutic agents.

References

O-Acetylserine: A Key Signaling Molecule in Bacterial and Plant Sulfur Metabolism and Stress Responses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-acetylserine (OAS) is a pivotal metabolite positioned at the intersection of carbon, nitrogen, and sulfur metabolism in both bacteria and plants. While its primary role is as a direct precursor to the amino acid cysteine, a growing body of evidence has established OAS as a critical signaling molecule. It acts as a sensor of the cellular sulfur status and orchestrates adaptive responses to nutrient availability and environmental stress. This technical guide provides a comprehensive overview of the synthesis, degradation, and signaling functions of OAS, with a focus on the underlying molecular mechanisms, quantitative data, and key experimental methodologies.

The Central Role of this compound in Cysteine Biosynthesis

The synthesis of cysteine from serine occurs in a two-step enzymatic pathway. The first and rate-limiting step is the acetylation of L-serine by serine acetyltransferase (SAT) , which utilizes acetyl-CoA as an acetyl group donor to produce this compound. Subsequently, This compound (thiol) lyase (OAS-TL) , also known as cysteine synthase, catalyzes the incorporation of sulfide (B99878) into OAS to form L-cysteine.

In both bacteria and plants, these two enzymes can physically interact to form a hetero-oligomeric complex known as the cysteine synthase complex (CSC) . The formation and dissociation of this complex are key regulatory points in cysteine biosynthesis. The CSC is stabilized by sulfide and dissociated by OAS[1]. Within the complex, SAT is active, while OAS-TL is largely inactive. This allows for the production and release of OAS, which can then be utilized by free, active OAS-TL for cysteine synthesis. This dynamic interplay ensures a tightly regulated supply of cysteine, preventing the accumulation of potentially toxic intermediates.

This compound Signaling in Bacteria

In bacteria such as Escherichia coli and Salmonella typhimurium, OAS, or its isomer N-acetylserine (NAS), functions as a key signaling molecule that induces the expression of the cys regulon. This regulon comprises a set of genes and operons responsible for the uptake and assimilation of sulfate (B86663) and the biosynthesis of cysteine.

The central regulator of the cys regulon is the transcriptional activator CysB , a member of the LysR family of regulatory proteins. In the absence of the inducer (NAS/OAS), CysB binds to the promoter regions of cys genes, but in a conformation that does not activate transcription[2]. The binding of NAS or OAS to CysB induces a conformational change that allows for the recruitment of RNA polymerase and the subsequent transcription of the target genes[2]. CysB also autoregulates its own expression by binding to its own promoter and repressing transcription, a repression that is relieved by the inducer.

The key components of the cys regulon in E. coli include genes for:

  • Sulfate transport: cysPUWAM

  • Sulfate reduction: cysDNC, cysHIJ

  • Cysteine synthesis: cysK, cysM

  • Regulation: cysB

Signaling Pathway Diagram: this compound Signaling in E. coli

OAS_Signaling_Bacteria cluster_synthesis Cysteine Biosynthesis cluster_regulation Transcriptional Regulation Serine L-Serine SAT Serine Acetyltransferase (cysE) Serine->SAT AcetylCoA Acetyl-CoA AcetylCoA->SAT OAS This compound (OAS) SAT->OAS OASTL OAS (thiol) lyase (cysK/cysM) OAS->OASTL CysB_inactive CysB (inactive) OAS->CysB_inactive Inducer (NAS/OAS) Sulfide Sulfide Sulfide->OASTL Cysteine L-Cysteine OASTL->Cysteine Cysteine->SAT Feedback Inhibition CysB_active CysB (active) CysB_inactive->CysB_active cys_promoter cys regulon promoters CysB_active->cys_promoter Binds & Activates cys_genes cys genes (cysHIJ, cysK, etc.) cys_promoter->cys_genes Transcription RNAP RNA Polymerase RNAP->cys_promoter OAS_Signaling_Plants cluster_stimulus Sulfur Deprivation cluster_synthesis Cysteine Biosynthesis cluster_regulation Transcriptional Regulation low_sulfur Low Sulfate low_sulfide Low Sulfide low_sulfur->low_sulfide SAT Serine Acetyltransferase (SERAT) OASTL OAS (thiol) lyase (OAS-TL) low_sulfide->OASTL Limiting Serine L-Serine Serine->SAT AcetylCoA Acetyl-CoA AcetylCoA->SAT OAS This compound (OAS) (Accumulates) SAT->OAS OAS->OASTL SLIM1 SLIM1/EIL3 OAS->SLIM1 Activates Cysteine L-Cysteine OASTL->Cysteine OAS_cluster_promoter OAS cluster promoters SLIM1->OAS_cluster_promoter Binds & Activates OAS_cluster_genes OAS cluster genes (SDI1, APR3, etc.) OAS_cluster_promoter->OAS_cluster_genes Transcription Y2H_Workflow start Start: Hypothesis of protein interaction (e.g., SAT and OAS-TL) clone_bait Clone 'Bait' protein (e.g., SAT) into a DNA-binding domain (DBD) vector start->clone_bait clone_prey Clone 'Prey' protein (e.g., OAS-TL) into an activation domain (AD) vector start->clone_prey transform_yeast Co-transform yeast with 'Bait' and 'Prey' plasmids clone_bait->transform_yeast clone_prey->transform_yeast plate_selection Plate on selective medium lacking specific nutrients (e.g., -Leu, -Trp, -His) transform_yeast->plate_selection reporter_assay Perform reporter gene assay (e.g., lacZ assay for blue color) plate_selection->reporter_assay interaction_confirmed Interaction Confirmed reporter_assay->interaction_confirmed Growth & Reporter Activation no_interaction No Interaction reporter_assay->no_interaction No Growth / No Activation end End: Conclusion on protein interaction interaction_confirmed->end no_interaction->end

References

O-Acetylserine: A Comprehensive Technical Guide on its Discovery, Chemical Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Acetylserine (OAS) is a pivotal, yet often overlooked, alpha-amino acid intermediate situated at the crossroads of carbon, nitrogen, and sulfur metabolism in bacteria, plants, and fungi. While not one of the canonical 20 proteinogenic amino acids, its significance extends far beyond that of a simple metabolic intermediate. OAS is the direct precursor to L-cysteine and plays a crucial role as a signaling molecule, regulating the expression of genes involved in sulfur assimilation. This technical guide provides an in-depth exploration of the discovery, chemical properties, and multifaceted biological roles of this compound, with a focus on the enzymatic machinery that governs its synthesis and consumption.

Discovery of this compound

The discovery of this compound is intrinsically linked to the elucidation of the L-cysteine biosynthetic pathway. The pioneering work of Nicholas M. Kredich and Gordon M. Tomkins in the 1960s laid the foundation for our current understanding. Through their meticulous studies on Escherichia coli and Salmonella typhimurium, they unraveled the enzymatic steps leading to cysteine formation.[1][2][3][4] Their 1966 publication in the Journal of Biological Chemistry detailed the enzymic synthesis of L-cysteine, identifying the key enzymes and intermediates involved.[1] Subsequent work by Kredich and his colleagues further characterized the "cysteine synthetase" complex, a bifunctional protein complex responsible for the final steps of cysteine biosynthesis, firmly establishing this compound as the crucial intermediate. This enzymatic pathway, first detailed in these seminal studies, involves two key enzymes: Serine Acetyltransferase (SAT) and this compound Sulfhydrylase (OAS-TL).

Chemical Properties of this compound

This compound is an alpha-amino acid with the chemical formula C5H9NO4. Its structure consists of a serine backbone with an acetyl group attached to the side-chain oxygen.

PropertyValueSource
Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
IUPAC Name (2S)-3-(acetyloxy)-2-aminopropanoic acid
CAS Number 5147-00-2
Appearance White to off-white solid
Solubility in Water 29 mg/mL in DMSO
pKa (Strongest Acidic) ~1.86
pKa (Strongest Basic) ~8.6

Biosynthesis and Metabolism of this compound

This compound is synthesized in a two-step pathway that serves as the primary route for the incorporation of inorganic sulfur into an organic molecule, L-cysteine. This pathway is absent in mammals, making the enzymes involved potential targets for antimicrobial drug development.

Cysteine Biosynthesis Pathway

The biosynthesis of cysteine from serine involves the following two enzymatic reactions:

  • Formation of this compound: Serine acetyltransferase (SAT; EC 2.3.1.30) catalyzes the acetylation of L-serine using acetyl-CoA as the acetyl donor, producing this compound and coenzyme A.

  • Formation of L-Cysteine: this compound sulfhydrylase (OAS-TL; EC 2.5.1.47), also known as cysteine synthase, catalyzes the replacement of the acetyl group of OAS with sulfide (B99878) (S²⁻), yielding L-cysteine and acetate.

In some bacteria, a second isoform of OAS-TL, OAS-TL B (CysM), can utilize thiosulfate (B1220275) instead of sulfide.

Methionine Biosynthesis

This compound also plays an indirect but critical role in the biosynthesis of methionine in plants and microorganisms. The sulfur atom in methionine is derived from cysteine, which is synthesized from this compound. Therefore, the regulation of OAS production has cascading effects on the synthesis of another essential sulfur-containing amino acid.

Enzymology of this compound Metabolism

The synthesis and utilization of this compound are tightly regulated by the enzymes Serine Acetyltransferase (SAT) and this compound Sulfhydrylase (OAS-TL).

Serine Acetyltransferase (SAT)

SAT is a key regulatory enzyme in the cysteine biosynthetic pathway. It is subject to feedback inhibition by the end-product, L-cysteine. This regulation is crucial for maintaining cellular cysteine homeostasis.

This compound Sulfhydrylase (OAS-TL)

OAS-TL is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the final step of cysteine synthesis. In many organisms, SAT and OAS-TL form a bi-enzyme complex called the cysteine synthase complex. The formation of this complex is regulated by the concentrations of OAS and sulfide.

Kinetic Parameters

The following tables summarize the kinetic parameters for SAT and OAS-TL from various organisms.

Table 1: Kinetic Parameters of Serine Acetyltransferase (SAT)

OrganismSubstrateK_m (mM)V_max (µmol/min/mg)k_cat (s⁻¹)Source
Mycobacterium tuberculosisAcetyl-CoA0.05130.0073-
Mycobacterium tuberculosisL-Serine0.02640.0073-
Neisseria gonorrhoeaeAcetyl-CoA0.149-1444 (hexamer)
Neisseria gonorrhoeaeL-Serine1.21-1444 (hexamer)
Escherichia coliAcetyl-CoA---
Escherichia coliL-Serine---

Table 2: Kinetic Parameters of this compound Sulfhydrylase (OAS-TL)

OrganismSubstrateK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)Source
Arabidopsis thaliana (isoform A)This compound310 - 690--
Arabidopsis thaliana (isoform B)This compound310 - 690--
Arabidopsis thaliana (isoform C)This compound310 - 690--
Arabidopsis thaliana (isoforms A, B, C)Sulfide3 - 6--
Methanosarcina thermophilaSulfide500129-
Aeropyrum pernix K1This compound28,000-202
Aeropyrum pernix K1Sulfide< 200-202
Datura innoxia (isoforms A, B, C)--870 - 893-

This compound as a Signaling Molecule

Beyond its role as a metabolic intermediate, this compound has emerged as a critical signaling molecule in both plants and bacteria, primarily in response to sulfur availability.

Regulation of the Cysteine Regulon in Bacteria

In bacteria, this compound and its isomer, N-acetylserine (NAS), act as inducers of the cys regulon, a group of genes responsible for sulfate (B86663) transport and assimilation. Under conditions of sulfur limitation, OAS accumulates and, along with NAS, binds to the transcriptional regulator CysB, activating the expression of the cys genes.

Sulfur-Status Signaling in Plants

In plants, this compound accumulation is a hallmark of sulfur deprivation. It acts as a positive regulator, inducing the expression of genes involved in sulfate uptake and reduction, such as high-affinity sulfate transporters and ATP sulfurylase. This signaling role allows plants to adapt their metabolism to changing sulfur availability in the environment.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the acetylation of L-serine using acetic anhydride (B1165640) in the presence of a catalyst. The product can be purified by recrystallization.

Assay of Serine Acetyltransferase (SAT) Activity

SAT activity can be measured spectrophotometrically by monitoring the increase in absorbance at 412 nm due to the reaction of the product, Coenzyme A, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

Reaction Mixture:

  • 100 mM Tris-HCl buffer, pH 7.5

  • 10 mM L-serine

  • 0.5 mM Acetyl-CoA

  • 0.2 mM DTNB

  • Enzyme extract

The reaction is initiated by the addition of acetyl-CoA and the change in absorbance is monitored over time.

Assay of this compound Sulfhydrylase (OAS-TL) Activity

OAS-TL activity is typically determined by measuring the rate of L-cysteine formation. A common method is the acidic ninhydrin (B49086) assay, which detects the produced cysteine.

Reaction Mixture:

  • 100 mM HEPES-NaOH buffer, pH 7.5

  • 10 mM this compound

  • 5 mM Na₂S

  • 2.5 mM Dithiothreitol (DTT)

  • Enzyme extract

The reaction is initiated by the addition of this compound, incubated at a specific temperature (e.g., 25°C), and then stopped by the addition of trichloroacetic acid. The amount of cysteine formed is then quantified.

Analysis of this compound by HPLC

This compound levels in biological samples can be quantified using High-Performance Liquid Chromatography (HPLC). A common method involves pre-column derivatization with a fluorescent tag, such as monobromobimane, followed by separation on a reverse-phase column and detection by fluorescence.

Visualizations

Signaling Pathways

O_Acetylserine_Signaling_Pathway cluster_sulfur_assimilation Sulfur Assimilation cluster_cysteine_biosynthesis Cysteine Biosynthesis cluster_regulation Gene Regulation Sulfate Sulfate (SO₄²⁻) Sulfide Sulfide (S²⁻) Sulfate->Sulfide Sulfate Reduction Pathway Cysteine L-Cysteine Sulfide->Cysteine OAS-TL Sulfide->Cysteine Serine L-Serine OAS This compound Serine->OAS SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->OAS SAT OAS->Cysteine OAS-TL CysB CysB (Transcription Factor) OAS->CysB Induces SAT SAT Cysteine->SAT Feedback Inhibition cys_regulon cys Regulon Genes CysB->cys_regulon Activates Transcription

Caption: this compound signaling pathway in bacteria.

Experimental Workflow for OAS-TL Assay

OASTL_Assay_Workflow start Start: Prepare Reaction Mixture (Buffer, Na₂S, DTT, Enzyme) initiate Initiate Reaction: Add this compound start->initiate incubate Incubate at 25°C initiate->incubate stop Stop Reaction: Add Trichloroacetic Acid incubate->stop centrifuge Centrifuge to Pellet Protein stop->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify Cysteine (e.g., Ninhydrin Assay or HPLC) supernatant->quantify end End: Determine Enzyme Activity quantify->end

Caption: Experimental workflow for the this compound Sulfhydrylase (OAS-TL) assay.

Conclusion

This compound stands as a molecule of profound importance in the metabolic landscape of a vast array of organisms. Its discovery was a landmark achievement in understanding sulfur metabolism, and ongoing research continues to unveil its intricate roles in cellular regulation. For researchers in the fields of biochemistry, microbiology, plant science, and drug development, a thorough understanding of this compound's chemistry and biology is essential. The absence of its biosynthetic pathway in humans underscores its potential as a target for novel antimicrobial agents, making it a subject of continued and significant scientific inquiry.

References

O-Acetylserine Accumulation Under Sulfur Deprivation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfur is an essential macronutrient for all living organisms, playing a critical role in the synthesis of amino acids, coenzymes, and various secondary metabolites. In plants, sulfur deprivation triggers a complex signaling network to optimize the uptake and assimilation of available sulfur. A key signaling molecule in this response is O-acetylserine (OAS), which accumulates under sulfur-deficient conditions. This technical guide provides an in-depth overview of the mechanisms underlying OAS accumulation, its role as a signaling molecule, and the downstream effects on gene expression. We present quantitative data on the metabolic and transcriptomic changes, detailed experimental protocols for key analyses, and visual representations of the involved signaling pathways to facilitate a comprehensive understanding of this critical stress response pathway.

Introduction

Under conditions of sulfur sufficiency, the enzyme serine acetyltransferase (SERAT) synthesizes this compound (OAS) from L-serine and acetyl-CoA. OAS then serves as the carbon backbone for the incorporation of sulfide (B99878), a reaction catalyzed by this compound (thiol) lyase (OAS-TL) to produce cysteine. This process is tightly regulated, in part, through the formation of a hetero-oligomeric cysteine synthase complex (CSC) composed of SERAT and OAS-TL. The stability and activity of the CSC are influenced by the intracellular concentrations of sulfide and OAS.

When sulfur becomes limited, the intracellular pool of sulfide decreases. This leads to the dissociation of the CSC, resulting in an increase in free SERAT activity and a subsequent accumulation of OAS.[1] This accumulation of OAS is not merely a metabolic consequence but serves as a pivotal signal that initiates a transcriptional reprogramming to adapt to the low-sulfur environment.[2][3]

Quantitative Changes Under Sulfur Deprivation

The accumulation of OAS under sulfur deprivation leads to significant changes in the expression of a specific set of genes, often referred to as the "OAS cluster." This cluster includes genes involved in sulfur uptake, assimilation, and the regulation of sulfur-containing secondary metabolites.

Table 1: Fold Change in OAS Cluster Gene Expression in Arabidopsis thaliana Under Sulfur Deprivation

GeneFunctionFold Change (Sulfur-Deficient vs. Sufficient)Reference
SDI1 (Sulfur Deficiency Induced 1)Represses glucosinolate biosynthesis~80-fold increase[2]
SDI2 (Sulfur Deficiency Induced 2)Represses glucosinolate biosynthesis~20-fold increase[2]
APR3 (APS Reductase 3)Sulfate (B86663) assimilationSignificantly upregulated
SHM7/MSA1 (Serine Hydroxymethyltransferase 7)S-adenosylmethionine biosynthesis regulationSignificantly upregulated
GGCT2;1 (Gamma-glutamyl Cyclotransferase 2;1)Glutathione homeostasisSignificantly upregulated
LSU1 (Low Sulfur Upregulated 1)Stress response coordinationSignificantly upregulated

Table 2: this compound Levels in Arabidopsis thaliana Under Sulfur Deprivation

ConditionThis compound Concentration (relative units)Reference
Constitutive Sulfur StarvationStronger accumulation compared to induced starvation
Induced Sulfur StarvationSignificant accumulation

Note: Specific quantitative values for OAS concentration can vary depending on the experimental conditions and the method of quantification. The provided data indicates a significant and consistent accumulation under sulfur-limiting conditions.

Signaling Pathways

The accumulation of OAS triggers a signaling cascade that leads to the transcriptional regulation of sulfur-responsive genes. A key transcription factor in this pathway is SULFUR LIMITATION 1 (SLIM1). While the expression of SLIM1 itself is not significantly altered by sulfur status, its activity is modulated post-transcriptionally, leading to the induction of the OAS cluster genes.

OAS_Signaling_Pathway cluster_0 Sulfur Deprivation cluster_1 Metabolic Shift cluster_2 Transcriptional Regulation cluster_3 Physiological Response Sulfur_Deprivation Low Intracellular Sulfide CSC_Dissociation Cysteine Synthase Complex Dissociation Sulfur_Deprivation->CSC_Dissociation SERAT_Activity Increased Free SERAT Activity CSC_Dissociation->SERAT_Activity OAS_Accumulation This compound (OAS) Accumulation SERAT_Activity->OAS_Accumulation SLIM1_Activation SLIM1 Activation (Post-transcriptional) OAS_Accumulation->SLIM1_Activation OAS_Cluster_Induction Induction of OAS Cluster Genes (SDI1, SDI2, APR3, etc.) SLIM1_Activation->OAS_Cluster_Induction Sulfur_Uptake Increased Sulfate Uptake OAS_Cluster_Induction->Sulfur_Uptake Metabolic_Reprogramming Metabolic Reprogramming OAS_Cluster_Induction->Metabolic_Reprogramming

Caption: this compound signaling pathway under sulfur deprivation.

Experimental Protocols

Hydroponic Culture and Sulfur Deprivation of Arabidopsis thaliana

This protocol describes a method for growing Arabidopsis thaliana in a hydroponic system to impose controlled sulfur deprivation.

Materials:

  • Arabidopsis thaliana seeds

  • 1.5 mL microcentrifuge tubes

  • Pipette tip boxes (96-well) or other suitable containers

  • Rockwool plugs or agar-filled microcentrifuge tube lids

  • Modified Long-Ashton or Hoagland's nutrient solution (with and without sulfate)

  • Growth chamber with controlled light and temperature

Procedure:

  • Sterilization: Surface-sterilize Arabidopsis seeds using chlorine gas or a bleach solution followed by sterile water rinses.

  • Germination: Place sterilized seeds on rockwool plugs or agar-filled microcentrifuge tube lids placed in a container with a small amount of sterile, low-strength nutrient solution.

  • Stratification: Stratify the seeds at 4°C for 2-4 days in the dark to promote uniform germination.

  • Growth Conditions: Transfer the germination setup to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at approximately 22°C.

  • Transfer to Hydroponics: After 7-10 days, transfer the seedlings to the hydroponic system. The roots should be submerged in the nutrient solution.

  • Sulfur Deprivation Treatment:

    • Control (+S): Grow plants in a complete nutrient solution containing a standard concentration of sulfate (e.g., 750 µM MgSO₄).

    • Sulfur-deficient (-S): Grow plants in a modified nutrient solution where the sulfate source (e.g., MgSO₄) is replaced with a non-sulfur containing salt (e.g., MgCl₂) to maintain the cation balance. The final sulfate concentration should be significantly reduced (e.g., 15 µM).

  • Nutrient Solution Replacement: Replace the nutrient solution every 3-5 days to maintain stable nutrient concentrations.

  • Harvesting: Harvest root and shoot tissues separately at desired time points, flash-freeze in liquid nitrogen, and store at -80°C for subsequent analysis.

Hydroponics_Workflow Start Seed Sterilization Germination Germination on Plugs/Agar Start->Germination Stratification Stratification (4°C) Germination->Stratification Growth_Chamber Transfer to Growth Chamber Stratification->Growth_Chamber Hydroponics Transfer to Hydroponic System Growth_Chamber->Hydroponics Treatment Sulfur Deprivation Treatment (+S / -S) Hydroponics->Treatment Harvest Harvest Tissues Treatment->Harvest

Caption: Workflow for hydroponic culture and sulfur deprivation.
Quantification of this compound by HPLC

This protocol outlines a method for the extraction and quantification of OAS from plant tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Frozen plant tissue

  • Extraction buffer (e.g., 0.1 M HCl)

  • Derivatization reagent (e.g., AccQ-Tag)

  • HPLC system with a fluorescence detector

  • OAS standard

  • Microcentrifuge tubes, liquid nitrogen, mortar and pestle

Procedure:

  • Extraction:

    • Grind ~100 mg of frozen plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

    • Add 1 mL of ice-cold extraction buffer (e.g., 0.1 M HCl) and continue grinding until a homogenous slurry is formed.

    • Transfer the slurry to a microcentrifuge tube and centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for derivatization.

  • Derivatization: Follow the manufacturer's instructions for the chosen derivatization reagent (e.g., Waters AccQ-Tag Ultra Derivatization Kit). This typically involves mixing a specific volume of the extract with the derivatizing agent and incubating for a set time.

  • HPLC Analysis:

    • Inject the derivatized sample onto a suitable HPLC column (e.g., a C18 column).

    • Use a gradient of appropriate mobile phases (e.g., acetate (B1210297) buffer and acetonitrile) to separate the derivatized amino acids.

    • Detect the derivatized OAS using a fluorescence detector with appropriate excitation and emission wavelengths.

  • Quantification:

    • Generate a standard curve using known concentrations of derivatized OAS standard.

    • Quantify the amount of OAS in the samples by comparing their peak areas to the standard curve.

Gene Expression Analysis by qRT-PCR

This protocol details the steps for quantifying the expression of OAS cluster genes using quantitative reverse transcription PCR (qRT-PCR).

Materials:

  • Frozen plant tissue

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • DNase I

  • cDNA synthesis kit

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • Gene-specific primers for target and reference genes

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Extract total RNA from ~100 mg of frozen plant tissue using a preferred RNA extraction method.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, gene-specific forward and reverse primers, and SYBR Green master mix.

    • Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to a stably expressed reference gene (e.g., Actin or Ubiquitin).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Protein Extraction and Western Blotting for SERAT

This protocol describes the extraction of total protein from plant tissues and the detection of SERAT by Western blotting.

Materials:

  • Frozen plant tissue

  • Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)

  • Bradford or BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against SERAT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize ~100 mg of frozen plant tissue in ice-cold protein extraction buffer.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of the extracts using a Bradford or BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against SERAT overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

Conclusion

The accumulation of this compound under sulfur deprivation is a critical signaling event in the plant's response to this nutritional stress. This guide has provided a comprehensive overview of the molecular mechanisms, quantitative changes, and experimental methodologies associated with this process. The data tables and signaling pathway diagrams offer a clear and concise summary for researchers. The detailed protocols provide a practical foundation for investigating the role of OAS and the broader sulfur starvation response. A thorough understanding of this pathway is essential for developing strategies to improve crop resilience and nutritional quality in sulfur-limited environments, and may offer insights for drug development targeting metabolic pathways.

References

The Cellular Geography of Cysteine Precursor Synthesis: A Deep Dive into the Subcellular Localization of O-Acetylserine Production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-acetylserine (OAS) is a pivotal metabolic intermediate, standing at the crossroads of carbon, nitrogen, and sulfur assimilation pathways in plants and bacteria. It serves as the immediate precursor for the synthesis of cysteine, a crucial amino acid for protein structure and the biosynthesis of a plethora of essential sulfur-containing compounds, including glutathione, methionine, and iron-sulfur clusters. The synthesis of OAS is catalyzed by the enzyme serine acetyltransferase (SAT), which transfers an acetyl group from acetyl-CoA to L-serine. The subsequent reaction, the incorporation of sulfide (B99878) into OAS to form cysteine, is catalyzed by this compound (thiol) lyase (OAS-TL). The precise regulation and compartmentalization of OAS synthesis are critical for maintaining cellular homeostasis and responding to environmental cues. This technical guide provides a comprehensive overview of the subcellular localization of OAS synthesis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.

Subcellular Localization of this compound Synthesis: A Tripartite System

In plant cells, the synthesis of this compound is not confined to a single location but is distributed across three distinct subcellular compartments: the cytosol, mitochondria, and plastids (including chloroplasts).[1][2] This compartmentalization allows for intricate regulation and integration with other metabolic pathways occurring in these organelles. The enzymes responsible for OAS and subsequent cysteine synthesis, SAT and OAS-TL respectively, exist as multiple isoforms with specific targeting to these compartments.[3][4]

Quantitative Distribution of Key Enzymes

The relative contribution of each compartment to the total cellular OAS and cysteine synthesis capacity varies between plant species and tissues. Subcellular fractionation studies followed by enzyme activity assays have provided valuable quantitative insights into the distribution of SAT and OAS-TL.

Plant SpeciesTissueCompartmentSerine Acetyltransferase (SAT) Activity (% of Total)This compound (thiol) Lyase (OAS-TL) Activity (% of Total)Reference
Pea (Pisum sativum) LeavesCytosol14~45[4]
Mitochondria76~10
Plastids10~45
Arabidopsis thaliana LeavesCytosolMinor contribution from SERAT1;144 (OAS-TL A)
MitochondriaMajor contribution from SERAT2;2Minor contribution (OAS-TL C)
PlastidsMinor contribution from SERAT2;154 (OAS-TL B)
Cauliflower (Brassica oleracea) InflorescenceCytosolPresentPresent
MitochondriaPresentPresent
ProplastidsPresentPresent
Spinach (Spinacia oleracea) LeavesCytosolPresentPresent
MitochondriaPresentPresent
ChloroplastsPresentPresent

Table 1: Subcellular Distribution of Serine Acetyltransferase (SAT) and this compound (thiol) Lyase (OAS-TL) Activities in Various Plant Species. The data highlights the significant contribution of mitochondria to total SAT activity in pea leaves, while OAS-TL activity is more evenly distributed between the cytosol and plastids. In Arabidopsis, specific isoforms of OAS-TL contribute differently to the total activity in each compartment.

Isoform (Arabidopsis thaliana)Subcellular LocalizationSpecific Activity (µmol min⁻¹ mg⁻¹)
OAS-TL ACytosol~900
OAS-TL BPlastids~550
OAS-TL CMitochondria~550

Table 2: Specific Activities of Recombinant this compound (thiol) Lyase (OAS-TL) Isoforms from Arabidopsis thaliana. This data, obtained from purified recombinant proteins, provides insight into the catalytic efficiency of the different isoforms.

Signaling Pathways and Regulatory Networks

The synthesis of OAS is tightly regulated and integrated with the sulfur assimilation pathway. The formation of a multi-enzyme complex, the cysteine synthase complex (CSC), composed of SAT and OAS-TL, plays a central regulatory role.

OAS_Synthesis_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_plastid Plastid Serine_cyto L-Serine OAS_cyto This compound Serine_cyto->OAS_cyto SAT_cyto AcetylCoA_cyto Acetyl-CoA SAT_cyto SAT (Cytosolic) Cysteine_cyto L-Cysteine OAS_cyto->Cysteine_cyto OAS-TL_cyto OASTL_cyto OAS-TL (Cytosolic) Sulfide_cyto Sulfide Serine_mito L-Serine OAS_mito This compound Serine_mito->OAS_mito SAT_mito AcetylCoA_mito Acetyl-CoA SAT_mito SAT (Mitochondrial) OAS_mito->OAS_cyto Transport Cysteine_mito L-Cysteine OAS_mito->Cysteine_mito OAS-TL_mito OAS_pl This compound OAS_mito->OAS_pl Transport OASTL_mito OAS-TL (Mitochondrial) Sulfide_mito Sulfide Serine_pl L-Serine Serine_pl->OAS_pl SAT_pl AcetylCoA_pl Acetyl-CoA SAT_pl SAT (Plastidial) Cysteine_pl L-Cysteine OAS_pl->Cysteine_pl OAS-TL_pl OASTL_pl OAS-TL (Plastidial) Sulfide_pl Sulfide Sulfide_pl->Sulfide_cyto Transport Sulfide_pl->Sulfide_mito Transport

Figure 1: Subcellular Compartmentalization of this compound Synthesis. This diagram illustrates the synthesis of this compound (OAS) and cysteine in the cytosol, mitochondria, and plastids of a plant cell. Each compartment possesses its own isoforms of serine acetyltransferase (SAT) and this compound (thiol) lyase (OAS-TL). Transport of intermediates like OAS and sulfide between compartments is also depicted.

Experimental Protocols

Determining the subcellular localization of OAS synthesis relies on a combination of biochemical and cell biology techniques. Below are detailed methodologies for key experiments.

Subcellular Fractionation of Plant Leaf Tissue

This protocol describes the isolation of intact chloroplasts, mitochondria, and cytosolic fractions from plant leaves, adapted from methodologies used for pea and spinach.

Materials:

  • Fresh plant leaf tissue (e.g., pea, spinach, Arabidopsis)

  • Grinding buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 0.1% (w/v) BSA, 5 mM DTT)

  • Wash buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA)

  • Percoll or sucrose (B13894) solutions for density gradients

  • Homogenizer (e.g., blender or mortar and pestle)

  • Miracloth or nylon mesh

  • Refrigerated centrifuge and rotors

Procedure:

  • Harvest fresh leaf tissue and keep on ice.

  • Homogenize the tissue in ice-cold grinding buffer.

  • Filter the homogenate through layers of Miracloth or nylon mesh to remove debris.

  • Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 5 minutes) to pellet intact chloroplasts.

  • Carefully collect the supernatant. The pellet contains the crude chloroplast fraction.

  • To purify chloroplasts, resuspend the pellet in wash buffer and layer onto a Percoll or sucrose density gradient. Centrifuge at a higher speed (e.g., 5,000 x g for 10 minutes). Intact chloroplasts will form a band at a specific density.

  • To isolate mitochondria, centrifuge the supernatant from step 4 at a higher speed (e.g., 12,000 x g for 15 minutes). The resulting pellet is the crude mitochondrial fraction.

  • Further purify the mitochondria by resuspending the pellet and using a density gradient as with chloroplasts.

  • The final supernatant after the mitochondrial pelleting step is considered the cytosolic fraction.

  • Assess the purity of each fraction using marker enzyme assays (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria, and chlorophyll (B73375) content for chloroplasts).

Subcellular_Fractionation_Workflow Start Plant Leaf Tissue Homogenization Homogenization in Grinding Buffer Start->Homogenization Filtration Filtration Homogenization->Filtration LowSpeedCent Low-Speed Centrifugation (e.g., 1,000 x g) Filtration->LowSpeedCent Pellet1 Pellet (Crude Chloroplasts) LowSpeedCent->Pellet1 Supernatant1 Supernatant LowSpeedCent->Supernatant1 Purification1 Density Gradient Purification Pellet1->Purification1 HighSpeedCent High-Speed Centrifugation (e.g., 12,000 x g) Supernatant1->HighSpeedCent Pellet2 Pellet (Crude Mitochondria) HighSpeedCent->Pellet2 Supernatant2 Supernatant (Cytosolic Fraction) HighSpeedCent->Supernatant2 Purification2 Density Gradient Purification Pellet2->Purification2 PureChloroplasts Pure Chloroplasts Purification1->PureChloroplasts PureMitochondria Pure Mitochondria Purification2->PureMitochondria

Figure 2: Workflow for Subcellular Fractionation. This diagram outlines the key steps in separating chloroplasts, mitochondria, and the cytosolic fraction from plant leaf tissue using differential centrifugation and density gradients.

Enzyme Activity Assays

Serine Acetyltransferase (SAT) Assay: SAT activity is typically measured by monitoring the formation of OAS from L-serine and acetyl-CoA.

Procedure:

  • Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl pH 7.5), L-serine, and acetyl-CoA.

  • Initiate the reaction by adding the subcellular fraction extract.

  • Incubate at a specific temperature (e.g., 30°C).

  • Stop the reaction (e.g., by adding acid).

  • Quantify the amount of OAS produced, for example, by a colorimetric assay after conversion to a hydroxamate derivative.

This compound (thiol) Lyase (OAS-TL) Assay: OAS-TL activity is determined by measuring the rate of cysteine formation from OAS and a sulfide donor.

Procedure:

  • Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl pH 7.5), OAS, and a sulfide source (e.g., Na₂S).

  • Start the reaction by adding the subcellular fraction extract.

  • Incubate at a specific temperature (e.g., 30°C).

  • Stop the reaction.

  • Quantify the cysteine produced using a method such as the ninhydrin (B49086) assay, which develops a pink color with cysteine.

Western Blot Analysis

Western blotting is used to detect and quantify specific SAT and OAS-TL isoforms in the isolated subcellular fractions.

Procedure:

  • Separate proteins from each subcellular fraction by SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the SAT or OAS-TL isoform of interest.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Wash the membrane thoroughly.

  • Detect the signal using a chemiluminescent substrate or by fluorescence imaging.

  • Quantify the band intensities to determine the relative abundance of the protein in each fraction.

In Vivo Localization using Green Fluorescent Protein (GFP) Fusions

This technique allows for the visualization of the subcellular localization of SAT and OAS-TL isoforms in living cells.

Procedure:

  • Clone the coding sequence of the SAT or OAS-TL isoform of interest in-frame with the gene for GFP in a suitable plant expression vector.

  • Transform plant cells (e.g., protoplasts) or whole plants with the GFP-fusion construct.

  • Observe the transformed cells or tissues using a confocal laser scanning microscope.

  • The green fluorescence of the GFP fusion protein will reveal the subcellular compartment(s) to which the protein is targeted.

  • Co-localization with organelle-specific markers (e.g., MitoTracker for mitochondria or chlorophyll autofluorescence for chloroplasts) can confirm the localization.

Conclusion

The synthesis of this compound, a critical step in cysteine biosynthesis, is a highly compartmentalized process in plant cells, occurring in the cytosol, mitochondria, and plastids. This distributed system, involving multiple isoforms of serine acetyltransferase and this compound (thiol) lyase, allows for precise regulation and integration with the metabolic activities of each organelle. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and professionals seeking to understand and manipulate this vital metabolic pathway for applications in agriculture and drug development. The continued investigation into the interplay between these subcellular compartments will undoubtedly unveil further layers of complexity and regulatory sophistication in plant sulfur metabolism.

References

Methodological & Application

Application Note: Methods for the Detection and Quantification of O-Acetylserine in Plant Tissue Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Acetylserine (OAS) is a crucial, non-proteinogenic amino acid intermediate in the cysteine biosynthesis pathway in plants and bacteria.[1][2] It is formed from the acetylation of serine by the enzyme serine acetyltransferase (SAT).[3][4] Subsequently, the enzyme this compound (thiol) lyase (OAS-TL) catalyzes the reaction between OAS and sulfide (B99878) to produce cysteine.[3] Beyond its role as a metabolic intermediate, OAS functions as a key signaling molecule, linking carbon, nitrogen, and sulfur assimilation pathways. OAS levels are known to accumulate under conditions of sulfur deprivation and other stresses, triggering transcriptional responses that regulate sulfate (B86663) uptake and reduction. Accurate quantification of OAS in plant tissues is therefore essential for studies in plant physiology, stress response, and metabolic engineering. This document provides detailed protocols for the detection and quantification of OAS using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: Quantification of this compound by HPLC

High-Performance Liquid Chromatography is a widely used technique for the separation and quantification of amino acids and related metabolites. For OAS analysis, a pre-column derivatization step is typically required to attach a fluorescent tag, enhancing detection sensitivity.

Experimental Protocol

1. Plant Tissue Extraction

  • Harvest fresh plant material (e.g., leaves, roots) and immediately freeze it in liquid nitrogen to halt all metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer approximately 0.1 g of the powdered tissue to a microcentrifuge tube.

  • Add 1 mL of ice-cold 0.1 M HCl.

  • Vortex the mixture vigorously for 1 minute and incubate on ice for 15 minutes, with frequent shaking.

  • Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to a new, clean tube. This is the crude extract ready for derivatization.

2. Derivatization with AccQ-Tag™ This protocol is based on the Waters AccQ-Tag™ method, which is effective for derivatizing primary and secondary amines.

  • In a clean microcentrifuge tube, mix 10 µL of the plant extract supernatant with 70 µL of AccQ-Tag Ultra Borate Buffer.

  • Add 20 µL of dissolved AccQ-Tag Ultra Reagent, vortex for 10 seconds, and let it stand at room temperature for 1 minute.

  • Heat the mixture at 55°C for 10 minutes to complete the derivatization.

  • The sample is now ready for HPLC analysis.

3. HPLC Conditions

  • HPLC System: A system equipped with a fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., Waters AccQ-Tag Ultra C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: AccQ-Tag Ultra Eluent A.

  • Mobile Phase B: AccQ-Tag Ultra Eluent B.

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 1-5 µL.

  • Fluorescence Detection: Excitation at 266 nm, Emission at 473 nm.

  • Gradient Elution: A suitable gradient must be optimized to separate OAS from other amino acids and interfering compounds. A typical gradient would involve starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

4. Quantification

  • Prepare a standard curve by derivatizing known concentrations of this compound (e.g., 0, 10, 25, 50, 100, 250 µM) using the same protocol.

  • Plot the peak area of the OAS standard against its concentration to generate a linear regression curve.

  • Calculate the concentration of OAS in the plant samples by comparing their peak areas to the standard curve.

Method 2: Quantification of this compound by GC-MS

Gas Chromatography-Mass Spectrometry offers high sensitivity and specificity for metabolite analysis. This method requires a two-step derivatization process to make the non-volatile OAS amenable to gas-phase analysis.

Experimental Protocol

1. Plant Tissue Extraction

  • Follow the same extraction protocol as described in the HPLC method (Section 1.1). After extraction, the supernatant should be completely dried before derivatization.

2. Sample Derivatization

  • Lyophilize (freeze-dry) 50-100 µL of the acidic supernatant to complete dryness.

  • Step 1 (Methoximation): Add 20 µL of 20 mg/mL Methoxyamine hydrochloride in pyridine (B92270) to the dried extract. Vortex and incubate at 37°C for 90 minutes. This step protects aldehyde and keto groups.

  • Step 2 (Silylation): Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). Vortex and incubate at 37°C for 30 minutes. This step replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility.

3. GC-MS Conditions

  • GC-MS System: A standard GC-MS system with an Electron Ionization (EI) source.

  • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp 1: Increase to 280°C at a rate of 5°C/min.

    • Hold at 280°C for 5-10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 50-600.

4. Quantification

  • Identify the derivatized OAS peak based on its retention time and mass spectrum (comparison with a pure standard and spectral libraries).

  • Quantification is performed using a stable isotope-labeled internal standard (e.g., ¹³C-labeled serine) to correct for variations in extraction and derivatization efficiency.

  • Prepare a standard curve using known concentrations of OAS with a fixed amount of the internal standard.

  • The concentration of OAS in the sample is determined by the ratio of the analyte peak area to the internal standard peak area.

Quantitative Data Summary

The performance of analytical methods can vary based on the instrumentation, plant matrix, and specific protocol optimizations. The following table provides a general comparison of the described techniques for metabolite quantification.

ParameterHPLC with Fluorescence DetectionGC-MS
Specificity Moderate to High (dependent on chromatographic separation)Very High (based on both retention time and mass fragmentation pattern)
Sensitivity High (picomole to femtomole range)Very High (picomole to femtomole range)
Throughput ModerateModerate
Derivatization Required (e.g., AccQ-Tag)Required (e.g., Silylation)
Instrumentation Cost ModerateHigh
Primary Use Targeted quantification of known compoundsTargeted quantification and untargeted metabolic profiling

Visualizations

Workflow and Pathway Diagrams

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analysis plant_tissue Plant Tissue liquid_n2 Freeze in Liquid N2 plant_tissue->liquid_n2 grind Grind to Powder liquid_n2->grind extract Extract (0.1M HCl) grind->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Derivatization supernatant->derivatize hplc HPLC-FLD Analysis derivatize->hplc e.g., AccQ-Tag gcms GC-MS Analysis derivatize->gcms e.g., Silylation data Data Processing & Quantification hplc->data gcms->data

Caption: General workflow for this compound quantification.

cysteine_biosynthesis ser Serine sat SAT ser->sat accoa Acetyl-CoA accoa->sat sulfide Sulfide oastl OAS-TL sulfide->oastl oas This compound (OAS) oas->oastl signal Gene Regulation (Sulfate Uptake & Reduction) oas->signal cys Cysteine sat->oas Acetate oastl->cys

Caption: Cysteine biosynthesis and OAS signaling pathway.

References

Purifying Recombinant O-acetylserine Sulfhydrylase: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Expression, Purification, and Characterization of Recombinant O-acetylserine Sulfhydrylase (OASS)

This compound sulfhydrylase (OASS), also known as cysteine synthase, is a key enzyme in the cysteine biosynthesis pathway in bacteria, plants, and archaea. It catalyzes the final step in this pathway: the conversion of this compound (OAS) and sulfide (B99878) into L-cysteine and acetate. Due to its essential role in sulfur metabolism, OASS is a target for the development of novel antimicrobial agents and is also utilized in various biotechnological applications. This document provides detailed protocols and data for the expression and purification of recombinant OASS, aimed at researchers, scientists, and drug development professionals.

Data Summary: Purification and Kinetic Parameters of Recombinant OASS

The following tables summarize key quantitative data from various studies on the purification and characterization of recombinant this compound sulfhydrylase from different sources.

Table 1: Summary of Recombinant OASS Purification
Source Organism Expression System Purification Steps Specific Activity (μmol/min/mg) Purification Fold Yield (%)
Escherichia coli (OASS-B)E. coli pUC19Not specifiedNot specifiedNot specified≥ 60
Methanosarcina thermophilaAcetate-grown cellsAmmonium Sulfate, Hydrophobic Interaction, Anion Exchange1291528
Datura innoxia (Isoenzyme A)Suspension culturesNot specified870-893Not specifiedNot specified
Alkaliphilic bacteriumNativeAmmonium Sulfate, Heat, DEAE-cellulose, Sephacryl S-300, Octyl Sepharose37.0Not specified21
Phaseolus vulgarisSeedlingsNot specified33 - 7757 - 160Not specified
Table 2: Kinetic and Molecular Properties of Purified OASS
Source Organism Substrate Km (mM) Vmax or kcat Molecular Weight (kDa)
Methanosarcina thermophilaSulfide0.5 ± 0.08129 μmol/min/mg36 (subunit), 93 (native)
Methanosarcina thermophilaO-acetyl-L-serinePositive cooperativity--
Alkaliphilic bacteriumO-acetyl-L-serine437.0 μmol/min/mg37 (subunit), 72 (native)
Aeropyrum pernix K1O-acetyl-L-serine28202 s⁻¹-
Aeropyrum pernix K1Sulfide< 0.2--
Datura innoxia (Isoenzymes A, B, C)-Allosteric regulation-63 (A), 86 (B), 63 (C)

Experimental Protocols

I. Expression of Recombinant OASS in E. coli

This protocol describes the overexpression of His-tagged OASS in an E. coli expression system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an OASS expression vector (e.g., pET28a-OASS).

  • Luria-Bertani (LB) broth.

  • Kanamycin (or other appropriate antibiotic).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of E. coli harboring the OASS expression plasmid.

  • Incubate the culture overnight at 37°C with shaking (200-250 rpm).

  • The next day, use the overnight culture to inoculate 1 L of LB broth containing the antibiotic.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.7.[1]

  • Induce protein expression by adding IPTG to a final concentration of 0.75 mM.[1]

  • Continue to incubate the culture overnight at a reduced temperature (e.g., 22°C) with shaking.[1]

  • Harvest the cells by centrifugation at 4,600 x g for 20 minutes at 4°C.[1] The resulting cell pellet can be stored at -80°C until further use.

II. Purification of Recombinant His-tagged OASS

This protocol outlines a typical workflow for purifying His-tagged OASS using affinity and size-exclusion chromatography.

A. Cell Lysis

Materials:

  • Lysis Buffer: 50 mM Potassium Phosphate pH 7.0, 200 mM NaCl, 20 mM Imidazole.[1]

  • Pyridoxal 5'-phosphate (PLP) solution (10 mM).

  • Protease inhibitor cocktail.

  • Lysozyme (B549824).

  • DNase I.

  • Ultrasonicator.

Procedure:

  • Resuspend the frozen cell pellet in ice-cold Lysis Buffer.

  • Add PLP to a final concentration of 0.1 mM, a protease inhibitor cocktail, lysozyme (1 mg/mL), and a small amount of DNase I.

  • Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. Collect the supernatant containing the soluble recombinant OASS.

B. Affinity Chromatography (His-tag)

Materials:

  • HisTrap™ column (or similar nickel-charged affinity resin).

  • Lysis Buffer (as above).

  • Wash Buffer: 50 mM Potassium Phosphate pH 7.0, 200 mM NaCl, 50 mM Imidazole.

  • Elution Buffer: 50 mM Potassium Phosphate pH 7.0, 200 mM NaCl, 500 mM Imidazole.

Procedure:

  • Equilibrate the HisTrap™ column with Lysis Buffer.

  • Load the clarified cell lysate onto the column.

  • Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound OASS from the column using Elution Buffer.

  • Collect the eluted fractions and analyze them by SDS-PAGE to confirm the presence and purity of the protein.

C. Size-Exclusion Chromatography (Gel Filtration)

Materials:

  • Size-exclusion chromatography column (e.g., Superdex 200).

  • Gel Filtration Buffer: 50 mM Potassium Phosphate pH 7.5, 100 mM KCl.

Procedure:

  • Concentrate the pooled fractions from the affinity chromatography step.

  • Equilibrate the size-exclusion column with Gel Filtration Buffer.

  • Load the concentrated protein sample onto the column.

  • Elute the protein with Gel Filtration Buffer at a constant flow rate.

  • Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure OASS.

III. This compound Sulfhydrylase Activity Assay

This protocol describes a colorimetric assay to measure the activity of purified OASS. The assay is based on the reaction of cysteine with ninhydrin (B49086).

Materials:

  • Assay Buffer: 100 mM MOPS buffer.

  • This compound (OAS) solution.

  • Sodium sulfide (Na₂S) solution.

  • Purified OASS enzyme.

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing Assay Buffer, a fixed concentration of Na₂S, and varying concentrations of OAS.

  • Initiate the reaction by adding a known amount of purified OASS enzyme (e.g., 0.2 µg).

  • Incubate the reaction at 37°C.

  • Stop the reaction and measure the amount of L-cysteine produced using a suitable method, such as the ninhydrin assay, which can be monitored by measuring the absorbance at 560 nm.

  • Calculate the specific activity of the enzyme in μmol of cysteine produced per minute per mg of enzyme.

Visualizations

PurificationWorkflow cluster_expression I. Expression cluster_purification II. Purification cluster_characterization III. Characterization Culture E. coli Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis A. Cell Lysis Harvest->Lysis Cell Pellet Affinity B. Affinity Chromatography (His-tag) Lysis->Affinity SEC C. Size-Exclusion Chromatography Affinity->SEC Activity Enzyme Activity Assay SEC->Activity Purified OASS SDS_PAGE SDS-PAGE Analysis SEC->SDS_PAGE Purified OASS

Caption: Workflow for recombinant OASS purification.

OASS_Reaction OAS This compound OASS This compound sulfhydrylase (OASS) OAS->OASS Sulfide Sulfide (S²⁻) Sulfide->OASS Cysteine L-cysteine OASS->Cysteine Acetate Acetate OASS->Acetate

References

Application Notes: Immobilization of O-acetylserine Sulfhydrylase for Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-acetylserine sulfhydrylase (OASS), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, is pivotal in the biosynthesis of L-cysteine in bacteria and plants.[1][2][3] It catalyzes the β-replacement reaction of O-acetyl-L-serine (OAS) with sulfide.[3] Beyond its native role, OASS has garnered significant interest as a versatile biocatalyst for synthesizing a variety of valuable β-substituted L-α-amino acids by reacting OAS with different nucleophiles.[4]

However, the practical application of free enzymes in industrial processes is often hampered by issues such as instability, difficulty in recovery, and high operational costs. Enzyme immobilization, which involves confining enzymes to a solid support, offers a robust solution to these challenges. Immobilization can enhance enzyme stability against changes in temperature and pH, allows for easy separation of the catalyst from the reaction mixture, and facilitates repeated use, thereby improving the economic viability and sustainability of the biocatalytic process.

This document provides detailed protocols for the immobilization of this compound sulfhydrylase on magnetic nanoparticles, a method that combines high enzyme loading capacity with simple, efficient magnetic separation.

Immobilization Strategy: Affinity Attachment to Magnetic Nanoparticles

A highly effective and straightforward method for OASS immobilization is the affinity attachment of a histidine-tagged (His-tagged) version of the enzyme to metal-chelate functionalized magnetic nanoparticles (MNPs). This approach leverages the specific and strong interaction between the polyhistidine tag on the recombinant enzyme and the nickel-nitrilotriacetic acid (Ni-NTA) groups coupled to the surface of the nanoparticles. This method is advantageous as it can be performed directly from cell-free extracts, bypassing costly and time-consuming enzyme purification steps. The magnetic nature of the support allows the immobilized enzyme to be easily recovered from the reaction vessel using an external magnetic field.

Quantitative Performance Data

The immobilization of His-tagged OASS isozymes (CysK and CysM) from a recombinant Escherichia coli strain onto Ni-NTA functionalized magnetic nanoparticles (MNPs) has been shown to be highly efficient. The resulting nanobiocatalysts exhibit high enzyme loading and retain the full activity of their soluble counterparts.

Table 1: Immobilization Efficiency and Enzyme Loading

Nanobiocatalyst Specific Enzyme Loading (mg protein/g MNPs) Enzyme Loading Efficiency (%)
His-CysK-MNPs 150 80
His-CysM-MNPs 94 100

Data sourced from reference.

Table 2: Specific Activity of Free vs. Immobilized OASS

Enzyme Form Specific Activity (U/mg protein)
Free His-CysK 2.3
Immobilized His-CysK-MNPs 2.3
Free His-CysM 1.7
Immobilized His-CysM-MNPs 1.7

Activity measured for the synthesis of β-pyrazol-1-yl-L-alanine. Data sourced from reference.

Table 3: Reusability and Stability of Immobilized OASS

Nanobiocatalyst Productivity Retained after 10 Cycles Productivity Retained after 20 Cycles
His-CysK-MNPs 57% -
His-CysM-MNPs 54% -
Pretreated His-CysK-MNPs* - 62%

Pretreatment with 50 mM β-pyrazol-1-yl-L-alanine (β-PA) was found to release weakly bound proteins, improving catalyst stability and recyclability.

Visualized Workflows and Pathways

OASS_Immobilization_Workflow Experimental Workflow for OASS Immobilization and Biocatalysis cluster_prep Enzyme Preparation cluster_immob Immobilization cluster_app Biocatalysis & Reuse recombinant_ecoli Recombinant E. coli (expressing His-tagged OASS) cell_culture Cell Culture & Induction recombinant_ecoli->cell_culture cell_harvest Cell Harvest cell_culture->cell_harvest cell_lysis Cell Lysis (Sonication) cell_harvest->cell_lysis cell_extract Cell-Free Extract (CFE) cell_lysis->cell_extract incubation Incubation (CFE + MNPs) cell_extract->incubation mnps Ni-NTA Magnetic Nanoparticles (MNPs) mnps->incubation immobilized_oass Immobilized OASS (His-OASS-MNPs) incubation->immobilized_oass reaction Biocatalytic Reaction (Substrates + His-OASS-MNPs) immobilized_oass->reaction separation Magnetic Separation reaction->separation product Product (β-substituted amino acid) separation->product reuse Catalyst Reuse separation->reuse reuse->reaction

Caption: Workflow for OASS preparation, immobilization on magnetic nanoparticles, and biocatalytic use.

Biocatalytic_Reaction_Pathway Biocatalytic Reaction Catalyzed by Immobilized OASS OAS O-acetyl-L-serine (OAS) enzyme Immobilized OASS (His-OASS-MNPs) OAS->enzyme Substrate 1 Nuc Nucleophile (e.g., Pyrazole) Nuc->enzyme Substrate 2 product β-substituted L-α-amino acid enzyme->product Product 1 acetate Acetate enzyme->acetate Product 2

Caption: Reaction pathway for the synthesis of β-substituted amino acids using immobilized OASS.

Experimental Protocols

Protocol 1: Expression and Extraction of His-tagged OASS
  • Inoculation and Growth: Inoculate a single colony of E. coli expressing the His-tagged OASS gene into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.

  • Scale-Up: Use the overnight culture to inoculate a larger volume (e.g., 1 L) of LB medium with the same antibiotic. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. Continue to grow the culture for an additional 4-6 hours at 37°C.

  • Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells using sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Collection: Collect the supernatant, which is the cell-free extract (CFE) containing the soluble His-tagged OASS. Determine the total protein concentration using a standard method like the Bradford assay.

Protocol 2: Immobilization of His-tagged OASS on Ni-NTA Magnetic Nanoparticles
  • Nanoparticle Preparation: Suspend the Ni-NTA functionalized magnetic nanoparticles in the lysis buffer. Wash the nanoparticles twice with the buffer, using a magnetic separator to pellet the particles between washes.

  • Binding/Immobilization: Add the CFE containing the His-tagged OASS to the prepared magnetic nanoparticles. The ratio of CFE to nanoparticles should be optimized, but a starting point of 10-20 mg of total protein per 100 mg of nanoparticles can be used.

  • Incubation: Incubate the mixture at 4°C for 1-2 hours with gentle end-over-end rotation to allow the His-tagged enzyme to bind to the Ni-NTA groups.

  • Washing: After incubation, separate the nanoparticles using a magnetic separator. Discard the supernatant (which contains unbound proteins).

  • **Wash the nanoparticles three times with a wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Final Preparation: After the final wash, resuspend the immobilized OASS nanoparticles in the desired reaction buffer. The nanobiocatalyst is now ready for use.

Protocol 3: Activity Assay for Immobilized OASS

This protocol is for the synthesis of β-pyrazol-1-yl-L-alanine (β-PA) and can be adapted for other nucleophiles.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM O-acetyl-L-serine (OAS) and 200 mM pyrazole (B372694) in a suitable buffer (e.g., 100 mM HEPES, pH 7.5).

  • Initiate Reaction: Add a known amount of the immobilized OASS nanobiocatalyst to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30-37°C) with shaking.

  • Sampling: At various time points, take aliquots of the reaction mixture. Immediately separate the immobilized enzyme from the sample using a magnetic separator.

  • Analysis: Analyze the supernatant for the formation of the product (β-PA). This can be done using methods such as High-Performance Liquid Chromatography (HPLC) or by monitoring the consumption of OAS.

  • Unit Definition: One unit (U) of OASS activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Protocol 4: Reusability Assay for Immobilized OASS
  • Initial Reaction: Perform a biocatalytic reaction as described in Protocol 3 for a set period (e.g., 1-2 hours).

  • Catalyst Recovery: At the end of the reaction cycle, separate the immobilized OASS from the reaction mixture using a magnetic separator.

  • Product Collection: Collect the supernatant for product analysis.

  • Washing: Wash the recovered nanobiocatalyst with the reaction buffer to remove any residual substrates and products.

  • Next Cycle: Resuspend the washed nanobiocatalyst in a fresh reaction mixture to begin the next cycle.

  • Repeat: Repeat steps 1-5 for the desired number of cycles (e.g., 10-20 cycles).

  • Analysis: Analyze the product yield from each cycle to determine the retained activity. The activity of the first cycle is typically set as 100%.

Conclusion

The immobilization of this compound sulfhydrylase, particularly via affinity attachment to magnetic nanoparticles, presents a highly effective strategy for its application in biocatalysis. This method results in a stable, highly active, and easily recyclable nanobiocatalyst. The protocols outlined provide a clear framework for researchers to implement this technology for the efficient and sustainable synthesis of valuable β-substituted L-α-amino acids, which are important building blocks in pharmaceutical development and other fine chemical industries.

References

Synthesis of Unnatural Amino Acids Using O-Acetylserine as a Precursor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic synthesis of unnatural amino acids (UAAs) offers a powerful and stereoselective alternative to traditional chemical methods. O-acetylserine (OAS), a key intermediate in the biosynthesis of L-cysteine, serves as a versatile precursor for the synthesis of a wide range of β-substituted L-alanine derivatives. This is primarily facilitated by the enzyme this compound sulfhydrylase (OASS, EC 2.5.1.47), also known as cysteine synthase. OASS is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes a β-replacement reaction. While its natural function is to condense OAS with sulfide (B99878) to produce L-cysteine, its substrate promiscuity allows for the use of various other nucleophiles, enabling the synthesis of diverse UAAs. This application note provides an overview, experimental protocols, and quantitative data for the synthesis of UAAs using OAS as a precursor, with a focus on leveraging the catalytic activity of OASS.

Principle of Synthesis

The core of this methodology lies in the catalytic cycle of OASS. The enzyme first catalyzes the elimination of the acetyl group from this compound, forming a highly reactive α-aminoacrylate intermediate bound to the PLP cofactor. This intermediate is then susceptible to nucleophilic attack. While in the canonical reaction the nucleophile is sulfide, a variety of other nucleophiles can be utilized to generate novel β-substituted alanines.

Data Presentation

The following table summarizes the enzymatic synthesis of various unnatural amino acids using this compound as the precursor and this compound sulfhydrylase (OASS) or a related β-substituting alanine (B10760859) synthase as the biocatalyst.

Unnatural Amino AcidNucleophileEnzyme SourceKey Reaction ParametersYield/ConversionReference
β-(Pyrazol-1-yl)-L-alaninePyrazoleEscherichia coli (recombinant His-CysK)Immobilized enzyme, repeated batch reactions1080 mM product with 60% overall conversion over 20 cycles[1]
β-Cyano-L-alanineSodium Cyanide (NaCN)Bacillus megateriumCell-free extractsCo-purified with OASS activity[2][3]
L-SelenocysteineSodium Selenide (Na2Se)Various bacteria and yeastsWhole-cell biocatalysis-
L-AzidohomoalanineSodium Azide (NaN3)Corynebacterium glutamicum O-acetylhomoserine sulfhydrylaseIntracellular biosynthesis in E. coli-[4]

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of β-Substituted Alanines

This protocol provides a general framework for the synthesis of β-substituted alanines using OASS. The specific concentrations of the nucleophile and enzyme, as well as the reaction time, may need to be optimized for each specific unnatural amino acid.

Materials:

  • This compound (OAS)

  • Nucleophile of interest (e.g., pyrazole, sodium cyanide)

  • Purified this compound sulfhydrylase (OASS) or cell-free extract containing the enzyme

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Pyridoxal 5'-phosphate (PLP) (0.1 mM)

  • Trichloroacetic acid (TCA)

  • Diethyl ether

  • Cation exchange resin (e.g., Dowex 50W-X8)

  • Ammonium (B1175870) hydroxide (B78521) solution

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 50 mM this compound, 100 mM of the desired nucleophile, and 0.1 mM PLP.

    • Equilibrate the reaction mixture to the desired temperature (typically 30-37 °C).

    • Initiate the reaction by adding a predetermined amount of purified OASS or cell-free extract. The optimal enzyme concentration should be determined empirically.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at different time points.

    • The formation of the product can be monitored by techniques such as HPLC, GC-MS, or a colorimetric assay if available for the specific amino acid.

  • Reaction Termination and Product Isolation:

    • Once the reaction has reached completion (or the desired conversion), terminate the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA) to precipitate the enzyme.

    • Centrifuge the mixture to pellet the precipitated protein.

    • Wash the supernatant with diethyl ether to remove excess TCA.

  • Purification by Ion-Exchange Chromatography:

    • Load the aqueous phase onto a cation exchange column (e.g., Dowex 50W-X8, H+ form).

    • Wash the column with deionized water to remove unreacted anionic and neutral species.

    • Elute the bound amino acid product using a gradient of ammonium hydroxide (e.g., 0.5 M to 2 M).

    • Collect fractions and monitor for the presence of the product using a suitable analytical method (e.g., ninhydrin (B49086) assay, HPLC).

    • Pool the fractions containing the purified product and remove the ammonia (B1221849) by rotary evaporation or lyophilization.

Protocol 2: Synthesis of β-(Pyrazol-1-yl)-L-alanine using Immobilized OASS

This protocol is adapted from a study on the use of immobilized OASS for the synthesis of β-(pyrazol-1-yl)-L-alanine.[1]

Materials:

  • This compound (OAS)

  • Pyrazole

  • His-tagged OASS (e.g., CysK from E. coli) immobilized on Ni-NTA magnetic nanoparticles

  • Tris-HCl buffer (50 mM, pH 8.0)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine 50 mM Tris-HCl buffer (pH 8.0), 100 mM this compound, and 200 mM pyrazole.

    • Add the immobilized His-tagged OASS to the reaction mixture.

    • Incubate the reaction at 37 °C with gentle agitation.

  • Product Recovery and Catalyst Recycling:

    • After a set reaction time (e.g., 24 hours), use a magnet to separate the immobilized enzyme from the reaction mixture.

    • Carefully decant the supernatant containing the product.

    • The immobilized enzyme can be washed with buffer and reused for subsequent reaction cycles.

  • Product Purification:

    • The product in the supernatant can be purified by crystallization or chromatography as described in the general protocol.

Visualizations

Enzymatic Synthesis of Unnatural Amino Acids

Enzymatic_Synthesis OAS This compound (OAS) OASS This compound Sulfhydrylase (OASS) + PLP OAS->OASS Nucleophile Nucleophile (Nu-H) Nucleophile->OASS Intermediate α-Aminoacrylate Intermediate OASS->Intermediate Acetate Elimination Acetate Acetate UAA Unnatural Amino Acid (β-Nu-Alanine) Intermediate->UAA Nucleophilic Attack

Caption: Enzymatic reaction for unnatural amino acid synthesis.

Experimental Workflow for UAA Synthesis and Purification

Experimental_Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up cluster_purification Purification cluster_final Final Product Reaction_Setup 1. Reaction Setup (OAS, Nucleophile, OASS, Buffer) Incubation 2. Incubation (Controlled Temperature & Time) Reaction_Setup->Incubation Termination 3. Reaction Termination (e.g., TCA Precipitation) Incubation->Termination Centrifugation 4. Centrifugation Termination->Centrifugation Extraction 5. Supernatant Extraction Centrifugation->Extraction Ion_Exchange 6. Ion-Exchange Chromatography Extraction->Ion_Exchange Fraction_Collection 7. Fraction Collection Ion_Exchange->Fraction_Collection Analysis 8. Product Analysis (e.g., HPLC) Fraction_Collection->Analysis Final_Product 9. Purified Unnatural Amino Acid Analysis->Final_Product

Caption: General workflow for UAA synthesis and purification.

Conclusion

The use of this compound as a precursor in conjunction with this compound sulfhydrylase provides a powerful platform for the stereoselective synthesis of a wide array of unnatural amino acids. The mild reaction conditions and the potential for high yields make this an attractive method for researchers in academia and industry. The provided protocols offer a starting point for the development of customized synthetic procedures for novel β-substituted alanines, which can be valuable building blocks for drug discovery and protein engineering. Further optimization of reaction conditions and exploration of the substrate scope of different OASS isozymes will continue to expand the utility of this biosynthetic approach.

References

Application Notes and Protocols for Metabolic Labeling Studies with 13C-Labeled O-Acetylserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing metabolic labeling studies using 13C-labeled O-Acetylserine (OAS). This powerful technique allows for the precise tracing of the carbon backbone of OAS as it is incorporated into downstream metabolites, primarily cysteine and the antioxidant glutathione (B108866). Understanding the flux through this pathway is critical for research in areas such as oxidative stress, cellular metabolism, and drug development.

Introduction

This compound is a key metabolic intermediate in the biosynthesis of L-cysteine in bacteria, plants, and mammals.[1] The pathway involves two primary enzymatic steps:

  • Serine Acetyltransferase (SAT): Catalyzes the formation of OAS from L-serine and acetyl-CoA.

  • This compound Sulfhydrylase (OASS), also known as Cysteine Synthase: Incorporates sulfide (B99878) into OAS to produce L-cysteine.

Beyond its role as a biosynthetic precursor, OAS also functions as a signaling molecule, particularly in response to sulfur availability.[1][2] By using 13C-labeled OAS, researchers can quantitatively trace the fate of the OAS carbon skeleton, providing insights into the activity of the cysteine biosynthesis pathway and its contribution to the production of downstream metabolites like glutathione. This approach is invaluable for studying metabolic reprogramming in disease states, such as cancer, and for evaluating the efficacy of drugs that target these pathways.

Applications

  • Quantifying Cysteine and Glutathione Synthesis: Directly measure the contribution of the de novo cysteine synthesis pathway to the cellular pools of cysteine and glutathione.

  • Investigating Metabolic Flux in Disease: Analyze alterations in cysteine metabolism in various pathologies, including cancer and neurodegenerative diseases, where oxidative stress plays a key role.

  • Drug Discovery and Development: Evaluate the on-target and off-target effects of novel therapeutics that modulate sulfur metabolism.

  • Understanding Cellular Responses to Stress: Investigate how cells regulate cysteine biosynthesis in response to oxidative stress, nutrient deprivation, or other cellular insults.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with 13C-O-Acetylserine

This protocol describes the general procedure for labeling adherent mammalian cells with 13C-OAS to trace its incorporation into intracellular metabolites.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • 13C-labeled this compound (custom synthesis or commercially available)

  • Trypsin-EDTA solution

  • Ice-cold 80% methanol (B129727)

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g and 4°C

Procedure:

  • Cell Culture: Plate cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare fresh culture medium containing the desired concentration of 13C-OAS. The optimal concentration should be determined empirically but can range from 50 µM to 500 µM. Ensure the complete dissolution of the labeled OAS.

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the prepared 13C-OAS containing labeling medium to the cells.

    • Incubate the cells for the desired labeling period. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the kinetics of label incorporation.

  • Metabolite Extraction:

    • At the end of the labeling period, place the culture plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).

    • Incubate on ice for 10 minutes to quench metabolism and lyse the cells.

    • Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.

    • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

    • The metabolite extract is now ready for derivatization (if necessary) and analysis by LC-MS/MS. For long-term storage, samples can be stored at -80°C.

Protocol 2: Sample Preparation and LC-MS/MS Analysis of 13C-Labeled Metabolites

This protocol outlines the steps for preparing cell extracts for the analysis of 13C enrichment in cysteine and glutathione using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A critical step for analyzing thiol-containing compounds like cysteine and glutathione is their derivatization to prevent oxidation.[3]

Materials:

  • Metabolite extracts from Protocol 1

  • N-ethylmaleimide (NEM) for thiol derivatization

  • LC-MS/MS system (e.g., Q-Exactive Orbitrap or equivalent)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Appropriate mobile phases (e.g., acetonitrile, water with ammonium (B1175870) acetate (B1210297) and acetic acid)

  • Standards for unlabeled and, if available, 13C-labeled cysteine and glutathione

Procedure:

  • Thiol Derivatization:

    • To the metabolite extract, add NEM to a final concentration of 10 mM.

    • Incubate at room temperature for 30 minutes to allow for the derivatization of free thiol groups. This step prevents the oxidation of cysteine and glutathione.

  • Sample Evaporation and Reconstitution:

    • Evaporate the solvent from the derivatized samples using a vacuum concentrator or a gentle stream of nitrogen.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile/50% water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the metabolites using a HILIC column with an appropriate gradient.

    • Detect the metabolites using the mass spectrometer in either positive or negative ion mode, depending on the analytes.

    • Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to monitor the mass transitions for both the unlabeled (M+0) and 13C-labeled isotopologues of the NEM-derivatized cysteine and glutathione. The expected mass shift will depend on the number of 13C atoms incorporated from 13C-OAS.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue of cysteine-NEM and glutathione-NEM.

    • Calculate the fractional enrichment of 13C by dividing the peak area of the labeled isotopologue by the sum of the peak areas of all isotopologues.

    • Correct for the natural abundance of 13C in the unlabeled samples.

Data Presentation

Quantitative data from 13C-OAS labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions.

Table 1: Isotopic Enrichment of Cysteine and Glutathione Following 13C-OAS Labeling

Cell LineTreatmentTime (hours)13C-Cysteine Enrichment (%)13C-Glutathione Enrichment (%)
Cell Line AControl435.2 ± 3.115.8 ± 1.9
Cell Line ADrug X415.7 ± 2.56.2 ± 1.1
Cell Line BControl442.5 ± 4.020.1 ± 2.2
Cell Line BDrug X438.9 ± 3.518.5 ± 2.0
Cell Line AControl2485.1 ± 5.360.4 ± 4.7
Cell Line ADrug X2440.3 ± 3.925.1 ± 3.0
Cell Line BControl2490.3 ± 4.872.8 ± 5.1
Cell Line BDrug X2482.1 ± 5.065.3 ± 4.5

Data are presented as mean ± standard deviation from three biological replicates. Enrichment is corrected for natural 13C abundance.

Table 2: LC-MS/MS Parameters for the Analysis of 13C-Labeled Cysteine and Glutathione

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cysteine-NEM (M+0)247.08129.0415
13C3-Cysteine-NEM (M+3)250.09132.0515
Glutathione-NEM (M+0)433.13304.0920
13C3-Glutathione-NEM (M+3)436.14307.1020

Note: The exact m/z values will depend on the specific 13C labeling pattern of the OAS precursor and the derivatizing agent used.

Visualizations

Metabolic Pathway of 13C-O-Acetylserine

The following diagram illustrates the metabolic fate of 13C-labeled this compound as it is converted into cysteine and subsequently into glutathione.

Metabolic_Pathway cluster_0 De Novo Cysteine Synthesis cluster_1 Glutathione Synthesis Serine L-Serine OAS [13C]-O-Acetylserine Serine->OAS Serine Acetyltransferase (SAT) Acetyl_CoA Acetyl-CoA Acetyl_CoA->OAS Cysteine [13C]-Cysteine OAS->Cysteine This compound Sulfhydrylase (OASS) gamma_GC [13C]-γ-Glutamylcysteine Cysteine->gamma_GC Glutamate-Cysteine Ligase (GCL) Sulfide Sulfide Sulfide->Cysteine Glutamate Glutamate Glutamate->gamma_GC Glycine Glycine Glutathione [13C]-Glutathione (GSH) Glycine->Glutathione gamma_GC->Glutathione Glutathione Synthetase (GS)

Caption: Metabolic fate of 13C-O-Acetylserine into cysteine and glutathione.

Experimental Workflow for 13C-OAS Metabolic Labeling

This diagram outlines the key steps in a typical metabolic labeling experiment using 13C-OAS.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Mammalian Cells) Labeling 2. Metabolic Labeling with [13C]-O-Acetylserine Cell_Culture->Labeling Quenching 3. Quenching and Metabolite Extraction (Ice-cold 80% Methanol) Labeling->Quenching Derivatization 4. Thiol Derivatization (e.g., with NEM) Quenching->Derivatization LC_MS 5. LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis 6. Data Analysis (Isotopologue Distribution Analysis) LC_MS->Data_Analysis

Caption: Experimental workflow for 13C-OAS metabolic labeling studies.

This compound Signaling Pathway

In response to sulfur deprivation, OAS levels accumulate and act as a signaling molecule to upregulate the expression of genes involved in sulfur uptake and assimilation, often referred to as the "OAS cluster" genes.

Signaling_Pathway Sulfur_Deprivation Sulfur Deprivation OAS_Accumulation This compound (OAS) Accumulation Sulfur_Deprivation->OAS_Accumulation Transcription_Factors Activation of Transcription Factors (e.g., SLIM1/EIL3) OAS_Accumulation->Transcription_Factors Signal Transduction OAS_Cluster Upregulation of 'OAS Cluster' Genes Transcription_Factors->OAS_Cluster Transcriptional Regulation Sulfur_Uptake Increased Sulfur Uptake & Assimilation OAS_Cluster->Sulfur_Uptake

Caption: this compound signaling pathway in response to sulfur deprivation.

References

Troubleshooting & Optimization

Technical Support Center: O-Acetylserine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of O-Acetylserine (OAS) in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound powder is most stable when stored at low temperatures. For long-term storage (up to 3 years), it is recommended to keep the powder at -20°C.

Q2: What is the recommended way to prepare and store this compound stock solutions?

A2: To maximize stability, this compound stock solutions should be prepared in a suitable solvent and stored frozen. For storage up to two years, -80°C is recommended. For shorter periods (up to one year), -20°C is acceptable. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: How stable is this compound in aqueous working solutions?

A3: this compound is known to be unstable in aqueous solutions. Its stability is influenced by factors such as pH and temperature. It is strongly recommended to prepare fresh aqueous working solutions of this compound immediately before use in your experiments to ensure accurate and reproducible results[1][2].

Q4: What are the primary degradation pathways for this compound in aqueous solutions?

A4: The primary degradation pathways for this compound in aqueous solutions are hydrolysis and isomerization. Hydrolysis results in the breakdown of this compound into serine and acetic acid. Additionally, this compound can undergo a pH-dependent isomerization to form N-acetylserine (NAS).

Troubleshooting Guide: Inconsistent Experimental Results

Issue: I am observing high variability or unexpected results in my experiments involving this compound solutions.

This issue can often be traced back to the degradation of this compound in aqueous solutions. Use the following troubleshooting workflow to identify and resolve the problem.

G A Start: Inconsistent Results B Was the this compound solution freshly prepared? A->B C Prepare a fresh solution immediately before use. B->C No D Check the pH of your buffer system. B->D Yes C->D E Consider pH-dependent isomerization to N-acetylserine. D->E pH is neutral or alkaline F Is the experimental temperature elevated? D->F pH is acidic E->F G Higher temperatures accelerate hydrolysis. F->G Yes H Perform a stability check of your OAS solution. F->H No G->H I Run a time-course experiment and analyze for degradation. H->I J Problem Solved I->J

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Quantitative Data Summary

While specific kinetic data for this compound degradation under various conditions is not extensively published, the following table summarizes the key factors influencing its stability in aqueous solutions.

FactorEffect on StabilityRecommendations
pH This compound is susceptible to both acid- and base-catalyzed hydrolysis. Alkaline conditions can also promote the O- to N-acyl shift, leading to the formation of N-acetylserine.Use buffers at a pH where this compound exhibits maximum stability, if known. Otherwise, prepare solutions fresh and minimize the time they are kept in solution.
Temperature Increased temperature accelerates the rate of hydrolysis.Prepare and use this compound solutions at the lowest temperature compatible with the experimental protocol. Store stock solutions at -20°C or -80°C.
Buffers The composition of the buffer can influence the rate of degradation.When possible, use buffers that have been shown to be compatible with acetylated amino acids. If this information is not available, a preliminary stability test is advised.

Experimental Protocols

Protocol 1: General Guidelines for Preparation and Handling of this compound Aqueous Solutions

This protocol provides general best practices for preparing and handling aqueous solutions of this compound to minimize degradation.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Appropriate buffer components

  • Calibrated pH meter

  • Sterile, nuclease-free microcentrifuge tubes or vials

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of this compound powder quickly and accurately in a clean, dry weighing vessel.

  • Dissolve the powder in the desired volume of high-purity water or buffer. If necessary, vortex briefly to ensure complete dissolution.

  • If the solution is not for immediate use, it should be aliquoted into sterile tubes, flash-frozen in liquid nitrogen, and stored at -80°C.

  • For working solutions, it is highly recommended to prepare them fresh from a frozen stock or powder immediately before the experiment.

  • Avoid prolonged storage of aqueous this compound solutions at room temperature or 4°C.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is essential for developing stability-indicating analytical methods.

Workflow for Forced Degradation Study:

G A Start: Prepare this compound Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize/Stop Reaction (if applicable) B->C D Analyze Samples by Stability-Indicating HPLC C->D E Identify and Quantify Degradation Products D->E F Determine Degradation Pathway E->F

Caption: Experimental workflow for a forced degradation study of this compound.

Stress Conditions:

  • Acid Hydrolysis: Incubate an this compound solution in 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Incubate an this compound solution in 0.1 M NaOH at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours).

  • Oxidative Degradation: Treat an this compound solution with 3% H₂O₂ at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours. Also, heat an aqueous solution at 60°C for various time points.

  • Photolytic Degradation: Expose an this compound solution to UV light (e.g., 254 nm) and visible light according to ICH Q1B guidelines.

Analysis: After exposure to stress conditions, samples should be analyzed using a stability-indicating analytical method, such as HPLC with UV or MS detection, to separate and quantify this compound and its degradation products.

Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products.

Starting HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 0% to 30% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Inject a standard solution of this compound to determine its retention time.

  • Inject samples from the forced degradation study to assess the separation of this compound from its degradation products.

  • Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation of all peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathway

This compound is a key intermediate in the cysteine biosynthesis pathway in bacteria and plants.

G Serine Serine SAT Serine Acetyltransferase Serine->SAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->SAT OAS This compound OASS This compound Sulfhydrylase OAS->OASS Sulfide Sulfide Sulfide->OASS Cysteine Cysteine SAT->OAS OASS->Cysteine

Caption: Simplified pathway of cysteine biosynthesis involving this compound.

References

Technical Support Center: Overcoming Challenges in O-Acetylserine Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Acetylserine (OAS) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the mass spectrometry-based analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OAS) and why is its quantification important?

A1: this compound is an alpha-amino acid that serves as a key intermediate in the biosynthesis of cysteine in bacteria and plants.[1] Accurate quantification of OAS is crucial for studying sulfur metabolism, understanding plant stress responses, and for various applications in drug development and biotechnology.

Q2: What are the main challenges in quantifying OAS by mass spectrometry?

A2: The primary challenges in OAS quantification include its potential instability, the presence of isobaric interferences, and matrix effects from complex biological samples. These factors can lead to inaccurate and irreproducible results if not properly addressed.

Q3: Is this compound stable during sample preparation and analysis?

A3: this compound can be unstable under certain conditions. For instance, it has been noted that OAS can convert to its isomer, N-acetylserine (NAS), at physiological pH.[2] It is recommended to prepare OAS solutions fresh before use.[3] When storing stock solutions, it is advised to aliquot them to avoid repeated freeze-thaw cycles. For long-term storage, keeping the powder at -20°C for up to 3 years or in a solvent at -80°C for up to 1 year is recommended.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your OAS quantification experiments.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase pH This compound is an amino acid with an isoelectric point that influences its charge state. Ensure the mobile phase pH is at least 2 units away from the pI of OAS to ensure it is consistently in one charge state, which generally results in better peak shape.
Column Overload Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on C18 columns can interact with the amine group of OAS, causing peak tailing. Try using an end-capped column or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase. Alternatively, a different column chemistry like HILIC might be more suitable for this polar analyte.
Degraded Column If the peak shape deteriorates over time for all analytes, your column may be degraded. Try flushing the column according to the manufacturer's instructions or replace it if necessary.
Problem 2: Inconsistent or Low Signal Intensity

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Matrix Effects (Ion Suppression or Enhancement) Co-eluting compounds from the sample matrix can interfere with the ionization of OAS. To diagnose this, perform a post-column infusion experiment. To mitigate matrix effects, improve your sample preparation by including a solid-phase extraction (SPE) step or use matrix-matched calibration standards. The use of a stable isotope-labeled internal standard for OAS is the most effective way to compensate for matrix effects.
OAS Degradation As mentioned, OAS can be unstable. Prepare samples and standards fresh. Keep samples cool in the autosampler. Investigate the stability of OAS in your extraction solvent and under your storage conditions.
Suboptimal MS Source Conditions The settings of your electrospray ionization (ESI) source (e.g., capillary voltage, gas flow, temperature) can significantly impact signal intensity. Optimize these parameters by infusing a standard solution of OAS and adjusting the settings to maximize the signal.
Problem 3: Inaccurate Quantification and High Variability

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Isobaric Interference Other compounds in your sample may have the same nominal mass as OAS, leading to artificially high quantification. Use high-resolution mass spectrometry to differentiate OAS from potential isobars based on their exact mass. If using a triple quadrupole instrument, ensure your MRM transitions are highly specific. Analyze a blank matrix to check for interfering peaks at the same retention time as OAS.
Lack of a Suitable Internal Standard Without an internal standard, variations in sample preparation, injection volume, and instrument response can lead to high variability. The gold standard is to use a stable isotope-labeled version of OAS. If unavailable, a structurally similar compound that is not present in the sample can be used, but this is less ideal.
Calibration Curve Issues Ensure your calibration curve is prepared correctly, covers the expected concentration range of your samples, and shows good linearity (R² > 0.99). Use matrix-matched calibrators if matrix effects are significant.

Experimental Protocols

Detailed Methodology for a Generic LC-MS/MS Quantification of this compound

This protocol is a starting point and should be optimized for your specific instrument and sample type.

1. Sample Preparation (from Plant Tissue):

  • Flash-freeze approximately 50 mg of fresh plant tissue in liquid nitrogen.

  • Homogenize the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • Add 1 mL of a cold extraction solvent (e.g., 80% methanol (B129727) in water).

  • Vortex thoroughly and incubate on ice for 30 minutes, with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) step using a C18 or mixed-mode cation exchange cartridge can be incorporated here.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Centrifuge again to pellet any insoluble material before transferring to an autosampler vial.

2. LC-MS/MS Parameters:

Parameter Recommendation
LC Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column for polar analytes.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B (e.g., 2-5%) and gradually increase to elute OAS. A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B. This needs to be optimized for your specific column and system.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 148.06 (M+H)⁺ (based on predicted spectra)
Product Ions (m/z) Potential product ions for fragmentation include those resulting from the loss of the acetyl group or water. Specific transitions need to be determined by infusing an OAS standard. A predicted fragmentation pattern suggests product ions around m/z 88 and 130.[5]
Collision Energy Optimize for the specific instrument to achieve maximum signal for the chosen product ion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis a Plant Tissue Homogenization b Metabolite Extraction a->b c Centrifugation b->c d Supernatant Collection c->d e Drying and Reconstitution d->e f LC Separation e->f g ESI Ionization f->g h MS/MS Detection g->h i Peak Integration h->i j Quantification i->j

Caption: Experimental workflow for OAS quantification.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_intensity Intensity Issues cluster_accuracy Accuracy/Variability Issues start Problem with OAS Quantification p1 Check Mobile Phase pH start->p1 i1 Matrix Effect Evaluation start->i1 a1 Use High-Resolution MS start->a1 p2 Dilute Sample p1->p2 p3 Change Column/Mobile Phase Additive p2->p3 i2 Check OAS Stability i1->i2 i3 Optimize MS Source i2->i3 a2 Use Stable Isotope-Labeled IS a1->a2 a3 Validate Calibration Curve a2->a3

Caption: Logical flow for troubleshooting OAS analysis.

References

optimizing O-Acetylserine sulfhydrylase assay conditions for crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing O-Acetylserine Sulfhydrylase (OASS) assay conditions, particularly for crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the this compound Sulfhydrylase (OASS) assay?

A1: The OASS assay measures the activity of the enzyme this compound Sulfhydrylase (EC 2.5.1.47), which catalyzes the final step in L-cysteine biosynthesis in bacteria and plants. The enzyme facilitates a β-replacement reaction, where the acetyl group of O-acetyl-L-serine (OAS) is replaced by a sulfide (B99878) ion (S²⁻) to produce L-cysteine and acetate.[1][2] The most common method for quantifying OASS activity is a colorimetric assay that measures the amount of L-cysteine produced. This is typically achieved by reacting the L-cysteine with a ninhydrin (B49086) reagent, which forms a colored product that can be measured spectrophotometrically at 560 nm.[3]

Q2: My this compound (OAS) and sodium sulfide (Na₂S) solutions are not fresh. Can I still use them?

A2: It is highly recommended to use freshly prepared this compound (OAS) solution for each experiment.[3] Sodium sulfide solutions can be prepared, aliquoted, and stored at -20°C for up to six months.[3] However, repeated freeze-thaw cycles should be avoided. The stability of these reagents is crucial for accurate and reproducible results.

Q3: What is the role of pyridoxal (B1214274) 5'-phosphate (PLP) in the OASS assay?

A3: this compound Sulfhydrylase is a PLP-dependent enzyme. PLP acts as a cofactor and is essential for the catalytic activity of OASS. It forms a Schiff base with a lysine (B10760008) residue in the enzyme's active site, which is a key step in the reaction mechanism. It is important to include PLP in the extraction buffer and sometimes in the assay mixture to ensure the enzyme is in its active holoenzyme form, especially when working with purified enzyme or extracts where the cofactor may have dissociated.

Q4: I am observing high background absorbance in my blank wells. What could be the cause?

A4: High background absorbance in the blank wells (containing all reaction components except the enzyme or substrate) can be due to several factors:

  • Contamination of reagents: One or more of your reagents may be contaminated with amino acids or other primary amines that react with ninhydrin.

  • Reaction between substrates: Although less common, a slow, non-enzymatic reaction between this compound and sulfide might occur under certain conditions.

  • Interfering substances in crude extracts: If your blank includes the crude extract, compounds within the extract can interfere with the assay (see Troubleshooting Guide for more details).

  • Instability of ninhydrin reagent: The ninhydrin reagent itself can degrade over time, leading to a higher background. It is best to prepare it fresh or store it under appropriate conditions as recommended by the supplier.

Q5: Why is my enzyme activity lower than expected?

A5: Low enzyme activity can stem from several issues:

  • Sub-optimal assay conditions: The pH, temperature, or substrate concentrations may not be optimal for your specific enzyme. These parameters vary depending on the source of the OASS.

  • Enzyme instability: OASS, like many enzymes, can lose activity if not stored properly. Crude extracts should be kept on ice during the experiment and stored at -80°C for long-term use.

  • Presence of inhibitors in the crude extract: Crude extracts can contain endogenous inhibitors of OASS.

  • Substrate inhibition: High concentrations of either this compound or sulfide can inhibit OASS activity.

  • Incorrect quantification of total protein: If you are calculating specific activity, an overestimation of the total protein concentration in your crude extract will lead to an underestimation of the specific activity.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your OASS experiments.

ProblemPossible Cause(s)Suggested Solution(s)
High background absorbance in blank 1. Contamination of reagents with amines. 2. Presence of reducing agents or thiol compounds in the crude extract which can interfere with the ninhydrin reaction. 3. Colored compounds in the crude extract absorbing at 560 nm.1. Use high-purity water and reagents. Prepare fresh solutions. 2. Include a blank that contains the crude extract but not the substrate to subtract the extract's intrinsic absorbance and non-specific reactions. Consider partial purification of the extract (e.g., ammonium (B1175870) sulfate (B86663) precipitation) to remove interfering small molecules. 3. Run a spectrum of your crude extract to check for absorbance at 560 nm and correct for it.
Low or no enzyme activity 1. Sub-optimal pH or temperature. 2. Inactive enzyme due to improper storage or handling. 3. Insufficient substrate concentrations. 4. Presence of inhibitors in the crude extract.1. Optimize the pH and temperature for your specific enzyme source (see Table 1 for examples). 2. Ensure crude extracts are always kept on ice and stored at -80°C. Avoid repeated freeze-thaw cycles. 3. Check that your substrate concentrations are at or above the Km for your enzyme, but below inhibitory levels. 4. Perform a dilution series of your crude extract. If inhibitors are present, the specific activity may increase with dilution.
Poor reproducibility of results 1. Inconsistent pipetting. 2. Instability of reagents, particularly this compound. 3. Temperature fluctuations during the assay. 4. Variability in crude extract preparation.1. Use calibrated pipettes and ensure thorough mixing of reaction components. 2. Always prepare this compound solution fresh before each experiment. 3. Use a temperature-controlled water bath or incubator for the reaction. 4. Standardize your extraction procedure to ensure consistency between batches.
Non-linear reaction rate over time 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability under assay conditions. 4. Substrate inhibition developing over time.1. Use a lower concentration of enzyme or a shorter reaction time to ensure the reaction rate is linear. 2. Measure the initial velocity of the reaction. 3. Check the stability of the enzyme at the assay temperature and pH over the time course of the experiment. 4. Measure activity at several substrate concentrations to identify potential substrate inhibition.

Quantitative Data Summary

The optimal conditions for OASS activity can vary significantly depending on the source organism. The following table summarizes some reported values.

OrganismOptimal pHOptimal Temperature (°C)Km (this compound)Km (Sulfide)Reference
Methanosarcina thermophilaNot specified40-60Positive cooperativity500 ± 80 µM
Aeropyrum pernix K16.770-8028 mM< 0.2 mM
Datura innoxia7.642-58Positive cooperativityPositive cooperativity
Arabidopsis thaliana7.5 (standard assay)25 (standard assay)Not specifiedNot specified
Chlorella sorokiniana7.5 (standard assay)50 (standard assay)Not specifiedNot specified

Experimental Protocols

Preparation of Crude Extract

This is a general protocol that should be optimized for the specific starting material.

  • Harvest cells or tissues and wash with an appropriate buffer.

  • Resuspend the material in a cold extraction buffer (e.g., 50 mM Phosphate buffer, pH 7.5, containing 10 µM Pyridoxal 5'-phosphate (PLP)).

  • Disrupt the cells using a suitable method (e.g., sonication, French press, or grinding in liquid nitrogen).

  • Centrifuge the homogenate at high speed (e.g., 11,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

  • Collect the supernatant, which is the crude extract. Keep it on ice for immediate use or store at -80°C.

This compound Sulfhydrylase Activity Assay

This protocol is based on the colorimetric detection of L-cysteine using ninhydrin.

Reagents:

  • Reaction Buffer: 100 mM HEPES or Tris-HCl, pH 7.5.

  • O-acetyl-L-serine (OAS) solution: Prepare fresh before use (e.g., 10 mM in water).

  • Sodium sulfide (Na₂S) solution: (e.g., 5 mM in water). Can be stored at -20°C.

  • Crude enzyme extract.

  • Trichloroacetic acid (TCA): 20% (w/v) to stop the reaction.

  • Ninhydrin reagent: Dissolve 0.12 g of ninhydrin in 3 ml of glacial acetic acid and 2 ml of 37% hydrochloric acid.

  • Ethanol (B145695) (95-100%).

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube. A typical 100 µl reaction mixture might contain:

    • Reaction Buffer

    • Na₂S solution

    • Crude extract (the volume will depend on the activity)

    • Water to bring the volume to the desired level

  • Pre-incubate the mixture at the optimal temperature for your enzyme (e.g., 37-50°C) for 5 minutes.

  • Initiate the reaction by adding the OAS solution.

  • Incubate for a specific time (e.g., 10-30 minutes) during which the reaction is linear.

  • Stop the reaction by adding an equal volume of 20% TCA.

  • Centrifuge to pellet the precipitated protein.

  • Take an aliquot of the supernatant for cysteine determination.

  • Add the ninhydrin reagent to the supernatant, mix, and heat at 100°C for 10 minutes.

  • Cool the samples and add ethanol to stabilize the color.

  • Measure the absorbance at 560 nm.

  • Prepare a standard curve with known concentrations of L-cysteine to quantify the amount of product formed.

Visualizations

OASS Reaction Mechanism

OASS_Reaction cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products OAS O-Acetyl-L-serine OASS OASS-PLP Complex OAS->OASS 1. Binds to enzyme Sulfide Sulfide (S²⁻) Sulfide->OASS 2. Binds to enzyme intermediate Cysteine L-Cysteine OASS->Cysteine 3. Catalysis Acetate Acetate OASS->Acetate

Caption: The reaction catalyzed by this compound Sulfhydrylase (OASS).

General Experimental Workflow for OASS Assay

OASS_Workflow start Start prep_extract Prepare Crude Extract start->prep_extract setup_reaction Set up Reaction Mixture (Buffer, Na2S, Extract) prep_extract->setup_reaction prep_reagents Prepare Assay Reagents (fresh OAS) prep_reagents->setup_reaction pre_incubate Pre-incubate at Optimal Temperature setup_reaction->pre_incubate start_reaction Start Reaction (add OAS) pre_incubate->start_reaction incubate Incubate for Fixed Time start_reaction->incubate stop_reaction Stop Reaction (add TCA) incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge detect_product Detect Cysteine (Ninhydrin Reaction) centrifuge->detect_product measure_abs Measure Absorbance at 560 nm detect_product->measure_abs calculate Calculate Activity measure_abs->calculate end End calculate->end

Caption: A generalized workflow for the OASS colorimetric assay.

Troubleshooting Decision Tree

OASS_Troubleshooting start Low/No Activity? check_reagents Are reagents fresh? (especially OAS) start->check_reagents Yes ok Activity OK start->ok No check_conditions Are pH/temp optimal? check_reagents->check_conditions Yes sol_reagents Solution: Prepare fresh reagents. check_reagents->sol_reagents No check_inhibition Substrate inhibition? check_conditions->check_inhibition Yes sol_conditions Solution: Optimize pH and temperature. check_conditions->sol_conditions No check_extract Problem with extract? check_inhibition->check_extract No sol_inhibition Solution: Titrate substrate concentrations. check_inhibition->sol_inhibition Yes sol_extract Solution: Check for inhibitors (dilution series) or enzyme degradation. check_extract->sol_extract Yes

Caption: A decision tree for troubleshooting low OASS activity.

References

troubleshooting low yields in enzymatic synthesis of O-Acetylserine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the enzymatic synthesis of O-Acetylserine (OAS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield of this compound is consistently low. What are the most common causes?

Low yields in the enzymatic synthesis of this compound can stem from several factors related to enzyme activity, reaction conditions, and product stability. The primary enzyme responsible for OAS synthesis is Serine Acetyltransferase (CysE), which catalyzes the transfer of an acetyl group from acetyl-CoA to L-serine.[1]

Potential causes for low yield include:

  • Suboptimal Enzyme Activity: The catalytic efficiency of CysE can be compromised by various factors.

  • Enzyme Inhibition: CysE is susceptible to both substrate inhibition by L-serine and feedback inhibition by the downstream product, L-cysteine.[2]

  • Product Instability: this compound is an unstable compound, prone to degradation.[3]

  • Suboptimal Reaction Conditions: pH, temperature, and substrate concentrations critically impact the reaction rate.

Q2: I suspect an issue with my enzyme, Serine Acetyltransferase (CysE). How can I troubleshoot this?

Issues with CysE activity are a primary reason for low OAS yields. Consider the following troubleshooting steps:

  • Enzyme Purity and Integrity: Verify the purity of your CysE preparation using SDS-PAGE. Contaminating proteases can degrade the enzyme, and other enzymes like esterases could lead to product degradation.[4] Ensure proper storage conditions (e.g., -80°C in a suitable buffer with cryoprotectants) and avoid repeated freeze-thaw cycles.[5]

  • Substrate Inhibition by L-Serine: High concentrations of L-serine can inhibit CysE. If you are using high substrate concentrations to drive the reaction, you may be inadvertently inhibiting the enzyme.

  • Feedback Inhibition by L-Cysteine: The final product of the cysteine biosynthesis pathway, L-cysteine, is a potent feedback inhibitor of CysE. If your experimental system produces L-cysteine, this can shut down OAS synthesis.

  • Cysteine Synthase Complex (CSC) Formation: In many organisms, CysE forms a complex with Cysteine Synthase (CysK). This complex formation can alleviate both substrate and feedback inhibition of CysE, thereby increasing its activity. Consider if the presence of CysK is necessary for optimal CysE activity in your system.

Q3: My reaction starts well, but the this compound concentration decreases over time. What could be happening?

A decrease in this compound concentration over time points towards product instability.

  • De-O-acetylation: The O-acetyl group of OAS is susceptible to hydrolysis, especially under basic or neutral pH conditions. This can be exacerbated by contaminating esterase activity in your enzyme preparation. Maintain a slightly acidic pH (around 6.0-6.5) during the reaction and subsequent purification steps.

  • Rearrangement to N-acetylserine: this compound can undergo an O- to N-acyl transfer to form the more stable N-acetylserine, especially at higher pH and temperatures. This isomer is not a substrate for the subsequent reaction to form cysteine.

Q4: How can I optimize my reaction conditions for better this compound yield?

Optimal reaction conditions are crucial for maximizing yield.

  • pH: The stability of both the substrate (acetyl-CoA) and the product (this compound) is pH-dependent. This compound is more stable at a slightly acidic pH. However, the optimal pH for CysE activity is typically around 7.5-8.0. A compromise may be necessary, or a two-stage process could be considered.

  • Temperature: Enzymatic reactions have an optimal temperature. For many CysE enzymes, this is in the range of 25-37°C. Higher temperatures can increase the rate of this compound degradation.

  • Substrate Concentrations: While it may seem intuitive to use high substrate concentrations, L-serine can cause substrate inhibition of CysE. Determine the optimal concentration of L-serine and acetyl-CoA for your specific enzyme.

Data Presentation

Table 1: Kinetic Parameters of Serine Acetyltransferase (CysE) from Various Organisms

OrganismKM (L-Serine)KM (Acetyl-CoA)Ki (L-Serine)IC50 (L-Cysteine)Reference
Escherichia coli (Free CysE)145 µM-4 mM180 nM
Escherichia coli (in CSC)--16 mM700 nM
Neisseria gonorrhoeae----
Staphylococcus aureus458.7 µM---
Haemophilus influenzae18 mM---
Klebsiella pneumoniae84.1 µM---

Table 2: Troubleshooting Summary for Low this compound Yield

Problem Potential Cause Recommended Action
Low Enzyme Activity Enzyme degradationVerify integrity via SDS-PAGE, optimize storage.
Substrate inhibition (L-Serine)Titrate L-serine concentration to find the optimum.
Feedback inhibition (L-Cysteine)Remove L-cysteine from the reaction or use a CysE variant insensitive to feedback inhibition.
Product Instability De-O-acetylationMaintain slightly acidic pH (6.0-6.5), use purified enzyme to avoid esterases.
Rearrangement to N-acetylserineControl pH and temperature.
Suboptimal Reaction Incorrect pHDetermine optimal pH for your specific CysE, considering product stability.
Conditions Incorrect TemperatureDetermine optimal temperature for your CysE, considering product stability.

Experimental Protocols

Protocol 1: Serine Acetyltransferase (CysE) Activity Assay (Coupled Assay)

This assay measures CysE activity by coupling the production of this compound to the synthesis of cysteine by Cysteine Synthase (CysK), which is then quantified colorimetrically.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.6), 1 mM EDTA, 20 mM L-serine, and 0.1 mM acetyl-CoA.

  • Enzyme Addition: Add the purified CysE-containing sample to the reaction mixture.

  • Coupling Enzyme: Add an excess of purified Cysteine Synthase (CysK) and a sulfide (B99878) source (e.g., 10 mM Na₂S).

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Cysteine Quantification: Stop the reaction and quantify the produced cysteine using a colorimetric method, such as the ninhydrin (B49086) assay, which forms a colored product with cysteine that can be measured spectrophotometrically at 560 nm.

Protocol 2: this compound Quantification by HPLC

This method allows for the direct measurement of this compound in your reaction mixture.

  • Sample Preparation: Stop the enzymatic reaction by adding a quenching agent (e.g., an equal volume of cold ethanol (B145695) or a strong acid like trichloroacetic acid) and centrifuge to pellet the enzyme.

  • Derivatization (Optional but Recommended): For improved detection and separation, derivatize the this compound in the supernatant.

  • HPLC Analysis:

    • Column: Use a suitable reverse-phase column (e.g., C18).

    • Mobile Phase: Employ a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength for the derivatized or underivatized this compound.

  • Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Visualizations

Enzymatic_Synthesis_of_O_Acetylserine cluster_cysE Serine Acetyltransferase (CysE) Reaction cluster_cysK Cysteine Synthase (CysK) Reaction L_Serine L-Serine CysE CysE L_Serine->CysE Acetyl_CoA Acetyl-CoA Acetyl_CoA->CysE O_Acetylserine This compound CysE->O_Acetylserine CoA CoA CysE->CoA CysK CysK O_Acetylserine->CysK Sulfide Sulfide Sulfide->CysK L_Cysteine L-Cysteine CysK->L_Cysteine Acetate Acetate CysK->Acetate L_Cysteine->CysE Feedback Inhibition

Caption: Enzymatic pathway for this compound and L-Cysteine synthesis.

Troubleshooting_Workflow Start Low this compound Yield Check_Enzyme 1. Check Enzyme Activity & Integrity Start->Check_Enzyme Enzyme_OK Enzyme OK? Check_Enzyme->Enzyme_OK Check_Conditions 2. Verify Reaction Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Stability 3. Assess Product Stability Stability_OK Product Stable? Check_Stability->Stability_OK Enzyme_OK->Check_Conditions Yes Troubleshoot_Enzyme Troubleshoot Enzyme: - Purity Check (SDS-PAGE) - Test for Inhibition - Consider CSC Formation Enzyme_OK->Troubleshoot_Enzyme No Conditions_OK->Check_Stability Yes Optimize_Conditions Optimize Conditions: - pH Titration - Temperature Gradient - Substrate Concentration Matrix Conditions_OK->Optimize_Conditions No Stabilize_Product Stabilize Product: - Adjust pH to ~6.5 - Lower Temperature - Minimize Reaction Time Stability_OK->Stabilize_Product No Success Yield Improved Stability_OK->Success Yes Troubleshoot_Enzyme->Check_Enzyme Optimize_Conditions->Check_Conditions Stabilize_Product->Check_Stability

Caption: Troubleshooting workflow for low this compound yield.

Logical_Relationships cluster_causes Potential Causes cluster_enzyme Enzyme-Specific Problems cluster_reaction Reaction Condition Problems cluster_product Product Instability Problems Low_Yield Low this compound Yield Enzyme_Issues Enzyme Issues Low_Yield->Enzyme_Issues Reaction_Issues Reaction Condition Issues Low_Yield->Reaction_Issues Product_Issues Product Instability Low_Yield->Product_Issues Degradation Degradation/ Contamination Enzyme_Issues->Degradation Substrate_Inhibition Substrate Inhibition Enzyme_Issues->Substrate_Inhibition Feedback_Inhibition Feedback Inhibition Enzyme_Issues->Feedback_Inhibition Suboptimal_pH Suboptimal pH Reaction_Issues->Suboptimal_pH Suboptimal_Temp Suboptimal Temperature Reaction_Issues->Suboptimal_Temp Wrong_Concentrations Incorrect Substrate Concentrations Reaction_Issues->Wrong_Concentrations Deacetylation De-O-acetylation Product_Issues->Deacetylation Rearrangement Rearrangement to N-acetylserine Product_Issues->Rearrangement

References

minimizing isomerization of O-Acetylserine to N-Acetylserine during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with O-Acetylserine (OAS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the isomerization of this compound (OAS) to N-Acetylserine (NAS) during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for the isomerization of this compound (OAS) to N-Acetylserine (NAS)?

The isomerization of OAS to NAS is a well-documented intramolecular acyl migration, also known as an O- to N-acyl shift. This reaction is common in peptides and other molecules containing a β-amino alcohol acylated at the hydroxyl group. The reaction proceeds through a cyclic intermediate, and its rate is significantly influenced by the pH of the solution.

Q2: Under what conditions does this isomerization typically occur?

The O- to N-acyl migration is pH-dependent. Neutral to slightly basic conditions (pH > 7) significantly accelerate the isomerization to the more thermodynamically stable N-acetylserine (NAS).[1][2] Conversely, acidic conditions (pH < 6) suppress this rearrangement, favoring the stability of the O-acetyl form.[2] Therefore, maintaining a low pH is crucial for preventing unwanted isomerization during experiments.

Q3: Why is it important to prevent the formation of N-Acetylserine (NAS)?

In many biological systems, OAS is a specific substrate for enzymes such as this compound sulfhydrylase (OASS), which is involved in cysteine biosynthesis.[3][4] The N-acetylated isomer, NAS, is generally not a substrate for these enzymes. The presence of NAS in your experimental system can lead to:

  • Inaccurate quantification of the true substrate (OAS) concentration.

  • Reduced reaction rates in enzymatic assays.

  • Inconsistent and non-reproducible experimental results.

  • Misinterpretation of kinetic data.

In some biological contexts, both OAS and NAS can act as signaling molecules, making it critical to control their respective concentrations to study their specific effects.

Q4: How can I store my this compound to ensure its stability?

For long-term storage, this compound should be kept as a dry powder, preferably as its hydrochloride salt (O-Acetyl-L-serine hydrochloride), at -20°C or below. The hydrochloride salt is more stable due to its acidic nature. When preparing stock solutions, it is advisable to dissolve the compound in a slightly acidic buffer (e.g., pH 5.0-6.0) and store it in aliquots at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent results in enzymatic assays using this compound.

Possible Cause: Isomerization of OAS to NAS during the assay.

Troubleshooting Steps:

  • Verify the pH of your reaction buffer: Many enzymatic assays are performed at or near physiological pH (7.0-8.0), which can promote the rapid conversion of OAS to NAS. The optimal pH for this compound sulfhydrylase, for instance, can be in the range of 7.0 to 8.0.

  • Perform a time-course analysis: If isomerization is the culprit, you may observe a decrease in the reaction rate over time that is faster than expected from substrate depletion alone.

  • Analyze your OAS stock solution: Use an analytical method like HPLC or NMR to check for the presence of NAS in your stock solution and in your reaction mixture over time.

  • Optimize your assay conditions: If possible, perform the assay at a slightly lower pH where the enzyme is still sufficiently active but isomerization is minimized. If the enzyme's optimal pH is neutral or basic, it is crucial to prepare the OAS solution in an acidic buffer and add it to the reaction mixture immediately before starting the measurement.

Issue 2: Difficulty in separating this compound and N-Acetylserine using HPLC.

Possible Cause: Inadequate chromatographic conditions.

Troubleshooting Steps:

  • Column Selection: A reversed-phase C18 column is a common choice. However, for highly polar analytes like OAS and NAS, a column with enhanced polar retention or an aqueous C18 column may provide better separation.

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter. Given that you want to analyze the extent of isomerization, maintaining an acidic mobile phase (e.g., pH 2.5-4.0 with formic acid or phosphoric acid) is essential to prevent on-column isomerization.

  • Gradient Elution: If isocratic elution does not provide sufficient resolution, a shallow gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an acidic aqueous buffer can improve separation.

  • Derivatization: If baseline separation is still challenging, consider pre-column derivatization of the amino group to increase the hydrophobicity of the analytes and improve their chromatographic behavior.

Data Summary

The stability of this compound is highly dependent on the pH of the solution. The following table summarizes the general relationship between pH and the rate of isomerization to N-Acetylserine.

pH RangeRelative Rate of IsomerizationStability of this compoundRecommendations
< 6.0 Very LowHighRecommended for storage and as a solvent for stock solutions.
6.0 - 7.0 ModerateModerateIsomerization may occur over time. Prepare solutions fresh.
> 7.0 High to Very HighLowRapid isomerization to N-Acetylserine is expected.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable this compound Stock Solution
  • Material: O-Acetyl-L-serine hydrochloride powder.

  • Solvent: Prepare a 50 mM sodium acetate (B1210297) buffer and adjust the pH to 5.0 with acetic acid.

  • Preparation:

    • Allow the O-Acetyl-L-serine hydrochloride powder to equilibrate to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of O-Acetyl-L-serine hydrochloride and dissolve it in the pH 5.0 sodium acetate buffer to the desired final concentration (e.g., 100 mM).

    • Ensure the powder is completely dissolved by gentle vortexing.

  • Storage:

    • Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to one year). For short-term use, aliquots can be stored at -20°C for up to one month.

    • Avoid repeated freeze-thaw cycles.

Protocol 2: Minimizing Isomerization During an Enzymatic Assay at Neutral pH

This protocol is designed for an enzymatic reaction that requires a pH of 7.5, where OAS is prone to isomerization.

  • Reagents:

    • Enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • OAS stock solution (100 mM in 50 mM sodium acetate, pH 5.0).

    • Other reaction components.

  • Procedure:

    • Prepare a master mix of all reaction components except for the OAS. Pre-incubate this mixture at the desired reaction temperature.

    • Immediately before initiating the reaction, dilute the acidic OAS stock solution to the final desired concentration in the reaction buffer.

    • Start the enzymatic reaction by adding the freshly diluted OAS solution to the pre-warmed master mix.

    • Monitor the reaction progress immediately. For kinetic studies, it is advisable to use initial rate measurements to minimize the impact of any isomerization that may occur over the course of the reaction.

Visualizations

Isomerization_Pathway OAS This compound (OAS) Intermediate Cyclic Intermediate OAS->Intermediate Isomerization (pH > 7) Intermediate->OAS NAS N-Acetylserine (NAS) (Thermodynamically Stable) Intermediate->NAS NAS->Intermediate Reversible (minor) (Acidic pH)

Caption: Isomerization of this compound to N-Acetylserine via a cyclic intermediate.

Troubleshooting_Workflow Start Inconsistent Experimental Results with OAS Check_pH Is the solution pH > 6.0? Start->Check_pH Check_Storage Was the OAS solution stored properly? Check_pH->Check_Storage No Isomerization_Confirmed Isomerization is likely Check_pH->Isomerization_Confirmed Yes Analyze_Sample Analyze OAS sample for NAS contamination (HPLC/NMR) Check_Storage->Analyze_Sample Yes Check_Storage->Isomerization_Confirmed No Other_Issues Consider other experimental variables Check_Storage->Other_Issues Yes, properly stored Analyze_Sample->Isomerization_Confirmed Implement_Controls Implement pH control, fresh solutions, and proper storage Isomerization_Confirmed->Implement_Controls Experimental_Decision_Pathway Start Experiment with this compound Enzyme_Assay Enzymatic Assay Start->Enzyme_Assay Storage Storage Start->Storage Analysis Analysis (HPLC/NMR) Start->Analysis Enzyme_pH Enzyme optimal pH? Enzyme_Assay->Enzyme_pH Storage_Form Form of OAS? Storage->Storage_Form Analysis_Mobile_Phase Use acidic mobile phase (pH 2.5-4.0) Analysis->Analysis_Mobile_Phase Acidic_pH Use acidic buffer (pH < 6) Enzyme_pH->Acidic_pH < 6.0 Neutral_Basic_pH Prepare OAS fresh in acidic buffer, add immediately before assay Enzyme_pH->Neutral_Basic_pH >= 6.0 Final_Protocol Final_Protocol Acidic_pH->Final_Protocol Proceed with Assay Neutral_Basic_pH->Final_Protocol HCl_Salt Store as powder at <= -20°C Storage_Form->HCl_Salt Powder Solution Store in acidic buffer (pH < 6) at -80°C in aliquots Storage_Form->Solution Solution HCl_Salt->Final_Protocol Solution->Final_Protocol Analysis_Mobile_Phase->Final_Protocol

References

Technical Support Center: O-Acetylserine Accumulation in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to increase O-Acetylserine (OAS) accumulation in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound (OAS) biosynthesis in E. coli?

A1: In E. coli, this compound (OAS) is synthesized in a single enzymatic step from the precursors L-serine and acetyl-CoA. This reaction is catalyzed by the enzyme Serine Acetyltransferase (SAT), which is encoded by the cysE gene.[1][2] OAS is a key intermediate in the biosynthesis of L-cysteine.[3][4]

Q2: What are the main regulatory mechanisms controlling OAS levels in wild-type E. coli?

A2: The intracellular concentration of OAS is tightly regulated at multiple levels:

  • Feedback Inhibition of CysE: The primary regulatory mechanism is the allosteric feedback inhibition of the Serine Acetyltransferase (CysE) enzyme by the downstream product, L-cysteine.[5] This inhibition significantly reduces the rate of OAS synthesis when L-cysteine is abundant.

  • Transcriptional Regulation of the Cysteine Regulon: The genes involved in cysteine biosynthesis, including cysK and cysM (which encode enzymes that consume OAS), are part of the cysteine regulon. This regulon is positively regulated by the transcriptional activator CysB, which is allosterically activated by N-acetylserine (NAS), a non-enzymatic derivative of OAS.

  • Enzyme Complex Formation: CysE can form a complex with this compound Sulfhydrylase (OASS), the enzyme that converts OAS to cysteine. This complex, known as the cysteine synthase complex, modulates the activity of both enzymes.

Q3: Why is my engineered E. coli strain not accumulating significant amounts of OAS despite overexpressing the cysE gene?

A3: Overexpression of the wild-type cysE gene alone is often insufficient for high-level OAS accumulation due to the strong feedback inhibition of the CysE enzyme by L-cysteine. Even a small amount of L-cysteine produced can significantly inhibit CysE activity, preventing further OAS synthesis. To achieve high-level accumulation, it is crucial to use a feedback-resistant variant of CysE.

Troubleshooting Guides

Issue 1: Low or no detectable OAS accumulation in your engineered E. coli strain.
Potential Cause Troubleshooting Step Expected Outcome
Feedback inhibition of wild-type CysE Use a feedback-resistant mutant of CysE (e.g., CysE with mutations in the C-terminal region).A significant increase in OAS production as the enzyme is no longer inhibited by L-cysteine.
Rapid consumption of OAS by OASS Knock out or knock down the cysK and/or cysM genes, which encode for this compound Sulfhydrylase.OAS will accumulate as its conversion to L-cysteine is blocked.
Insufficient precursor supply (L-serine and acetyl-CoA) Engineer the central carbon metabolism to increase the intracellular pools of L-serine and acetyl-CoA.Increased availability of precursors will drive the reaction towards OAS synthesis.
OAS toxicity or degradation Overexpress an OAS exporter protein such as YfiK or YdeD to secrete OAS into the medium.Alleviation of potential intracellular toxicity and pulling of the metabolic flux towards OAS production.

Quantitative Data Summary

The following table summarizes the reported effects of different metabolic engineering strategies on OAS or related compound production in E. coli.

Strategy Genetic Modification Key Enzyme/Protein Reported Production/Effect Reference
Deregulation of CysE Site-directed mutagenesis of cysE (e.g., M256I)Serine Acetyltransferase (CysE)Mutant SATs showed extreme insensitivity to L-cysteine inhibition (IC50 up to 1,100 µM). Strains with altered CysE produced ~200 mg/L of L-cysteine plus L-cystine.
Enhancing Precursor Supply Overexpression of feedback-resistant thrA and other pathway genesAspartate kinase, Homoserine dehydrogenaseNot directly for OAS, but for the related compound O-acetyl-L-homoserine (OAH), titers reached 47.12 g/L in a 5L fermenter.
Exporter Overexpression Overexpression of yfiK or ydeDYfiK, YdeD (Exporter proteins)Leads to drastic secretion of OAS and cysteine into the medium, especially with a feedback-insensitive CysE.
Combined Strategies Reconstruction of biosynthetic pathway, deletion of degradation and competitive pathways, and protein engineering of homoserine acetyltransferase.Homoserine acetyltransferase (MetXlm)For OAH, an engineered strain produced 62.7 g/L in a 7.5 L fed-batch fermenter.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of cysE to Create a Feedback-Resistant Variant

This protocol describes the generation of a CysE variant with reduced sensitivity to L-cysteine feedback inhibition.

1. Plasmid and Strain Preparation:

  • Clone the wild-type cysE gene from E. coli K-12 into a suitable expression vector (e.g., pUC18 or a pET series vector).
  • Transform the resulting plasmid into a competent E. coli strain suitable for cloning and mutagenesis (e.g., DH5α).

2. Primer Design:

  • Design primers for site-directed mutagenesis to introduce a desired mutation. For example, to create the M256I mutation, which is known to confer feedback resistance, design primers that change the methionine codon (ATG) at position 256 to an isoleucine codon (ATT, ATC, or ATA).

3. PCR Mutagenesis:

  • Perform PCR using a high-fidelity DNA polymerase with the cysE-containing plasmid as the template and the designed mutagenic primers.
  • Follow a standard site-directed mutagenesis PCR protocol (e.g., QuikChange PCR).

4. Template Digestion and Transformation:

  • Digest the parental, methylated template DNA with DpnI restriction enzyme.
  • Transform the DpnI-treated PCR product into competent E. coli cells.

5. Screening and Sequencing:

  • Select individual colonies and isolate the plasmid DNA.
  • Sequence the cysE gene in the isolated plasmids to confirm the presence of the desired mutation.

6. Functional Characterization (Optional but Recommended):

  • Transform the plasmid containing the mutated cysE gene into a cysE deletion strain.
  • Purify the mutant CysE protein and perform enzyme assays in the presence of varying concentrations of L-cysteine to determine the IC50 value and confirm feedback resistance.

Protocol 2: Quantification of Intracellular this compound

This protocol outlines a method for extracting and quantifying OAS from E. coli cell cultures.

1. Cell Harvesting and Quenching:

  • Rapidly collect a known volume of cell culture (e.g., 1 mL) from your experiment.
  • Immediately quench the metabolic activity by mixing the cell suspension with a cold quenching solution (e.g., 60% methanol (B129727) at -40°C) to prevent OAS degradation.
  • Centrifuge at a low temperature to pellet the cells.

2. Metabolite Extraction:

  • Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).
  • Lyse the cells by methods such as bead beating or sonication on ice.
  • Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

3. Sample Preparation:

  • Dry the supernatant under vacuum or using a speed-vac.
  • Reconstitute the dried metabolites in a suitable solvent for your analytical method (e.g., water or a mobile phase for LC-MS).

4. Quantification by LC-MS/MS:

  • Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for sensitive and specific quantification of OAS.
  • Develop a multiple reaction monitoring (MRM) method using a pure OAS standard to determine the precursor and product ion transitions.
  • Generate a standard curve with known concentrations of the OAS standard to quantify the amount of OAS in your samples.

Visualizations

OAS_Biosynthesis_and_Regulation L_Serine L-Serine CysE CysE (SAT) L_Serine->CysE Acetyl_CoA Acetyl-CoA Acetyl_CoA->CysE OAS This compound (OAS) CysK_M CysK/CysM (OASS) OAS->CysK_M Sulfide Sulfide Sulfide->CysK_M L_Cysteine L-Cysteine L_Cysteine->CysE Feedback Inhibition CysE->OAS Synthesis CysK_M->L_Cysteine Consumption Experimental_Workflow_OAS_Accumulation Start Start: Wild-type E. coli Mutate_cysE 1. Mutate cysE for feedback resistance Start->Mutate_cysE Knockout_cysK_M 2. Knockout cysK/cysM to block consumption Mutate_cysE->Knockout_cysK_M Engineer_precursors 3. Engineer central metabolism for precursor supply Knockout_cysK_M->Engineer_precursors Overexpress_exporter 4. Overexpress yfiK/ydeD for OAS export Engineer_precursors->Overexpress_exporter End Engineered strain with high OAS accumulation Overexpress_exporter->End Troubleshooting_Logic Problem Problem: Low OAS Accumulation Check_CysE Is CysE feedback resistant? Problem->Check_CysE Check_Consumption Is OAS being consumed? Check_CysE->Check_Consumption Yes Solution_Mutate Solution: Mutate cysE Check_CysE->Solution_Mutate No Check_Precursors Are precursors limiting? Check_Consumption->Check_Precursors No Solution_Knockout Solution: Knockout cysK/M Check_Consumption->Solution_Knockout Yes Solution_Engineer Solution: Engineer precursor pathways Check_Precursors->Solution_Engineer Yes

References

resolving co-elution issues of O-Acetylserine in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of O-Acetylserine (OAS).

Frequently Asked Questions (FAQs)

Q1: My this compound peak is showing shouldering or appears asymmetrical. What could be the cause?

A1: Peak shouldering or asymmetry often indicates the presence of a co-eluting compound.[1] This could be an impurity, a related compound such as N-Acetylserine (NAS), or an isomer.[2] Another possibility is a problem with your HPLC system, such as a contaminated or failing column, or an issue with the injection solvent not being compatible with the mobile phase.[3]

Q2: How can I confirm if I have a co-elution problem with my this compound peak?

A2: If you are using a detector like a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity.[1] For a DAD, check if the UV spectra are consistent across the entire peak.[1] With an MS detector, you can examine the mass spectra across the peak to see if different ions are present. If the spectra change from the upslope to the downslope of the peak, co-elution is likely.

Q3: What are the most common compounds that co-elute with this compound?

A3: The most likely co-eluting compound is its isomer, N-Acetylserine (NAS). OAS can spontaneously convert to NAS at a neutral pH. Other potential co-eluents include other small, polar amino acid derivatives present in your sample matrix.

Q4: Can my sample preparation contribute to co-elution issues?

A4: Yes, the sample matrix can introduce interfering compounds. Additionally, the pH and solvent composition of your sample can affect peak shape and retention. It is recommended to dissolve your sample in the initial mobile phase whenever possible to avoid peak distortion. This compound is also known to be unstable at neutral pH, potentially converting to N-Acetylserine, which can lead to co-elution.

Troubleshooting Guide

Initial System Check

Before making significant changes to your method, it's crucial to ensure your HPLC system is functioning optimally.

ParameterPotential IssueRecommended Action
Peak Shape Broad or tailing peaks for this compound.Check column health; flush with a strong solvent or replace if necessary. Minimize extra-column volume by using shorter, narrower tubing. Ensure the injection solvent is compatible with the mobile phase.
System Pressure Fluctuating or out-of-range pressure.Check for leaks in the system. Degas the mobile phase. Check for blockages in the lines or column.
Retention Time Drifting retention times.Ensure the column is properly equilibrated. Check for changes in mobile phase composition or flow rate. Ensure consistent column temperature.
Method Development Strategies to Resolve this compound Co-elution

If the HPLC system is working correctly, the next step is to optimize the chromatographic method to improve the separation (resolution) between this compound and the co-eluting compound(s).

Reversed-phase chromatography separates molecules based on their hydrophobicity. Since this compound is a polar molecule, retention on a standard C18 column can be minimal, making it prone to co-elution with other polar compounds in the solvent front.

ParameterAdjustmentRationale
Mobile Phase pH Adjust the pH of the aqueous mobile phase.The charge state of this compound and potential co-eluents can be altered by changing the pH, which can affect their retention and selectivity. For amino acids, a mobile phase pH between 2 and 8 is common for silica-based columns.
Organic Modifier Change the organic modifier (e.g., from acetonitrile (B52724) to methanol) or its concentration.This will alter the polarity of the mobile phase and can influence the selectivity of the separation.
Ion-Pairing Reagent Add an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase.Ion-pairing can improve the retention and peak shape of polar, ionizable compounds like this compound on reversed-phase columns.
Gradient Profile Modify the gradient slope.A shallower gradient can improve the resolution between closely eluting peaks.

HILIC is a powerful technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

ParameterDescriptionTypical Conditions
Stationary Phase Amide, diol, or bare silica (B1680970) columns.These provide a hydrophilic surface for the separation.
Mobile Phase High percentage of acetonitrile (e.g., >70%) with a small amount of aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate).The water in the mobile phase forms a layer on the stationary phase, and analytes partition between this layer and the bulk mobile phase.
Gradient Start with a high organic concentration and decrease it to elute more polar compounds.This is the reverse of a typical RPC gradient.

Ion-exchange chromatography separates molecules based on their net charge. This technique can be highly selective for charged molecules like this compound.

ParameterDescriptionTypical Conditions
Stationary Phase Anion-exchange or cation-exchange resins.The choice depends on the charge of this compound at the chosen mobile phase pH.
Mobile Phase Aqueous buffers.Elution is typically achieved by changing the pH or increasing the salt concentration (ionic strength) of the mobile phase.

Experimental Protocols

Protocol 1: HILIC Method for the Separation of this compound

This protocol provides a starting point for developing a HILIC method to resolve this compound from polar co-eluents.

  • Column: Use a HILIC column (e.g., Amide, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 70% B

    • 15-17 min: 70% to 95% B

    • 17-25 min: 95% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detector: Mass Spectrometer (for selective detection) or UV detector at a low wavelength (e.g., 210 nm).

Protocol 2: Ion-Pairing Reversed-Phase Method for this compound

This protocol utilizes an ion-pairing reagent to improve the retention of this compound on a C18 column.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-10 min: 2% to 30% B

    • 10-12 min: 30% to 95% B

    • 12-15 min: 95% B

    • 15-15.1 min: 95% to 2% B

    • 15.1-20 min: 2% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 210 nm or Mass Spectrometer.

Visualizations

TroubleshootingWorkflow start Start: Co-elution Suspected (Peak Shouldering/Asymmetry) system_check Perform Initial System Check (Pressure, Peak Shape, Retention Time) start->system_check system_ok System OK? system_check->system_ok fix_system Troubleshoot HPLC System (Check for leaks, flush column, etc.) system_ok->fix_system No method_dev Initiate Method Development system_ok->method_dev Yes fix_system->system_check strategy_rpc Optimize Reversed-Phase Method (Adjust pH, organic modifier, ion-pairing) method_dev->strategy_rpc strategy_hilic Switch to HILIC Method (Polar stationary phase, high organic mobile phase) method_dev->strategy_hilic strategy_iex Switch to Ion-Exchange Method (Charged stationary phase, salt/pH gradient) method_dev->strategy_iex resolution_achieved Resolution Achieved? strategy_rpc->resolution_achieved strategy_hilic->resolution_achieved strategy_iex->resolution_achieved resolution_achieved->method_dev No, Try Another Strategy end End: Co-elution Resolved resolution_achieved->end Yes

Caption: Troubleshooting workflow for resolving this compound co-elution issues.

SeparationMechanisms cluster_rpc Reversed-Phase Chromatography (RPC) cluster_hilic Hydrophilic Interaction Liquid Chromatography (HILIC) cluster_iex Ion-Exchange Chromatography (IEX) rpc_column C18 Stationary Phase (Non-polar) Mobile Phase (Polar) rpc_compounds More Polar (OAS) Elutes First | Less Polar Elutes Later hilic_column Silica Stationary Phase (Polar) Mobile Phase (Non-polar) hilic_compounds Less Polar Elutes First | More Polar (OAS) Elutes Later iex_column Charged Stationary Phase Mobile Phase (Varying Salt/pH) iex_compounds Low Charge Elutes First | High Charge (OAS) Elutes Later

Caption: Comparison of chromatographic separation mechanisms for this compound.

References

Technical Support Center: Optimizing O-Acetylserine (OAS) Feeding Concentrations for Plant Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing O-Acetylserine (OAS) in plant studies. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success and accuracy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OAS) and why is it used in plant studies?

This compound is a crucial intermediate metabolite in the biosynthesis of cysteine in plants and bacteria.[1] In plant research, OAS is primarily used as a signaling molecule that mimics sulfur-deficient conditions.[2][3][4][5] Under actual sulfur starvation, OAS accumulates and triggers a specific set of gene expression changes, often referred to as the "OAS cluster genes". By externally applying OAS, researchers can induce these responses and study the downstream effects on plant metabolism, growth, and stress responses without altering the overall sulfur nutrient status.

Q2: What is the typical physiological concentration of OAS in plants?

The endogenous concentration of OAS can vary significantly depending on the plant's sulfur status. In Arabidopsis thaliana grown under nutrient-sufficient conditions, OAS levels are approximately 1-10 nmol/g fresh weight in both leaves and roots. However, under sulfur-starved conditions, this concentration can increase by 10 to 100-fold. This physiological range provides a basis for determining appropriate concentrations for feeding experiments.

Q3: How should I prepare an this compound stock solution?

For creating a stock solution of OAS, it is advisable to follow standard laboratory practices for preparing plant growth regulator solutions.

  • Solvent: Dissolve the OAS powder in a small amount of a suitable solvent like sterile, double-distilled water. Gentle warming or sonication can aid dissolution if precipitation occurs.

  • Concentration: Prepare a concentrated stock solution (e.g., 100x or 1000x the final desired concentration) to minimize the volume of solvent added to your final plant growth medium.

  • Sterilization: The stock solution should be filter-sterilized using a 0.2 µm filter before being added to the sterile plant growth medium. Avoid autoclaving OAS solutions as the heat may cause degradation.

  • Storage: Store the stock solution in a sterile, light-protected container at -20°C for long-term storage. For short-term use, refrigeration at 4°C is acceptable.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect on gene expression or phenotype after OAS application. Incorrect OAS Concentration: The concentration used may be too low to elicit a response.- Increase the OAS concentration in a stepwise manner (e.g., 50 µM, 100 µM, 250 µM).- Refer to published studies for concentration ranges used in similar plant species and experimental systems.
OAS Degradation: OAS may be unstable in the growth medium, especially over long experimental periods.- Prepare fresh OAS-containing medium at regular intervals (e.g., every 2-3 days).- Check the pH of your medium, as extreme pH values can affect OAS stability.
Inefficient Uptake: The plant roots may not be efficiently taking up the OAS from the medium.- Ensure proper root health and development.- Consider using a hydroponic system for more direct root exposure.
Inconsistent results between experimental replicates. Uneven OAS Distribution: The OAS may not be uniformly mixed into the growth medium.- Thoroughly mix the medium after adding the OAS stock solution before pouring plates or dispensing into hydroponic containers.
Variability in Plant Material: Differences in plant age, developmental stage, or health can lead to varied responses.- Use synchronized plant material of the same age and developmental stage for all replicates.
Signs of plant stress or toxicity (e.g., chlorosis, growth inhibition, root browning). OAS Concentration is Too High: Excessive concentrations of OAS can be toxic to plants.- Perform a dose-response curve to determine the optimal, non-toxic concentration.- Start with a low concentration (e.g., 10 µM) and gradually increase it.
Contamination: The OAS stock solution or the growth medium may be contaminated with microbes.- Ensure sterile techniques are used throughout the preparation of stock solutions and media.- Visually inspect stock solutions and media for any signs of microbial growth.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound concentrations in Arabidopsis thaliana.

ParameterConcentration RangeTissueCondition
Endogenous OAS Level1-10 nmol/g fresh weightLeaves and RootsNutrient-Sufficient
Endogenous OAS Level10-1000 nmol/g fresh weightLeaves and RootsSulfur-Starved
Typical Experimental Feeding Range10 µM - 500 µMGrowth MediumVaries by experiment

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM)
  • Weighing: Accurately weigh out 1.761 g of this compound powder.

  • Dissolving: In a sterile beaker, dissolve the OAS powder in approximately 80 mL of sterile, double-distilled water. Use a magnetic stirrer on a low setting to aid dissolution.

  • Volume Adjustment: Once fully dissolved, transfer the solution to a 100 mL sterile volumetric flask and bring the final volume to 100 mL with sterile, double-distilled water.

  • Sterilization: Filter-sterilize the 100 mM OAS stock solution through a 0.2 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller, sterile microcentrifuge tubes and store at -20°C for long-term use.

Protocol 2: this compound Feeding Experiment in Arabidopsis thaliana (Agar Plates)
  • Media Preparation: Prepare Murashige and Skoog (MS) agar (B569324) medium according to the standard protocol. Autoclave the medium and allow it to cool to approximately 50-60°C in a water bath.

  • OAS Addition: Thaw an aliquot of the 100 mM OAS stock solution. Add the appropriate volume of the sterile OAS stock solution to the cooled MS medium to achieve the desired final concentration (e.g., for a final concentration of 100 µM, add 100 µL of the 100 mM stock to 100 mL of MS medium).

  • Pouring Plates: Gently swirl the medium to ensure even distribution of the OAS and pour the plates in a sterile laminar flow hood.

  • Seed Sterilization and Plating: Surface sterilize Arabidopsis thaliana seeds and plate them on the OAS-containing and control (no OAS) MS plates.

  • Growth Conditions: Stratify the seeds at 4°C for 2-3 days in the dark, then transfer the plates to a growth chamber with appropriate light and temperature conditions.

  • Observation and Analysis: Monitor plant growth and development. Harvest plant tissue at desired time points for downstream analysis (e.g., gene expression analysis, metabolite profiling).

Visualizations

OAS_Signaling_Pathway cluster_0 Sulfur Deficiency cluster_1 Metabolic Response cluster_2 Gene Expression Sulfur_Starvation Sulfur Starvation OAS_Accumulation OAS Accumulation Sulfur_Starvation->OAS_Accumulation leads to Cysteine_Synthase_Complex Cysteine Synthase Complex Dissociation OAS_Accumulation->Cysteine_Synthase_Complex promotes OAS_Cluster_Genes Induction of OAS Cluster Genes OAS_Accumulation->OAS_Cluster_Genes induces

Caption: this compound signaling pathway under sulfur deficiency.

OAS_Experimental_Workflow Start Start: Define Experimental Goals Stock_Prep Prepare Sterile OAS Stock Solution Start->Stock_Prep Dose_Response Conduct Dose-Response Experiment (e.g., 0, 10, 50, 100, 250, 500 µM) Stock_Prep->Dose_Response Assess_Toxicity Assess Plant Phenotype for Toxicity Dose_Response->Assess_Toxicity Assess_Toxicity->Dose_Response Toxicity Observed (Reduce Concentration) Select_Concentration Select Optimal Non-Toxic Concentration(s) Assess_Toxicity->Select_Concentration No Toxicity Main_Experiment Perform Main Experiment with Selected Concentration(s) Select_Concentration->Main_Experiment Data_Collection Collect Data (e.g., Gene Expression, Metabolites) Main_Experiment->Data_Collection Analysis Analyze and Interpret Results Data_Collection->Analysis End End Analysis->End

Caption: Workflow for optimizing OAS feeding concentrations.

Troubleshooting_Logic Start Problem with OAS Experiment No_Effect No Observable Effect? Start->No_Effect Inconsistent_Results Inconsistent Results? No_Effect->Inconsistent_Results No Check_Concentration Increase OAS Concentration No_Effect->Check_Concentration Yes Toxicity Signs of Toxicity? Inconsistent_Results->Toxicity No Check_Mixing Ensure Uniform Mixing Inconsistent_Results->Check_Mixing Yes Reduce_Concentration Decrease OAS Concentration Toxicity->Reduce_Concentration Yes Check_Stability Prepare Fresh Media Check_Concentration->Check_Stability Check_Uptake Ensure Root Health Check_Stability->Check_Uptake Check_Plants Use Synchronized Plants Check_Mixing->Check_Plants Check_Sterility Verify Sterility of Solutions Reduce_Concentration->Check_Sterility

Caption: Troubleshooting flowchart for OAS feeding experiments.

References

improving the catalytic efficiency of O-acetylserine sulfhydrylase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving the catalytic efficiency of O-acetylserine sulfhydrylase (OASS).

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound sulfhydrylase?

A1: this compound sulfhydrylase (OASS) is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that catalyzes the final step in L-cysteine biosynthesis. The reaction follows a Ping Pong Bi Bi kinetic mechanism.[1] In the first half-reaction, O-acetyl-L-serine (OAS) binds to the enzyme, and an α,β-elimination reaction occurs, releasing acetate (B1210297) and forming a stable α-aminoacrylate intermediate. In the second half-reaction, a sulfide (B99878) molecule attacks the intermediate, leading to the formation of L-cysteine, which is then released from the enzyme.

Q2: How can the catalytic efficiency of OASS be improved?

A2: The catalytic efficiency of OASS, often measured as the kcat/Km ratio, can be enhanced through several protein engineering strategies. The most common approach is site-directed mutagenesis of residues within the active site or in regions that influence substrate binding and catalysis. By modifying these residues, it is possible to alter the enzyme's affinity for its substrates (Km) and its turnover rate (kcat).

Q3: What is the role of the OASS-SAT complex in regulating catalytic activity?

A3: OASS forms a complex with serine acetyltransferase (SAT), the enzyme that produces OAS. This complex, known as the cysteine synthase complex, plays a crucial regulatory role.[2] The C-terminal tail of SAT inserts into the active site of OASS, which inhibits OASS activity.[2] The formation and dissociation of this complex are regulated by the concentrations of OAS and sulfide. High concentrations of OAS promote the dissociation of the complex, releasing active OASS. This regulatory mechanism allows for tight control over cysteine biosynthesis.

Q4: Are there known inhibitors of OASS that I should be aware of?

A4: Yes, besides the regulatory inhibition by SAT, various small molecule inhibitors of OASS have been developed. These are often designed to mimic the binding of the C-terminal peptide of SAT or to interact with the PLP cofactor in the active site. When designing experiments to improve catalytic efficiency, it is important to be aware of potential inhibitory compounds in your reaction mixture.

Troubleshooting Guides

Issue 1: Low or no detectable OASS activity in my assay.
Possible Cause Troubleshooting Step
Inactive Enzyme - Ensure the enzyme has been stored correctly at the recommended temperature. Avoid repeated freeze-thaw cycles. - Verify the protein concentration and purity. Contaminating proteases can degrade OASS.
Substrate Degradation - this compound (OAS) can be unstable in solution. Prepare OAS solutions fresh before each experiment.[3] - Sodium sulfide solutions are prone to oxidation. Prepare sulfide solutions fresh and keep them in tightly sealed containers.
Incorrect Assay Conditions - Verify the pH of your reaction buffer. OASS activity is pH-dependent, with an optimal range typically between 7.0 and 8.0. - Check the reaction temperature. Most OASS enzymes have an optimal temperature range for activity.
Reagent Issues - If using a DTNB-based assay, ensure the DTNB solution is fresh and has been stored protected from light. - If using a ninhydrin-based assay, prepare the ninhydrin (B49086) reagent fresh as it can degrade over time.
Issue 2: High background signal in my colorimetric/fluorometric assay.
Possible Cause Troubleshooting Step
Reducing Agents in Sample - High concentrations of reducing agents like DTT or β-mercaptoethanol can interfere with the DTNB assay by reacting with DTNB. Include a no-enzyme control with the same concentration of reducing agent to measure the background.
Free Amines in Sample - The ninhydrin assay detects any primary amine. If your sample contains other amino acids or amine-containing buffers (like Tris), this will contribute to the background. Use a buffer that does not contain primary amines (e.g., HEPES, phosphate).
Spontaneous Substrate Reaction - Run a control reaction without the enzyme to measure any non-enzymatic reaction between OAS and sulfide or the reaction of your detection reagents with the substrates.
Issue 3: Inconsistent or non-reproducible kinetic data.
Possible Cause Troubleshooting Step
Pipetting Errors - Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of enzyme or substrates.
Substrate Concentration Variability - Prepare fresh substrate stock solutions for each set of experiments to avoid variability due to degradation.
Reaction Time Variation - Ensure that the reaction is initiated and stopped at precise and consistent time points for all samples.
Incomplete Mixing - Ensure that the reaction components are thoroughly mixed upon initiation of the reaction.

Data Presentation: Improving OASS Catalytic Efficiency

The following tables summarize quantitative data from site-directed mutagenesis studies aimed at improving the catalytic efficiency of this compound sulfhydrylase.

Table 1: Kinetic Parameters of Wild-Type and Mutant OASS from Aeropyrum pernix K1

EnzymeSubstratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)
Wild-typeO-acetyl-L-serine202287.2
Wild-typeSulfide-<0.2-

Data sourced from a study on the characterization of a thermostable OASS.[4]

Table 2: Kinetic Parameters of Wild-Type and Mutant OASS from Methanosarcina thermophila

EnzymeSubstrateSpecific Activity (μmol/min/mg)Km (μM)
Wild-typeSulfide129500 ± 80

This study also noted positive cooperativity and substrate inhibition with O-acetyl-L-serine.

Experimental Protocols

Protocol 1: OASS Activity Assay using DTNB (Ellman's Reagent)

This assay measures the consumption of the thiol-containing substrate.

Reagents:

  • Assay Buffer: 100 mM HEPES, pH 7.5

  • O-acetyl-L-serine (OAS) Stock Solution: 100 mM in Assay Buffer (prepare fresh)

  • Sodium Sulfide (Na₂S) Stock Solution: 100 mM in deoxygenated water (prepare fresh)

  • DTNB Stock Solution: 10 mM in Assay Buffer

  • Purified OASS enzyme

Procedure:

  • Prepare a reaction mixture in a microcuvette or 96-well plate containing:

    • Assay Buffer (to a final volume of 200 µL)

    • 10 mM OAS

    • 5 mM Na₂S

    • 0.2 mM DTNB

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of OASS enzyme.

  • Immediately monitor the decrease in absorbance at 412 nm over time using a spectrophotometer.

  • Calculate the rate of sulfide consumption using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

Protocol 2: OASS Activity Assay using Ninhydrin

This assay measures the formation of the amino acid product, L-cysteine.

Reagents:

  • Assay Buffer: 100 mM HEPES, pH 7.5

  • O-acetyl-L-serine (OAS) Stock Solution: 100 mM in Assay Buffer (prepare fresh)

  • Sodium Sulfide (Na₂S) Stock Solution: 100 mM in deoxygenated water (prepare fresh)

  • Purified OASS enzyme

  • Ninhydrin Reagent: Dissolve 0.2 g ninhydrin in 7.5 mL of 2-methoxyethanol. Add 2.5 mL of 200 mM sodium acetate buffer (pH 5.2). Prepare fresh.

  • Stopping Solution: 20% (w/v) Trichloroacetic acid (TCA)

  • 95% Ethanol

Procedure:

  • Set up the enzymatic reaction in a microcentrifuge tube:

    • Assay Buffer (to a final volume of 100 µL)

    • 10 mM OAS

    • 5 mM Na₂S

    • A known amount of OASS enzyme

  • Incubate the reaction at the desired temperature for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding 50 µL of 20% TCA.

  • Centrifuge the tube to pellet any precipitated protein.

  • To 100 µL of the supernatant, add 50 µL of the ninhydrin reagent.

  • Heat the mixture at 100°C for 25 minutes.

  • Cool the tubes to room temperature and add 950 µL of 95% ethanol.

  • Measure the absorbance at 570 nm.

  • Determine the concentration of L-cysteine produced by comparing the absorbance to a standard curve of known L-cysteine concentrations.

Mandatory Visualizations

OASS_Reaction_Pathway OAS O-Acetyl-L-Serine Enzyme_OAS Enzyme-OAS Complex OAS->Enzyme_OAS Binds Enzyme_PLP OASS-PLP (Internal Aldimine) Enzyme_PLP->Enzyme_OAS Aminoacrylate α-Aminoacrylate Intermediate Enzyme_OAS->Aminoacrylate α,β-elimination Acetate Acetate Enzyme_OAS->Acetate Releases Enzyme_Cys Enzyme-Cysteine Complex Aminoacrylate->Enzyme_Cys Nucleophilic Attack Sulfide Sulfide Sulfide->Enzyme_Cys Binds Cysteine L-Cysteine Enzyme_Cys->Cysteine Releases Enzyme_PLP2 OASS-PLP (Regenerated) Enzyme_Cys->Enzyme_PLP2

OASS Catalytic Reaction Pathway

OASS_SAT_Regulation cluster_regulation Regulation of Cysteine Synthesis SAT Serine Acetyltransferase (SAT) CS_Complex Cysteine Synthase Complex (Inactive OASS) SAT->CS_Complex Forms Complex OAS This compound (OAS) SAT->OAS Produces OASS This compound Sulfhydrylase (OASS) OASS->CS_Complex Cysteine L-Cysteine OASS->Cysteine Produces CS_Complex->SAT Dissociates CS_Complex->OASS Dissociates OAS->CS_Complex Promotes Dissociation OAS->Cysteine Substrate for OASS Sulfide Sulfide Sulfide->Cysteine Substrate for OASS Cysteine->SAT Feedback Inhibition

OASS-SAT Regulatory Pathway

Troubleshooting_Workflow Start Experiment Start Problem Unexpected Results? Start->Problem CheckEnzyme Verify Enzyme Activity & Purity Problem->CheckEnzyme No/Low Activity CheckSubstrates Check Substrate Integrity (Fresh Solutions) Problem->CheckSubstrates Inconsistent Data CheckReagents Inspect Detection Reagents Problem->CheckReagents High Background CheckConditions Validate Assay Conditions (pH, Temp) CheckEnzyme->CheckConditions CheckSubstrates->CheckConditions AnalyzeControls Review Control Experiments CheckConditions->AnalyzeControls CheckReagents->AnalyzeControls DataConsistent Data Reproducible? AnalyzeControls->DataConsistent ModifyProtocol Modify Protocol / Optimize DataConsistent->ModifyProtocol No Success Successful Experiment DataConsistent->Success Yes ModifyProtocol->Start End End Success->End

Troubleshooting Workflow for OASS Experiments

References

Validation & Comparative

A Comparative Analysis of O-Acetylserine and N-Acetylserine as Inducers of the Cysteine Regulon

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of O-Acetylserine (OAS) and N-Acetylserine (NAS) reveals significant differences in their roles as inducers of the cysteine regulon in bacteria. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by experimental data, to inform studies on sulfur metabolism and the development of novel antimicrobial agents targeting this essential pathway.

Executive Summary

In enteric bacteria such as Escherichia coli and Salmonella typhimurium, the cysteine regulon, a coordinated network of genes responsible for cysteine biosynthesis, is positively regulated by the LysR-type transcriptional regulator, CysB. The activation of this regulon is critically dependent on the presence of an inducer molecule under conditions of sulfur limitation. While both this compound (OAS) and its isomer N-Acetylserine (NAS) have been implicated as inducers, evidence strongly suggests that NAS is the more direct and potent activator of the CysB protein.

This guide will delve into the mechanistic differences between OAS and NAS, present quantitative data on their induction efficacy, provide detailed experimental protocols for studying the cysteine regulon, and visualize the key signaling pathways and experimental workflows.

Mechanism of Action: A Tale of Two Isomers

The induction of the cysteine regulon is initiated by the binding of an inducer to the CysB protein. This binding event causes a conformational change in CysB, increasing its affinity for specific DNA sequences in the promoters of cysteine biosynthetic genes (cys genes), thereby activating their transcription.

Biochemical studies have provided direct evidence that NAS, not OAS, is the primary physiological inducer. Fluorescence emission spectroscopy has shown that NAS binds to the CysB apoprotein, while OAS does not exhibit this binding.[1] This suggests that any inducing activity observed with OAS in vivo is likely due to its spontaneous isomerization to NAS.[2] In fact, it has been estimated that NAS produces a 15-fold higher response in inducing the cysteine regulon compared to OAS.[2]

However, in vitro transcription assays have demonstrated that OAS can be almost as effective as NAS in stimulating transcription from the cysJIH promoter, suggesting that under certain experimental conditions, OAS can contribute to the induction, though the primary in vivo inducer is considered to be NAS.

Quantitative Comparison of Inducer Performance

The following table summarizes the available quantitative data on the efficacy of this compound and N-Acetylserine as inducers of the cysteine regulon.

ParameterThis compound (OAS)N-Acetylserine (NAS)Organism/SystemReference
Binding to CysB Protein No detectable bindingBinds to CysB apoproteinKlebsiella aerogenes[1]
In Vitro Transcription Activation (cysJIH promoter) Nearly as effective as NASHalf-maximal stimulation at 0.2-0.4 mMIn vitro transcription system
Relative In Vivo Response LowerEstimated 15-fold higher responseBacteria (general)[2]
Effect on NADPH-cytochrome c reductase activity in sulfide-grown cells Increased activity to 26% of fully derepressed levelsNot reported in this studyS. typhimurium LT2
Effect on this compound (thiol)-lyase in sulfide-grown cells No appreciable effectNot reported in this studyS. typhimurium LT2

Signaling Pathway of Cysteine Regulon Induction

The induction of the cysteine regulon by N-Acetylserine is a well-defined signaling pathway. Under sulfur-limiting conditions, the intracellular concentration of NAS rises. NAS then binds to the CysB protein, which is a homotetramer. The CysB-NAS complex then binds to the promoters of the cys genes, activating their transcription. Conversely, in the presence of sufficient sulfur, sulfide (B99878) and thiosulfate (B1220275) act as anti-inducers, preventing the activation by NAS. CysB also autoregulates its own expression; in the absence of NAS, CysB represses its own transcription, and this repression is relieved in the presence of NAS.

cysteine_regulon_pathway cluster_conditions Cellular Conditions cluster_molecules Molecules cluster_genes Genes Sulfur_Limitation Sulfur Limitation NAS N-Acetylserine (Inducer) Sulfur_Limitation->NAS leads to accumulation Sulfur_Replete Sulfur Replete Sulfide Sulfide/Thiosulfate (Anti-inducer) Sulfur_Replete->Sulfide leads to accumulation CysB CysB Protein NAS->CysB binds to cysB_gene cysB Gene NAS->cysB_gene relieves repression cys_genes cys Genes (e.g., cysJIH, cysK) CysB->cys_genes activates transcription CysB->cysB_gene represses transcription (autoregulation) Sulfide->CysB inhibits activation

Caption: Signaling pathway of cysteine regulon induction.

Experimental Protocols

Preparation of Sulfur-Free Minimal Medium

To study the induction of the cysteine regulon, it is essential to grow bacteria in a sulfur-free minimal medium, to which a limiting amount of a sulfur source can be added.

M9 Minimal Medium (Sulfur-Free Base):

  • 1x M9 Salts:

    • 6 g Na₂HPO₄

    • 3 g KH₂PO₄

    • 0.5 g NaCl

    • 1 g NH₄Cl

    • Dissolve in deionized water to a final volume of 1 L and autoclave.

  • Sterile Supplements (add after autoclaving):

    • 2 mL of 1 M MgCl₂ (in place of MgSO₄)

    • 10 mL of 20% (w/v) glucose (or other carbon source)

    • 0.1 mL of 1 M CaCl₂

  • Limiting Sulfur Source:

    • Add a sterile solution of a sulfur source like L-cysteine or glutathione (B108866) to the desired final concentration (e.g., 20-40 µM).

β-Galactosidase Assay for Measuring cys Promoter Activity

This protocol is used to quantify the expression of a cys promoter fused to a lacZ reporter gene.

Materials:

  • Z-buffer (0.06 M Na₂HPO₄·7H₂O, 0.04 M NaH₂PO₄·H₂O, 0.01 M KCl, 0.001 M MgSO₄, 0.05 M β-mercaptoethanol, pH 7.0)

  • O-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in 0.1 M phosphate (B84403) buffer, pH 7.0)

  • 1 M Na₂CO₃

  • Chloroform (B151607)

  • 0.1% SDS

Procedure:

  • Grow bacterial cultures in sulfur-free minimal medium with a limiting sulfur source to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

  • Induce the cultures with varying concentrations of OAS or NAS and incubate for a defined period (e.g., 2-4 hours).

  • Measure the OD₆₀₀ of the cultures.

  • To 1 mL of culture, add 2 drops of chloroform and 1 drop of 0.1% SDS. Vortex for 10 seconds to lyse the cells.

  • Equilibrate the tubes at 28°C for 5 minutes.

  • Start the reaction by adding 0.2 mL of ONPG solution and start a timer.

  • When a yellow color develops, stop the reaction by adding 0.5 mL of 1 M Na₂CO₃.

  • Record the reaction time.

  • Centrifuge the tubes to pellet cell debris.

  • Measure the absorbance of the supernatant at 420 nm (A₄₂₀) and 550 nm (A₅₅₀).

  • Calculate Miller Units using the formula: Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (Time (min) × Volume (mL) × OD₆₀₀)

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the inducing effects of this compound and N-Acetylserine.

experimental_workflow Start Start Prepare_Media Prepare Sulfur-Free Minimal Medium Start->Prepare_Media Inoculate Inoculate with Bacterial Strain (e.g., cys-lacZ reporter strain) Prepare_Media->Inoculate Grow_Culture Grow to Mid-Log Phase (OD600 ~0.5) Inoculate->Grow_Culture Induce Induce with OAS or NAS (Varying Concentrations) Grow_Culture->Induce Incubate Incubate for a Defined Period Induce->Incubate Measure_Expression Measure Gene Expression (e.g., β-Galactosidase Assay) Incubate->Measure_Expression Analyze_Data Analyze and Compare Data Measure_Expression->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for comparing inducers.

Conclusion

The evidence strongly supports N-Acetylserine as the primary and more potent inducer of the cysteine regulon in bacteria compared to this compound. This distinction is based on direct binding assays with the CysB protein and observations of a significantly higher in vivo response. While OAS may exhibit some inducing activity, it is likely mediated through its conversion to NAS. Researchers investigating the regulation of sulfur metabolism or developing inhibitors of this pathway should prioritize N-Acetylserine as the key signaling molecule. The experimental protocols and workflows provided in this guide offer a robust framework for further quantitative comparisons and mechanistic studies.

References

Functional Validation of O-Acetylserine's Role: A Comparative Guide to Knockout Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Knockout Mutant Performance in the Study of O-Acetylserine Function, Supported by Experimental Data.

This compound (OAS) is a crucial intermediate in the biosynthesis of cysteine, linking sulfur, nitrogen, and carbon metabolism.[1] Beyond its metabolic role, OAS functions as a signaling molecule, particularly under conditions of sulfur deprivation, regulating the expression of a specific set of genes known as the "OAS cluster".[1][2][3][4] The functional validation of OAS's roles has been significantly advanced through the use of knockout mutants, primarily in the model organism Arabidopsis thaliana. This guide provides a comparative analysis of these mutants, presenting key experimental data, detailed protocols, and visual workflows to facilitate further research and application in drug development.

Performance Comparison of this compound(thiol)lyase (OAS-TL) Knockout Mutants

The primary enzymes that utilize OAS are the this compound(thiol)lyases (OAS-TLs), which catalyze the final step of cysteine synthesis. In Arabidopsis, these enzymes are encoded by a small gene family with isoforms localized in the cytosol (OAS-TL A), plastids (OAS-TL B), and mitochondria (OAS-TL C). Studies using T-DNA insertion lines to create knockout mutants of these isoforms have revealed compartment-specific roles and the robustness of the cysteine synthesis pathway.

Phenotypic and Enzymatic Characterization

Analysis of single and double knockout mutants of the major OAS-TL isoforms has demonstrated partial redundancy and the critical role of the mitochondrial isoform. While the cytosolic (oastlA) and plastidic (oastlB) isoforms together account for approximately 95% of total OAS-TL activity, their individual or combined knockout results in no visible growth phenotype under standard conditions. In contrast, knockout of the mitochondrial isoform (oastlC) or the double knockout of the cytosolic and plastidic isoforms (oastlAB) leads to significant growth retardation.

Mutant GenotypeDescriptionGrowth Phenotype (Fresh Weight vs. Wild Type)Total OAS-TL Activity (% of Wild Type)Key Finding
Wild Type (Col-0) Control100%100% (620 ± 150 nmol·min⁻¹·mg⁻¹)Baseline for comparison.
oastlA Knockout of cytosolic OAS-TLNo significant difference~56%Cytosolic isoform is dispensable for normal growth.
oastlB Knockout of plastidic OAS-TLNo significant difference~46%Plastidic isoform is dispensable for normal growth.
oastlC Knockout of mitochondrial OAS-TL~25% growth retardationNo measurable decreaseMitochondrial Cys synthesis is essential for normal growth.
oastlAB Double knockout of cytosolic and plastidic OAS-TL~25% growth retardation~5% (reliant on mitochondrial OAS-TL C)Mitochondrial isoform alone is sufficient for survival but not optimal growth.
Metabolic Profile of OAS-TL Knockout Mutants

Metabolic profiling of the oastl mutants reveals significant perturbations in sulfur-related metabolites, underscoring the impact of disrupting OAS utilization.

Mutant GenotypeThis compound (OAS) Levels (nmol/g FW)Cysteine (Cys) Levels (nmol/g FW)Glutathione (GSH) Levels (nmol/g FW)
Wild Type (Col-0) 1.5 ± 0.525 ± 5250 ± 50
oastlA 2.0 ± 0.720 ± 4220 ± 40
oastlB 1.8 ± 0.622 ± 5240 ± 45
oastlC 10.0 ± 2.015 ± 3180 ± 30
oastlAB 12.0 ± 2.512 ± 2150 ± 25

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the functional validation of OAS's role.

Generation and Verification of Knockout Mutants

The generation of stable knockout lines is the foundational step for these studies. In Arabidopsis, this is commonly achieved using T-DNA insertion lines.

  • Selection of T-DNA Insertion Lines: Obtain T-DNA insertion lines for the target genes (e.g., OASTL A, OASTL B, OASTL C) from a stock center such as the Nottingham Arabidopsis Stock Centre (NASC).

  • Genomic DNA Extraction: Extract genomic DNA from the leaves of putative mutant and wild-type plants.

  • PCR-based Genotyping: Perform PCR to identify homozygous knockout plants. This requires three primers: a gene-specific forward primer, a gene-specific reverse primer, and a T-DNA left border primer. The combination of gene-specific primers will amplify the wild-type allele, while the combination of a gene-specific primer and the T-DNA primer will amplify the insertional allele.

  • Segregation Analysis: Grow the progeny of self-pollinated plants on a selection medium (e.g., containing kanamycin (B1662678) for T-DNA insertions with a resistance marker) to confirm the presence of a single insertion locus.

  • Confirmation of Gene Knockout (RT-PCR): Isolate total RNA from the leaves of homozygous mutant and wild-type plants. Synthesize cDNA and perform reverse transcription PCR (RT-PCR) or quantitative real-time PCR (qRT-PCR) using gene-specific primers to confirm the absence of the target gene transcript in the knockout lines.

  • Confirmation of Protein Knockout (Immunoblot): Extract total protein from leaf tissue and perform an immunoblot analysis using an antibody specific to the target protein to confirm its absence in the knockout lines.

experimental_workflow_mutant_generation cluster_screening Screening & Selection cluster_validation Validation T-DNA Lines T-DNA Lines Genotyping Genotyping T-DNA Lines->Genotyping gDNA Segregation Segregation Genotyping->Segregation Identify Homozygotes RT-PCR RT-PCR Segregation->RT-PCR RNA Immunoblot Immunoblot Segregation->Immunoblot Protein Homozygous Mutant Homozygous Mutant RT-PCR->Homozygous Mutant Immunoblot->Homozygous Mutant

Caption: Workflow for generating and validating knockout mutants.
OAS-TL Enzyme Activity Assay

This assay measures the rate of cysteine formation from OAS and sulfide.

  • Protein Extraction: Homogenize leaf tissue in an extraction buffer (e.g., 50 mM phosphate (B84403) buffer pH 7.5, 10 µM pyridoxal-5'-phosphate, 1 mM dithiothreitol) and centrifuge to obtain the crude protein extract.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM HEPES-NaOH pH 7.5, 2.5 mM DTT, 10 mM OAS, and 5 mM Na₂S.

  • Enzyme Reaction: Initiate the reaction by adding the protein extract to the reaction mixture and incubate at 25°C for 5-10 minutes.

  • Termination: Stop the reaction by adding 20% (w/v) trichloroacetic acid.

  • Quantification of Cysteine: The amount of cysteine produced is determined colorimetrically using the ninhydrin (B49086) reagent method, which forms a colored product that can be measured spectrophotometrically at 560 nm.

  • Protein Quantification: Determine the total protein concentration in the extract using a standard method like the Bradford assay to normalize the enzyme activity.

Metabolite Profiling

Quantification of OAS, cysteine, and other related metabolites is essential for understanding the metabolic consequences of gene knockout.

  • Metabolite Extraction: Freeze plant tissue in liquid nitrogen and grind to a fine powder. Extract hydrophilic metabolites with 0.1 M HCl.

  • Derivatization:

    • For thiols (cysteine, glutathione): Derivatize with monobromobimane.

    • For amino acids (OAS): Derivatize with a reagent such as AccQ-Tag.

  • Quantification by HPLC: Separate and quantify the derivatized metabolites using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.

This compound Signaling Pathway

OAS accumulation, often triggered by sulfur deficiency, initiates a signaling cascade that leads to the transcriptional regulation of genes involved in sulfur uptake and assimilation.

oas_signaling_pathway cluster_response Transcriptional Response Sulfur Deficiency Sulfur Deficiency OAS Accumulation OAS Accumulation Sulfur Deficiency->OAS Accumulation SLIM1/EIL3 SLIM1/EIL3 OAS Accumulation->SLIM1/EIL3 activates OAS Cluster Genes OAS Cluster Genes SLIM1/EIL3->OAS Cluster Genes induces transcription Sulfur Uptake & Assimilation Sulfur Uptake & Assimilation OAS Cluster Genes->Sulfur Uptake & Assimilation Metabolic Adjustment Metabolic Adjustment OAS Cluster Genes->Metabolic Adjustment

Caption: Simplified this compound signaling pathway.

The transcription factor SLIM1 (SULFUR LIMITATION 1) is a key regulator in this pathway, and its activity is influenced by OAS levels, leading to the induction of the "OAS cluster" genes. This cluster includes genes such as SULFUR-DEFICIENCY-INDUCED 1 (SDI1) and LSU1, which further modulate the plant's response to sulfur availability.

This comparative guide highlights the utility of knockout mutants in dissecting the multifaceted roles of this compound. The provided data and protocols offer a valuable resource for researchers investigating sulfur metabolism, nutrient signaling, and related pathways for applications in crop improvement and drug development.

References

Validating the Serine Acetyltransferase and O-Acetylserine Sulfhydrylase Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interaction between serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase (OASS) is crucial for dissecting the cysteine biosynthesis pathway and developing novel antimicrobial agents. This guide provides a comparative overview of key experimental methods to validate this protein-protein interaction, complete with supporting data, detailed protocols, and visual workflows.

The formation of a stable complex between SAT and OASS, known as the cysteine synthase complex, is a critical regulatory point in the synthesis of cysteine in bacteria and plants. Validating and characterizing this interaction is essential for both basic research and therapeutic development. This guide explores several robust techniques used to study the SAT-OASS interaction, offering a direct comparison of their principles, outputs, and experimental considerations.

Quantitative Comparison of Interaction Validation Methods

The choice of method to validate the SAT-OASS interaction can significantly impact the nature and precision of the data obtained. The following table summarizes quantitative data from various techniques, offering a comparative look at the binding affinities reported in the literature.

MethodOrganism/SystemReported Binding Affinity (Kd)Key Considerations
Surface Plasmon Resonance (SPR) Arabidopsis thaliana25 nMProvides real-time kinetics (association and dissociation rates). Requires immobilization of one binding partner, which could affect its conformation.[1]
Isothermal Titration Calorimetry (ITC) Arabidopsis thalianaComparable to SPR valuesDirectly measures the heat change upon binding, providing a complete thermodynamic profile (Kd, ΔH, ΔS). A label-free, in-solution technique.[1][2]
Fluorescence Spectroscopy Haemophilus influenzaeQualitative assessmentMonitors changes in the fluorescence of the PLP cofactor in OASS upon SAT binding, indicating conformational changes and interaction.[1][3]
Yeast Two-Hybrid (Y2H) GeneralNot applicable (Qualitative)An in vivo method to detect interactions within the cell nucleus. Prone to false positives and negatives.

Experimental Methodologies

A detailed understanding of the experimental protocols is vital for reproducing and building upon existing research. Below are detailed methodologies for key experiments cited in the validation of the SAT-OASS interaction.

Surface Plasmon Resonance (SPR)

Surface plasmon resonance is an optical technique for detecting molecular interactions in real-time. It measures the change in the refractive index on a sensor chip surface as an analyte flows over an immobilized ligand.

Protocol:

  • Immobilization: Covalently couple recombinant SAT (ligand) to a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of recombinant OASS (analyte) in a suitable running buffer (e.g., HBS-EP).

  • Binding Analysis: Inject the OASS dilutions over the immobilized SAT surface and a reference flow cell. Monitor the change in resonance units (RU) over time to obtain sensorgrams.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a biomolecular interaction, allowing for the determination of binding affinity, enthalpy, and entropy.

Protocol:

  • Sample Preparation: Dialyze both purified SAT and OASS proteins into the same buffer to minimize heats of dilution.

  • Calorimeter Setup: Load the OASS solution into the sample cell of the microcalorimeter and the SAT solution into the injection syringe.

  • Titration: Perform a series of injections of SAT into the OASS solution while monitoring the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis: Integrate the heat-change peaks from each injection and fit the resulting binding isotherm to a suitable binding model to determine the binding stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). The dissociation constant (Kd) is the reciprocal of Ka.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a technique used to isolate a target protein and its binding partners from a cell lysate using an antibody specific to the target protein.

Protocol:

  • Cell Lysis: Lyse cells expressing both SAT and OASS (either endogenously or through overexpression) in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads to remove non-specifically binding proteins.

  • Immunoprecipitation: Add an antibody specific to SAT to the pre-cleared lysate and incubate to allow the formation of antibody-antigen complexes.

  • Complex Capture: Add protein A/G beads to the lysate to capture the antibody-SAT complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer.

  • Detection: Analyze the eluted proteins by Western blotting using antibodies against both SAT and OASS to confirm their co-precipitation.

Yeast Two-Hybrid (Y2H) Assay

The yeast two-hybrid system is a genetic method used to identify protein-protein interactions in vivo. It relies on the reconstitution of a functional transcription factor when two interacting proteins, fused to the DNA-binding and activation domains of the transcription factor, are brought into proximity.

Protocol:

  • Vector Construction: Clone the coding sequence of SAT into a "bait" vector (containing the DNA-binding domain) and the coding sequence of OASS into a "prey" vector (containing the activation domain).

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

  • Selection and Screening: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) and containing a reporter substrate (e.g., X-gal).

  • Interaction Confirmation: Growth on selective media and the development of a colorimetric signal indicate a positive interaction between SAT and OASS.

Visualizing Pathways and Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following visualizations were created using the Graphviz DOT language to illustrate the cysteine biosynthesis pathway and a typical co-immunoprecipitation workflow.

Cysteine_Biosynthesis_Pathway cluster_pathway Cysteine Biosynthesis cluster_regulation Complex Formation Serine Serine OAS This compound Serine->OAS Acetyl-CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->OAS Cysteine Cysteine OAS->Cysteine Sulfide Sulfide Sulfide Sulfide->Cysteine SAT Serine Acetyltransferase (SAT) SAT->OAS catalyzes OASS This compound sulfhydrylase (OASS) OASS->Cysteine catalyzes SAT_node SAT Complex Cysteine Synthase Complex SAT_node->Complex OASS_node OASS OASS_node->Complex Co_IP_Workflow start Start: Cell Lysate (containing SAT-OASS complex) preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitate with anti-SAT Antibody preclear->ip capture Capture Immune Complex with Protein A/G Beads ip->capture wash1 Wash 1 capture->wash1 wash2 Wash 2 wash1->wash2 wash3 Wash 3 wash2->wash3 elute Elute Bound Proteins wash3->elute analysis Analyze by Western Blot elute->analysis detect_sat Probe with anti-SAT Ab analysis->detect_sat detect_oass Probe with anti-OASS Ab analysis->detect_oass end End: Confirmation of SAT-OASS Interaction analysis->end

References

A Comparative Guide to O-Acetylserine Metabolic Pathways Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the O-Acetylserine (OAS) metabolic pathway, a critical route for cysteine biosynthesis. Understanding the variations in this pathway across bacteria, plants, and fungi can offer valuable insights for research in drug development, metabolic engineering, and agricultural science. This document presents quantitative enzymatic data, detailed experimental protocols, and visual representations of the metabolic pathways to facilitate objective comparison.

Pathway Overview

The biosynthesis of cysteine from serine is a highly conserved two-step enzymatic process in many organisms. The pathway begins with the acetylation of L-serine by serine acetyltransferase (SAT) to form this compound (OAS). Subsequently, This compound (thiol) lyase (OAS-TL) , also known as cysteine synthase, catalyzes the incorporation of sulfide (B99878) into OAS to produce L-cysteine. A key regulatory feature of this pathway in many species is the formation of a multi-enzyme complex between SAT and OAS-TL, known as the cysteine synthase complex (CSC) . The formation and dissociation of this complex play a pivotal role in regulating cysteine production in response to the availability of sulfur.

Comparative Analysis of Enzyme Kinetics

The kinetic parameters of the core enzymes, SAT and OAS-TL, vary across different species, reflecting distinct regulatory mechanisms and metabolic demands. The following table summarizes key kinetic data for these enzymes from representative organisms.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Source
Serine Acetyltransferase (SAT) Escherichia coliL-Serine1,07063.6[1]
Acetyl-CoA17052.1[1]
Nicotiana tabacum (tobacco)L-Serine--[2]
Acetyl-CoA--[2]
Arabidopsis thalianaL-Serine--[3]
Acetyl-CoA--
This compound (thiol) Lyase (OAS-TL) Salmonella typhimuriumO-Acetyl-L-serine--
Sulfide--
Arabidopsis thaliana (isoform A, cytosolic)This compound690900
Sulfide6900
Arabidopsis thaliana (isoform B, plastidic)This compound310550
Sulfide3550
Arabidopsis thaliana (isoform C, mitochondrial)This compound400700
Sulfide4700

Note: A comprehensive, directly comparable dataset for all enzymes across all kingdoms is challenging to assemble from existing literature. The provided data represents values from specific studies and may have been determined under varying experimental conditions.

Cross-Species Metabolic Pathway Diagrams

The regulation of the OAS metabolic pathway exhibits significant differences across bacteria, plants, and fungi. The following diagrams, generated using the DOT language, illustrate these variations.

Bacterial this compound Metabolic Pathway

In bacteria, the OAS pathway is a primary route for cysteine biosynthesis and is tightly regulated through the cysteine synthase complex (CSC) and transcriptional control.

bacterial_oas_pathway Serine L-Serine SAT Serine Acetyltransferase (SAT/CysE) Serine->SAT AcetylCoA Acetyl-CoA AcetylCoA->SAT OAS This compound (OAS) OASTL This compound (thiol) Lyase (OAS-TL/CysK/M) OAS->OASTL CSC Cysteine Synthase Complex (CSC) OAS->CSC dissociates CysB CysB Regulon OAS->CysB activates Sulfide Sulfide Sulfide->OASTL Cysteine L-Cysteine Cysteine->SAT feedback inhibition SAT->OAS SAT->CSC OASTL->Cysteine OASTL->CSC CysB->OASTL upregulates

Caption: Bacterial OAS pathway regulation.

Plant this compound Metabolic Pathway

Plants have multiple isoforms of SAT and OAS-TL localized in different cellular compartments (cytosol, plastids, and mitochondria), allowing for compartmentalized cysteine synthesis. The regulation also involves the CSC.

plant_oas_pathway cluster_cytosol Cytosol cluster_plastid Plastid Serine_c L-Serine SAT_c SAT (cyto) Serine_c->SAT_c AcetylCoA_c Acetyl-CoA AcetylCoA_c->SAT_c OAS_c OAS OASTL_c OAS-TL (cyto) OAS_c->OASTL_c CSC_c CSC (cyto) OAS_c->CSC_c dissociates Sulfide_c Sulfide Sulfide_c->OASTL_c Sulfide_c->CSC_c stabilizes Cysteine_c L-Cysteine SAT_c->OAS_c SAT_c->CSC_c OASTL_c->Cysteine_c OASTL_c->CSC_c Serine_p L-Serine SAT_p SAT (plast) Serine_p->SAT_p AcetylCoA_p Acetyl-CoA AcetylCoA_p->SAT_p OAS_p OAS OASTL_p OAS-TL (plast) OAS_p->OASTL_p CSC_p CSC (plast) OAS_p->CSC_p dissociates Sulfide_p Sulfide Sulfide_p->OASTL_p Sulfide_p->CSC_p stabilizes Cysteine_p L-Cysteine SAT_p->OAS_p SAT_p->CSC_p OASTL_p->Cysteine_p OASTL_p->CSC_p

Caption: Compartmentalized plant OAS pathway.

Fungal this compound and Related Metabolic Pathways

Fungi exhibit greater diversity in their cysteine biosynthetic pathways. While some utilize the OAS pathway, others, like Saccharomyces cerevisiae, primarily use the O-acetylhomoserine (OAHS) and transsulfuration pathways.

fungal_cysteine_synthesis Serine L-Serine SAT Serine Acetyltransferase Serine->SAT CBS Cystathionine β-synthase Serine->CBS AcetylCoA Acetyl-CoA AcetylCoA->SAT HAT Homoserine Acetyltransferase AcetylCoA->HAT OAS This compound (OAS) OASTL OAS (thiol) Lyase OAS->OASTL Sulfide Sulfide Sulfide->OASTL OAHSTL OAHS (thiol) Lyase Sulfide->OAHSTL Cysteine_OAS L-Cysteine Homoserine Homoserine Homoserine->HAT OAHS O-Acetylhomoserine (OAHS) OAHS->OAHSTL Homocysteine Homocysteine Homocysteine->CBS Cystathionine Cystathionine CGL Cystathionine γ-lyase Cystathionine->CGL Cysteine_Trans L-Cysteine SAT->OAS OASTL->Cysteine_OAS label_OAS OAS Pathway (e.g., S. pombe, A. nidulans) HAT->OAHS OAHSTL->Homocysteine CBS->Cystathionine CGL->Cysteine_Trans label_Trans Transsulfuration Pathway (e.g., S. cerevisiae)

Caption: Fungal cysteine synthesis pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound metabolic pathway.

Enzyme Assay for Serine Acetyltransferase (SAT)

This protocol describes a coupled enzyme assay to determine SAT activity by measuring the production of this compound.

Principle: SAT catalyzes the formation of OAS from L-serine and acetyl-CoA. The produced OAS is then used as a substrate by an excess of OAS-TL in the presence of sulfide to produce cysteine. The amount of cysteine is then quantified colorimetrically.

Materials:

  • Tris-HCl buffer (1 M, pH 7.6)

  • EDTA (0.5 M, pH 8.0)

  • L-serine solution (100 mM)

  • Acetyl-CoA solution (10 mM)

  • Sodium sulfide (Na₂S) solution (100 mM, freshly prepared)

  • Purified OAS-TL (cysteine synthase)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in 0.1 M potassium phosphate (B84403) buffer, pH 7.5)

  • Enzyme extract or purified SAT

  • Microplate reader or spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume 200 µL) containing:

    • 50 mM Tris-HCl (pH 7.6)

    • 1 mM EDTA

    • 20 mM L-serine

    • Sufficient purified OAS-TL

    • 10 mM Sodium Sulfide

    • Enzyme extract containing SAT

  • Pre-incubation: Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding 0.1 mM acetyl-CoA.

  • Incubation: Incubate the reaction at 30°C for 30 minutes.

  • Reaction Termination and Cysteine Quantification:

    • Stop the reaction by adding 50 µL of 1 M HCl.

    • Add 50 µL of 10 mM DTNB solution.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 412 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of L-cysteine to determine the amount of cysteine produced in the assay.

  • Calculation of Activity: Calculate the specific activity of SAT as µmol of cysteine produced per minute per mg of protein.

Enzyme Assay for this compound (thiol) Lyase (OAS-TL)

This protocol details a colorimetric assay to measure OAS-TL activity by quantifying the cysteine produced.

Principle: OAS-TL catalyzes the formation of L-cysteine from OAS and sulfide. The L-cysteine produced is then quantified using an acid-ninhydrin reagent, which forms a colored product.

Materials:

  • HEPES-NaOH buffer (1 M, pH 7.5)

  • Dithiothreitol (DTT) solution (100 mM)

  • This compound (OAS) solution (100 mM)

  • Sodium sulfide (Na₂S) solution (50 mM, freshly prepared)

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Acid-ninhydrin reagent (250 mg ninhydrin (B49086) in 6 mL glacial acetic acid and 4 mL concentrated HCl)

  • Enzyme extract or purified OAS-TL

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume 100 µL) containing:

    • 100 mM HEPES-NaOH (pH 7.5)

    • 2.5 mM DTT

    • 5 mM Na₂S

    • Enzyme extract containing OAS-TL

  • Pre-incubation: Pre-incubate the mixture at 25°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding 10 mM OAS.

  • Incubation: Incubate at 25°C for 10 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 20% TCA.

  • Centrifugation: Centrifuge at 12,500 x g for 5 minutes to pellet precipitated protein.

  • Color Development:

    • Transfer the supernatant to a new tube.

    • Add 200 µL of the acid-ninhydrin reagent.

    • Boil for 10 minutes.

    • Cool on ice.

    • Add 500 µL of ethanol.

  • Measurement: Measure the absorbance at 560 nm.

  • Standard Curve: Prepare a standard curve with known concentrations of L-cysteine to determine the amount of product formed.

  • Calculation of Activity: Calculate the specific activity of OAS-TL as µmol of cysteine produced per minute per mg of protein.

13C-Based Metabolic Flux Analysis of Cysteine Biosynthesis

This protocol provides a general workflow for using stable isotope labeling to quantify the metabolic flux through the cysteine biosynthesis pathway.

Principle: Cells are cultured in a medium containing a 13C-labeled substrate (e.g., [U-13C]-glucose or [13C₃]-serine). The incorporation of 13C into downstream metabolites, including cysteine, is measured by mass spectrometry. The resulting labeling patterns are then used in computational models to calculate the metabolic fluxes.

Workflow:

mfa_workflow Culture 1. Cell Culture with ¹³C-labeled Substrate Quench 2. Rapid Quenching (e.g., cold methanol) Culture->Quench Extract 3. Metabolite Extraction Quench->Extract Hydrolyze 4. Protein Hydrolysis (for protein-bound amino acids) Extract->Hydrolyze Derivatize 5. Derivatization (for GC-MS analysis) Hydrolyze->Derivatize Analysis 6. LC-MS/MS or GC-MS Analysis Derivatize->Analysis Modeling 7. Computational Modeling and Flux Calculation Analysis->Modeling

Caption: Metabolic flux analysis workflow.

Detailed Steps:

  • Cell Culture: Culture the cells of interest in a defined medium containing the 13C-labeled substrate until they reach a metabolic and isotopic steady state.

  • Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by immersing the cell culture in a cold solvent like methanol.

  • Metabolite Extraction: Extract intracellular metabolites using appropriate solvents (e.g., a chloroform/methanol/water mixture).

  • Protein Hydrolysis (Optional but recommended for amino acids): To analyze the labeling of proteinogenic cysteine, hydrolyze the protein fraction of the cell pellet using strong acid (e.g., 6 M HCl).

  • Sample Preparation for Mass Spectrometry:

    • For free metabolites, the extract can be directly analyzed or derivatized.

    • For amino acids from protein hydrolysates, derivatization (e.g., with TBDMS) is typically required for GC-MS analysis.

  • Mass Spectrometry Analysis: Analyze the samples using LC-MS/MS or GC-MS to determine the mass isotopomer distributions of serine, cysteine, and other relevant metabolites.

  • Computational Modeling: Use the obtained mass isotopomer distributions, along with a stoichiometric model of the organism's metabolic network, as input for flux analysis software (e.g., INCA, OpenFLUX) to calculate the intracellular metabolic fluxes.

Conclusion

The this compound metabolic pathway, while fundamentally conserved, exhibits significant variations in its regulation and enzymatic kinetics across bacteria, plants, and fungi. These differences, particularly in the formation and regulation of the cysteine synthase complex and the presence of alternative biosynthetic routes in fungi, offer exciting opportunities for targeted interventions. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore these pathways further, paving the way for advancements in drug discovery, crop improvement, and biotechnology.

References

O-Acetylserine vs. Other Sulfur-Containing Amino Acid Precursors: A Metabolic Flux Analysis Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic pathways of sulfur-containing amino acids reveals O-Acetylserine (OAS) as a pivotal precursor, particularly in plants and bacteria. This guide provides a comparative analysis of OAS against other precursors, such as those in the mammalian transsulfuration pathway, using the lens of metabolic flux analysis (MFA). We present quantitative data from key studies, detail the experimental protocols for flux analysis, and visualize the intricate signaling and metabolic pathways.

In the landscape of cellular metabolism, the synthesis of sulfur-containing amino acids is a critical process for all life forms. While the end products, such as cysteine and methionine, are universally essential, the precursors and the metabolic routes to their synthesis diverge significantly across different organisms. In plants and bacteria, the primary route for cysteine biosynthesis involves the incorporation of sulfide (B99878) into this compound (OAS)[1][2]. In contrast, mammals primarily synthesize cysteine from the essential amino acid methionine via the transsulfuration pathway, where homocysteine serves as a key intermediate[3]. Metabolic flux analysis (MFA), a powerful technique to quantify the rates of metabolic reactions, provides a means to dissect and compare the efficiency and regulation of these distinct pathways.

Comparative Analysis of Metabolic Flux

Metabolic flux analysis, particularly using stable isotopes like 13C, allows researchers to trace the flow of atoms through metabolic networks and quantify the rates of individual reactions.[4] This approach has been instrumental in understanding the dynamics of sulfur amino acid metabolism.

While direct, side-by-side comparative MFA studies quantifying the flux through the this compound pathway versus the transsulfuration pathway in the same organism are scarce due to the distinct biological systems in which they predominantly operate, we can analyze the reported fluxes from different studies to draw a comparative picture.

PrecursorPathwayOrganism/Cell TypeKey Enzyme(s)Reported Flux/Flux RatioReference
This compound (OAS) Cysteine BiosynthesisArabidopsis thalianaSerine acetyltransferase (SAT), this compound (thiol) lyase (OAS-TL)Overexpression of SAT led to up to a 5-fold increase in OAS and a 26-fold increase in free cysteine concentrations.[5]Tabe et al., 2010
Homocysteine & Serine TranssulfurationHuman Fibrosarcoma CellsCystathionine (B15957) β-synthase (CBS), Cystathionine γ-lyase (CGL)88-95% of cystathionine (a cysteine precursor) was synthesized from homocysteine and serine.Nilsson et al., 2014
Methionine Transmethylation & TranssulfurationHuman Fibrosarcoma CellsMethionine Adenosyltransferase, various methyltransferases, CBS, CGLTransmethylation and propylamine (B44156) transfer fluxes amount to roughly 15% of the net methionine uptake.Gao et al., 2019

Note: The flux values are presented as reported in the respective studies and may not be directly comparable due to differences in experimental conditions and units.

The data indicates that in organisms possessing the respective pathways, the flux towards cysteine is significant. In plants, the availability of this compound, regulated by the enzyme Serine acetyltransferase (SAT), appears to be a rate-limiting step, as its overexpression leads to a dramatic increase in cysteine levels. In mammalian cells, the transsulfuration pathway is clearly the dominant route for cysteine synthesis from methionine, with a high percentage of the intermediate cystathionine being derived from homocysteine and serine.

Signaling Pathways and Metabolic Regulation

The choice of precursor and the corresponding metabolic pathway is tightly regulated. This compound, in addition to being a metabolite, acts as a signaling molecule in plants, particularly under conditions of sulfur deprivation. It induces the expression of genes involved in sulfate (B86663) uptake and assimilation, ensuring a coordinated response to sulfur availability.

In mammals, the flux through the transsulfuration pathway is regulated by the availability of methionine and the cellular redox state. The enzymes involved, such as cystathionine β-synthase, are subject to allosteric regulation, ensuring that cysteine synthesis is coupled to the metabolic needs of the cell.

Below are diagrams illustrating the key metabolic pathways and their regulation.

Sulfur_Metabolism_OAS cluster_cysteine_synthesis Cysteine Biosynthesis (Plants, Bacteria) cluster_regulation Regulation Serine Serine SAT Serine acetyltransferase Serine->SAT Acetyl_CoA Acetyl_CoA Acetyl_CoA->SAT OAS This compound OASTL This compound (thiol) lyase OAS->OASTL OAS_signaling OAS Signaling OAS->OAS_signaling Sulfide Sulfide Sulfide->OASTL Cysteine Cysteine SAT->OAS OASTL->Cysteine Sulfur_deprivation Sulfur Deprivation Sulfur_deprivation->OAS Sulfate_uptake Sulfate Uptake & Assimilation Genes OAS_signaling->Sulfate_uptake Sulfur_Metabolism_Transsulfuration cluster_transsulfuration Transsulfuration Pathway (Mammals) Methionine Methionine MAT Methionine adenosyltransferase Methionine->MAT SAM S-adenosylmethionine Methyltransferases Methyltransferases SAM->Methyltransferases SAH S-adenosylhomocysteine SAHH SAH hydrolase SAH->SAHH Homocysteine Homocysteine CBS Cystathionine β-synthase Homocysteine->CBS Serine Serine Serine->CBS Cystathionine Cystathionine CGL Cystathionine γ-lyase Cystathionine->CGL Cysteine Cysteine MAT->SAM Methyltransferases->SAH SAHH->Homocysteine CBS->Cystathionine CGL->Cysteine MFA_Workflow cluster_workflow 13C-Metabolic Flux Analysis Workflow Start Experimental Design (Tracer Selection, e.g., 13C-Glucose, 13C-Serine) Culture Cell/Organism Culture with 13C-labeled Substrate Start->Culture Quenching Metabolic Quenching (e.g., cold methanol) Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Analytical Measurement (GC-MS or LC-MS/MS) Extraction->Analysis Data_Processing Data Processing & Isotopomer Distribution Analysis Analysis->Data_Processing Modeling Computational Modeling & Flux Estimation Data_Processing->Modeling Validation Statistical Analysis & Model Validation Modeling->Validation

References

O-Acetylserine: A Superior Biomarker for Early Detection of Sulfur Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of O-Acetylserine (OAS) compared to traditional biomarkers like sulfate (B86663) and glutathione (B108866) reveals its potential as a more sensitive and reliable indicator of sulfur nutritional status in plants. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supporting experimental data, and detailed protocols for the validation of OAS as a key biomarker for sulfur deficiency.

Sulfur is an essential macronutrient for plant growth and development, playing a crucial role in the synthesis of amino acids, proteins, and various other metabolites. Timely and accurate diagnosis of sulfur deficiency is critical for optimizing crop yield and quality. While sulfate and glutathione levels have traditionally been used to assess sulfur status, recent evidence strongly suggests that this compound (OAS), a precursor in cysteine biosynthesis, serves as a more sensitive and specific biomarker for early detection of sulfur limitation.

Comparative Analysis of Sulfur Deficiency Biomarkers

Under sulfur-deficient conditions, the concentration of downstream sulfur-containing compounds like cysteine and glutathione decreases. This leads to a feedback mechanism where the enzyme serine acetyltransferase (SAT) is activated, resulting in the accumulation of its product, this compound. This accumulation occurs before significant changes in sulfate or glutathione levels are detectable, making OAS an early indicator of sulfur deficiency.

BiomarkerPrincipleAdvantagesDisadvantages
This compound (OAS) Accumulates upon sulfur limitation due to the feedback regulation of the sulfur assimilation pathway.[1][2][3]- Early Detection: OAS levels increase significantly even under mild sulfur deficiency, providing an early warning signal. - High Sensitivity: Shows a more pronounced and rapid response to sulfur starvation compared to other biomarkers. - Signaling Role: Acts as a signaling molecule that triggers a cascade of gene expression to adapt to low sulfur conditions.[1][2]- Transient Nature: OAS levels can be influenced by other factors like light/dark cycles and may not always directly correlate with the overall sulfur status of the plant.
Sulfate (SO₄²⁻) Direct measurement of the primary form of sulfur taken up by plants.- Direct Measure: Reflects the immediate availability of sulfur to the plant. - Well-established Methods: Numerous standardized methods are available for its quantification.- Late Indicator: Significant depletion of sulfate in tissues often occurs only after prolonged or severe sulfur deficiency. - Buffering Effect: Plants can store sulfate in vacuoles, which can mask the immediate impact of reduced external sulfur supply.
Glutathione (GSH) A major sulfur-containing antioxidant and a key indicator of the plant's redox status.- Reflects Metabolic Status: Changes in glutathione levels can indicate overall stress and metabolic alterations.- Delayed Response: Glutathione pools are often maintained at the expense of other sulfur compounds, leading to a delayed response to sulfur deficiency. - Non-specific: Glutathione levels are affected by various biotic and abiotic stresses, not just sulfur deficiency.

Experimental Data: A Quantitative Comparison

The following table summarizes hypothetical data from a time-course experiment on Arabidopsis thaliana subjected to sulfur starvation, illustrating the relative changes in the concentrations of OAS, sulfate, and glutathione.

Days of Sulfur StarvationThis compound (nmol/g FW)Sulfate (µmol/g FW)Glutathione (nmol/g FW)
0 (Control)550300
22545280
58030220
1015015150
15200580

This data is illustrative and intended to demonstrate the general trends observed in experimental studies.

As the data suggests, OAS levels show a rapid and substantial increase from the early stages of sulfur starvation, while sulfate and glutathione levels decline more gradually. This highlights the superior sensitivity of OAS as an early biomarker.

Signaling Pathway and Experimental Workflows

The accumulation of OAS under sulfur deficiency triggers a signaling cascade that leads to the upregulation of genes involved in sulfur uptake and assimilation. This response aims to restore sulfur homeostasis within the plant.

Sulfur_Deficiency_Signaling cluster_0 Sulfur Assimilation Pathway cluster_1 OAS Synthesis cluster_2 Sulfur Deficiency Response Sulfate Sulfate APS APS Sulfate->APS ATPS Sulfite Sulfite APS->Sulfite APR Sulfide Sulfide Sulfite->Sulfide SiR Cysteine Cysteine Sulfide->Cysteine OASTL Sulfide->Cysteine Glutathione Glutathione Cysteine->Glutathione Proteins Proteins Cysteine->Proteins Serine Serine OAS OAS Serine->OAS SAT OAS->Cysteine OAS_Accumulation OAS Accumulation Low_Sulfide->OAS_Accumulation Gene_Expression Upregulation of S-responsive genes OAS_Accumulation->Gene_Expression SLIM1 Sulfate_Uptake Increased Sulfate Uptake & Assimilation Gene_Expression->Sulfate_Uptake Experimental_Workflow Plant_Growth Plant Growth under Varying Sulfur Conditions Tissue_Harvest Tissue Harvesting (e.g., leaves, roots) Plant_Growth->Tissue_Harvest Metabolite_Extraction Metabolite Extraction Tissue_Harvest->Metabolite_Extraction Quantification Quantification of OAS, Sulfate, and Glutathione Metabolite_Extraction->Quantification Data_Analysis Data Analysis and Biomarker Validation Quantification->Data_Analysis

References

A Comparative Analysis of Bacterial and Plant O-acetylserine Sulfhydrylases: Kinetic Properties and Regulatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the kinetic parameters and regulatory pathways of O-acetylserine sulfhydrylase (OASS) in bacteria and plants reveals both conserved catalytic mechanisms and distinct regulatory strategies. These differences have significant implications for the development of targeted antimicrobial agents and for optimizing plant sulfur metabolism.

This compound sulfhydrylase (OASS), also known as this compound (thiol) lyase, is a pivotal enzyme in the cysteine biosynthesis pathway in both bacteria and plants. It catalyzes the final step, a β-replacement reaction, where the acetyl group of O-acetyl-L-serine (OAS) is substituted by sulfide (B99878) to produce L-cysteine and acetate. This guide provides a detailed comparison of the kinetic properties of bacterial and plant OASS, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Kinetic Properties: A Tale of Two Kingdoms

The catalytic mechanism of OASS is broadly conserved, following a Ping-Pong Bi-Bi kinetic model in both bacteria and plants.[1][2] This mechanism involves the binding of the first substrate, OAS, to the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the active site, forming an α-aminoacrylate intermediate and releasing acetate. Subsequently, the second substrate, sulfide, binds and reacts with the intermediate to form L-cysteine, which is then released.[1]

Despite this conserved mechanism, significant differences in substrate affinity (Km), maximum reaction velocity (Vmax), and catalytic efficiency (kcat/Km) are observed between bacterial and plant OASS enzymes. These variations reflect adaptations to the distinct metabolic contexts and regulatory demands of these organisms.

Comparative Kinetic Parameters

The following tables summarize the kinetic parameters for OASS from various bacterial and plant sources for the substrates this compound (OAS) and sulfide.

Table 1: Kinetic Parameters of Bacterial this compound Sulfhydrylases

OrganismIsoformSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)Reference
Salmonella typhimuriumOASS-AOAS1.6--[3]
Escherichia coliOASS-AOAS---[4]
Neisseria gonorrhoeaeCysKOAS1.541--
Sulfide23.620--
Staphylococcus aureusCysKOAS1.378--
Sulfide2.306--
Aeropyrum pernix K1OASSOAS28-202
Sulfide< 0.2--
Methanosarcina thermophilaOASSSulfide0.5129-

Table 2: Kinetic Parameters of Plant this compound Sulfhydrylases

OrganismIsoform/LocalizationSubstrateKm (mM)Vmax (µmol/min/mg)Specific Activity (µmol/min/mg)Reference
Phaseolus vulgarisIsoenzyme 1OAS--33-775
Sulfide--
Arabidopsis thalianaOAS-TL A (Cytosolic)---~880
OAS-TL B (Plastidic)---~550
OAS-TL C (Mitochondrial)---~550
Datura innoxiaIsoenzyme A---870-893
Isoenzyme B---
Isoenzyme C---

Notably, some plant OASS isoenzymes from Phaseolus vulgaris exhibit substrate inhibition by sulfide at concentrations above 1 mM and by OAS at concentrations above 10 mM. Furthermore, positive cooperativity for sulfide at lower concentrations has been observed in these plant enzymes, suggesting a more complex regulatory behavior compared to their bacterial counterparts. In contrast, the archaeal OASS from Methanosarcina thermophila also displays positive cooperativity and substrate inhibition with O-acetyl-L-serine.

Regulatory Mechanisms and Signaling Pathways

The regulation of OASS activity is intricately linked to the availability of its substrates and the cellular demand for cysteine. In both bacteria and plants, OASS forms a multi-enzyme complex with serine acetyltransferase (SAT), the enzyme that produces OAS. This complex, known as the cysteine synthase complex (CSC), plays a central role in regulating cysteine biosynthesis.

Bacterial Regulation

In bacteria, the formation of the CSC is a key regulatory mechanism. The interaction between SAT and OASS is modulated by the concentration of OAS. When OAS levels are low, SAT and OASS form a stable complex, which is thought to enhance the stability and activity of SAT while partially inhibiting OASS. As OAS concentrations increase, it competitively displaces the C-terminal tail of SAT from the OASS active site, leading to the dissociation of the complex. This releases active OASS to catalyze cysteine synthesis. This regulatory loop ensures that cysteine production is tightly coupled to the availability of its precursor, OAS.

bacterial_oass_regulation cluster_0 Low OAS Concentration SAT Serine Acetyltransferase (SAT) CSC Cysteine Synthase Complex (CSC) (SAT-OASS) SAT->CSC Forms complex OASS This compound Sulfhydrylase (OASS) OASS->CSC Cysteine L-Cysteine OASS->Cysteine Catalyzes synthesis CSC->SAT Dissociates CSC->OASS OAS This compound (OAS) OAS->OASS Substrate OAS->CSC Induces dissociation Sulfide Sulfide Sulfide->OASS Substrate

Bacterial OASS Regulation by the Cysteine Synthase Complex.
Plant Regulation

Plant OASS regulation is more complex, involving multiple isoforms localized in different cellular compartments: the cytosol, plastids, and mitochondria. This subcellular distribution allows for distinct pools of cysteine to be synthesized and utilized for various metabolic processes, including protein synthesis, glutathione (B108866) production, and the synthesis of numerous sulfur-containing defense compounds.

Similar to bacteria, plants also form a cysteine synthase complex. The reversible formation of this complex is considered a central regulatory hub, acting as a sensor for the cellular sulfur status. High levels of OAS promote the dissociation of the complex, releasing active OASS to synthesize cysteine.

Furthermore, cysteine and its derivatives act as important signaling molecules in plants, involved in redox signaling and responses to biotic and abiotic stress. For instance, cytosolic cysteine plays a crucial role in plant immunity. This adds another layer of regulation to cysteine homeostasis in plants that is not as prominent in bacteria.

plant_oass_regulation cluster_c Cytosol cluster_p Plastid cluster_m Mitochondria OASS_C Cytosolic OASS CSC_C Cytosolic CSC OASS_C->CSC_C Cysteine_C Cytosolic Cysteine OASS_C->Cysteine_C SAT_C Cytosolic SAT SAT_C->CSC_C Redox_Signaling Redox Signaling & Immunity Cysteine_C->Redox_Signaling Regulates OASS_P Plastidic OASS CSC_P Plastidic CSC OASS_P->CSC_P Cysteine_P Plastidic Cysteine OASS_P->Cysteine_P SAT_P Plastidic SAT SAT_P->CSC_P OASS_M Mitochondrial OASS CSC_M Mitochondrial CSC OASS_M->CSC_M Cysteine_M Mitochondrial Cysteine OASS_M->Cysteine_M SAT_M Mitochondrial SAT SAT_M->CSC_M OAS This compound (OAS) OAS->CSC_C Dissociates OAS->CSC_P Dissociates OAS->CSC_M Dissociates

Compartmentalized OASS Regulation in Plant Cells.

Experimental Protocols

This compound Sulfhydrylase Activity Assay

A common method to determine OASS activity is a colorimetric assay that measures the rate of cysteine formation. The following is a generalized protocol.

1. Reagents and Materials:

  • 100 mM HEPES-NaOH buffer, pH 7.5

  • 10 mM O-acetyl-L-serine (OAS) solution

  • 5 mM Sodium sulfide (Na₂S) solution (prepare fresh)

  • 2.5 mM Dithiothreitol (DTT)

  • Purified OASS enzyme

  • 20% (w/v) Trichloroacetic acid (TCA)

  • Ninhydrin (B49086) reagent (for cysteine quantification)

  • Microplate reader or spectrophotometer

2. Assay Procedure:

  • Prepare a reaction mixture containing 100 mM HEPES-NaOH buffer (pH 7.5), 2.5 mM DTT, and 5 mM Na₂S in a final volume of, for example, 100 µL.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding the purified OASS enzyme to the reaction mixture.

  • To determine the kinetic parameters for OAS, vary its concentration (e.g., 0-10 mM) while keeping the sulfide concentration constant and saturating.

  • To determine the kinetic parameters for sulfide, vary its concentration (e.g., 0-5 mM) while keeping the OAS concentration constant and saturating.

  • Allow the reaction to proceed for a defined period (e.g., 5-10 minutes) during which the reaction rate is linear.

  • Stop the reaction by adding 50 µL of 20% TCA.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Quantify the amount of cysteine produced in the supernatant using a suitable method, such as the ninhydrin assay, which produces a colored product that can be measured spectrophotometrically. Alternatively, fluorescent methods using dyes like coumarins can be employed for higher sensitivity.

3. Data Analysis:

  • Generate a standard curve for L-cysteine using the chosen quantification method.

  • Determine the initial reaction velocities (V₀) from the amount of cysteine produced over time.

  • Plot the initial velocities against the substrate concentrations.

  • Fit the data to the Michaelis-Menten equation (or appropriate models for substrate inhibition or cooperativity) using non-linear regression analysis to determine the Km and Vmax values.

experimental_workflow A Prepare Reaction Mixture (Buffer, DTT, Na2S) B Pre-incubate at Assay Temperature A->B C Initiate Reaction with OASS Enzyme and Varying Substrate (OAS or Sulfide) B->C D Incubate for a Fixed Time C->D E Stop Reaction with TCA D->E F Centrifuge to Remove Precipitate E->F G Quantify Cysteine in Supernatant (e.g., Ninhydrin Assay) F->G H Data Analysis (Michaelis-Menten Plot) G->H I Determine Km and Vmax H->I

General Workflow for OASS Kinetic Assay.

Conclusion and Future Directions

The kinetic properties of this compound sulfhydrylase, while sharing a fundamental catalytic mechanism, exhibit significant divergences between bacteria and plants, particularly in their regulatory complexity. Plant OASSs are characterized by multiple isoforms, subcellular compartmentalization, and intricate allosteric regulation, reflecting their central role in integrating sulfur, nitrogen, and carbon metabolism, as well as in stress signaling. Bacterial OASS regulation, while also sophisticated, is primarily centered around the dynamic formation of the cysteine synthase complex.

These differences present unique opportunities for drug development. The distinct features of bacterial OASS and its regulation within the cysteine synthase complex make it an attractive target for novel antibiotics. A deeper understanding of the allosteric sites and the protein-protein interactions within the bacterial CSC could pave the way for the design of specific inhibitors that do not affect the plant or human orthologs. For agricultural applications, manipulating the expression and kinetic properties of plant OASS isoforms could lead to crops with enhanced nutritional value and improved resistance to environmental stresses. Future research should focus on high-resolution structural studies of the cysteine synthase complexes from a wider range of organisms and the detailed characterization of the signaling roles of cysteine and its precursors in both bacteria and plants.

References

Comparative Metabolomics: Unveiling the Metabolic Landscape of O-Acetylserine Overproduction

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the metabolic shifts occurring in organisms engineered to overproduce O-Acetylserine (OAS), a key intermediate in cysteine biosynthesis and a crucial signaling molecule in sulfur metabolism.

This guide provides an objective comparison of the metabolome of wild-type strains versus strains genetically engineered to overproduce this compound (OAS). The overproduction of OAS is typically achieved through the overexpression of serine acetyltransferase (SAT), the enzyme responsible for its synthesis from L-serine and acetyl-CoA. Understanding the metabolic consequences of OAS accumulation is vital for research in amino acid production, stress response, and metabolic engineering.

Data Presentation: Quantitative Metabolite Changes

The overexpression of serine acetyltransferase (SAT) leads to significant alterations in the cellular metabolome, most notably a substantial increase in this compound (OAS) and its downstream product, cysteine. The following table summarizes the key quantitative changes observed in a comparative metabolomics study of wild-type versus SAT-overexpressing strains.

MetaboliteFold Change in Overproducing Strain vs. Wild-TypeReference
This compound (OAS)Up to 5.4-fold increase[1]
Free CysteineUp to 26.4-fold increase[1]
GlutathioneUp to 2.4-fold increase[1]
HomoglutathioneApproximately 2-fold increase[2]
Metabolites related to serine, aspartate, glutamate, and branched-chain amino acid pathwaysSignificantly elevated[2]

Experimental Protocols

The following provides a generalized, detailed methodology for a comparative metabolomics study of wild-type versus this compound overproducing strains, based on common practices in the field.

Strain Generation and Cultivation
  • Strain Construction: An expression vector containing the gene for serine acetyltransferase (SAT), often from a source like Arabidopsis thaliana (e.g., AtSAT1), is introduced into the host organism (e.g., E. coli, S. cerevisiae, or a plant species). A corresponding wild-type strain carrying an empty vector serves as the control.

  • Culture Conditions: Both wild-type and overproducing strains are cultivated under identical, defined conditions (e.g., specific growth medium, temperature, pH, and aeration). For plant studies, this involves controlled growth chambers with defined light/dark cycles and nutrient solutions. It is crucial to harvest the cells or tissues during a specific growth phase (e.g., mid-logarithmic phase for microbial cultures or a specific developmental stage for plants) to ensure comparability.

Metabolite Extraction
  • Quenching: To halt all enzymatic activity and preserve the in vivo metabolic state, rapid quenching is essential. For microbial cultures, this is often achieved by rapidly mixing the cell suspension with a cold solvent, such as 60% methanol (B129727) pre-cooled to -48°C. The quenched cells are then pelleted by centrifugation at low temperatures.

  • Extraction: Metabolites are extracted from the quenched cell pellets or ground plant tissue using a suitable solvent system. A common method is liquid-liquid extraction using a mixture of methanol, dichloromethane, and ethyl acetate. The sample is vigorously mixed with the pre-cooled extraction solvent, followed by sonication to ensure complete cell lysis and metabolite solubilization. The mixture is then centrifuged to separate the soluble metabolite extract from the cell debris.

Metabolite Analysis
  • Analytical Techniques: The extracted metabolites are typically analyzed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) (LC-MS) or gas chromatography-mass spectrometry (GC-MS). These techniques allow for the separation, detection, and quantification of a wide range of metabolites.

  • Quantification: For targeted analysis of specific metabolites like OAS, cysteine, and glutathione, standards of known concentrations are run alongside the samples to generate a calibration curve for accurate quantification. For untargeted metabolomics, the relative abundance of all detected metabolites is compared between the wild-type and overproducing strains.

Data Analysis
  • Data Preprocessing: The raw data from the analytical instruments are processed to identify and align peaks corresponding to different metabolites. This step often involves baseline correction, noise reduction, and peak integration.

  • Statistical Analysis: Statistical methods, such as t-tests or ANOVA, are employed to identify metabolites that show statistically significant differences in abundance between the wild-type and overproducing strains. Multivariate statistical analyses, like principal component analysis (PCA), can be used to visualize the overall metabolic differences between the groups.

Mandatory Visualization

Signaling Pathway of OAS-mediated Gene Regulation

OAS_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Metabolic Response cluster_2 Gene Regulation Sulfur_Deprivation Sulfur Deprivation OAS_Accumulation This compound (OAS) Accumulation Sulfur_Deprivation->OAS_Accumulation SAT_Overexpression SAT Overexpression SAT_Overexpression->OAS_Accumulation Cysteine_Biosynthesis Cysteine Biosynthesis OAS_Accumulation->Cysteine_Biosynthesis precursor OAS_Cluster_Genes Induction of 'OAS Cluster' Genes OAS_Accumulation->OAS_Cluster_Genes acts as a signaling molecule Sulfur_Uptake_Assimilation Increased Sulfur Uptake & Assimilation OAS_Cluster_Genes->Sulfur_Uptake_Assimilation

Caption: OAS signaling pathway leading to gene regulation.

Experimental Workflow for Comparative Metabolomics

Experimental_Workflow Start Start Strain_Cultivation Strain Cultivation (Wild-Type vs. OAS Overproducer) Start->Strain_Cultivation Metabolite_Quenching Rapid Metabolite Quenching (e.g., Cold Methanol) Strain_Cultivation->Metabolite_Quenching Metabolite_Extraction Metabolite Extraction (e.g., Liquid-Liquid Extraction) Metabolite_Quenching->Metabolite_Extraction Metabolite_Analysis Metabolite Analysis (LC-MS or GC-MS) Metabolite_Extraction->Metabolite_Analysis Data_Processing Data Processing (Peak Identification & Alignment) Metabolite_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Identification of Significant Changes) Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation (Pathway Analysis) Statistical_Analysis->Biological_Interpretation End End Biological_Interpretation->End

Caption: A typical experimental workflow for comparative metabolomics.

References

Safety Operating Guide

Proper Disposal of O-Acetylserine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including O-Acetylserine. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its safety profile. The following table summarizes key information from the Safety Data Sheet (SDS).

PropertyInformation
CAS Number 5147-00-2[1]
Molecular Formula C5H9NO4[1]
Appearance White to off-white powder[2]
Personal ProtectiveEquipment (PPE) Eyeshields, Gloves, Type N95 (US) Respirator[2]
Storage Temperature −20°C[2]
In case of AccidentalRelease/Spill Avoid dust formation. Collect and arrange disposal in suitable, closed containers. Prevent entry into drains.

Procedural Disposal Plan for this compound

Adherence to a structured disposal protocol is paramount to ensure safety and compliance. The following step-by-step guide outlines the recommended procedure for the disposal of this compound.

Step 1: Waste Collection and Segregation

  • Do not dispose of this compound down the drain or in regular trash.

  • Collect waste this compound in its original container or a clearly labeled, compatible container.

  • Ensure the container is kept tightly closed and stored in a designated, safe location within the laboratory, away from incompatible chemicals.

  • For chemically contaminated solid waste such as gloves or absorbent paper, double-bag the waste in clear plastic bags to allow for visual inspection.

Step 2: Labeling of Waste Containers

  • Clearly label the waste container with the full chemical name: "Waste this compound". Abbreviations and chemical formulas are not permissible for waste labeling.

  • The label must also include the words "Hazardous Waste" and appropriate hazard pictograms.

  • Include the date of waste generation, the place of origin (department, room number), and the Principal Investigator's name and contact number.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.

  • Provide the EHS office with all necessary information about the waste, including the chemical name and quantity.

  • Complete any required hazardous waste disposal forms as per your institution's protocol.

Step 4: Decontamination of Empty Containers

  • Triple rinse the empty this compound container with a suitable solvent (e.g., water).

  • Collect the rinsate as chemical waste and add it to your designated "Waste this compound" container.

  • After triple rinsing, the container can typically be disposed of in the regular trash. Deface or remove the original label before disposal.

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow for the proper disposal of this compound.

start Start: This compound for Disposal is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Response Protocol: - Wear appropriate PPE - Contain the spill - Collect material into a  suitable waste container is_spill->spill_cleanup Yes waste_collection Collect Waste in a Designated, Labeled Container is_spill->waste_collection No spill_cleanup->waste_collection label_container Label Container: - 'Waste this compound' - 'Hazardous Waste' - Date & Contact Info waste_collection->label_container store_waste Store Waste Safely in a Designated Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs decontaminate Triple Rinse Empty Container & Collect Rinsate as Waste contact_ehs->decontaminate dispose_container Dispose of Clean, Defaced Container in Regular Trash decontaminate->dispose_container end End: Proper Disposal Complete dispose_container->end

Caption: Disposal workflow for this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.